molecular formula C13H9NO4 B1600361 4-(2-nitrophenyl)benzoic Acid CAS No. 3215-92-7

4-(2-nitrophenyl)benzoic Acid

Cat. No.: B1600361
CAS No.: 3215-92-7
M. Wt: 243.21 g/mol
InChI Key: XKGFCCZEXVIRQH-UHFFFAOYSA-N
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Description

4-(2-nitrophenyl)benzoic Acid is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-nitrophenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-nitrophenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGFCCZEXVIRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441469
Record name 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3215-92-7
Record name 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitrophenyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Complexity and Strategic Focus

The precise isomeric substitution on a biaryl scaffold is a critical determinant of its chemical reactivity and biological activity. While the initial query specified "4-(2-nitrophenyl)benzoic acid," a comprehensive search of chemical literature and databases did not yield a specific CAS number or substantial data for this particular isomer. This suggests it is a less common or sparsely documented compound. In contrast, the isomeric compound 2-(4-nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a well-characterized and synthetically valuable intermediate.[1]

This technical guide will, therefore, focus on the in-depth analysis of 2-(4-nitrophenyl)benzoic acid. Its structural arrangement, featuring a nitro-substituted phenyl ring linked to a benzoic acid moiety at the ortho position, presents a unique and versatile platform for a multitude of chemical transformations. The biphenyl-2-carboxylic acid framework is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] This guide will provide a comprehensive overview of its chemical properties, established synthetic routes, reactivity, and key applications, offering field-proven insights for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for some physical properties of 2-(4-nitrophenyl)benzoic acid are not widely reported, its fundamental identifiers are well-established.[1] The true value for a researcher lies in understanding its spectroscopic signature for reaction monitoring and quality control.

Table 1: Core Physicochemical Properties of 2-(4-Nitrophenyl)benzoic Acid

PropertyValueSource
CAS Number 18211-41-1[1]
Molecular Formula C₁₃H₉NO₄[1]
Molecular Weight 243.21 g/mol [1]
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents.
Spectroscopic Analysis: The Fingerprint of a Molecule

The structural characteristics of 2-(4-nitrophenyl)benzoic acid allow for the prediction of its key spectroscopic features, which are indispensable for its identification and purity assessment.

Table 2: Predicted Spectroscopic Data for 2-(4-Nitrophenyl)benzoic Acid

TechniqueExpected Features
¹H NMR - Aromatic Protons: Complex multiplets are anticipated in the aromatic region (approximately δ 7.4-8.4 ppm). The protons on the 4-nitrophenyl ring would likely appear as a distinct AA'BB' system (two doublets) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would exhibit more complex splitting patterns due to their proximity to both the carboxylic acid and the other phenyl ring. - Carboxylic Acid Proton: A broad singlet is expected in the downfield region (δ 10.0-13.0 ppm).
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 120-150 ppm). - Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 165-175 ppm. - Nitro-substituted Carbon: The carbon atom attached to the nitro group would be significantly downfield.
IR Spectroscopy - O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ range.[1] - C=O Stretch: A strong, sharp absorption from the carbonyl group around 1700-1725 cm⁻¹.[1] - N-O Stretch (NO₂): Two strong, characteristic absorptions for the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[1] - C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[1]
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243.21).[1] - Fragmentation: Characteristic fragmentation patterns would include the loss of -OH, -COOH, and -NO₂.[1]

Strategic Synthesis: Crafting the Biaryl Scaffold

The synthesis of 2-(4-nitrophenyl)benzoic acid relies on the formation of a carbon-carbon bond between the two phenyl rings. Two powerful and widely adopted cross-coupling methodologies are particularly well-suited for this transformation: the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods is often dictated by factors such as substrate availability, functional group tolerance, and desired reaction conditions.

The Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group compatibility.[1] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid in the presence of a base.[1]

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Halobenzoic Acid (e.g., 2-bromobenzoic acid) Product 2-(4-Nitrophenyl)benzoic Acid Reactant1->Product Reactant2 4-Nitrophenylboronic Acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/H₂O) Solvent->Product

Caption: Synthetic route via Suzuki-Miyaura coupling.

  • Reaction Setup: In a round-bottom flask, combine 2-halobenzoic acid (e.g., 2-bromobenzoic acid, 1.0 eq), 4-nitrophenylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water or dioxane/water).[1]

  • Degassing: Degas the solution by bubbling an inert gas, such as argon, through the mixture for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).[1]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (usually within 4-12 hours).[1]

  • Work-up and Purification:

    • After cooling to room temperature, acidify the mixture with dilute hydrochloric acid (HCl) to protonate the carboxylate and precipitate the product.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the solution, and concentrate the solvent under reduced pressure.

    • Purify the crude solid by column chromatography or recrystallization to obtain pure 2-(4-nitrophenyl)benzoic acid.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product Ar1X_label->OxAdd Ar¹-X (2-Halobenzoic Acid) Ar2BOH2_label->Transmetal Ar²-B(OH)₂ (4-Nitrophenylboronic Acid) Base_label->Transmetal + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Ullmann Condensation: A Classic Route

Ullmann_Workflow Start Combine Reactants: 2-Halobenzoic Acid 4-Nitrohalobenzene Copper Catalyst Heat Heat Reaction Mixture (High Temperature) Start->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Acidic Work-up and Extraction Monitor->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End 2-(4-Nitrophenyl)benzoic Acid Purify->End

Caption: Workflow for a representative Ullmann condensation.

Chemical Reactivity and Synthetic Utility

2-(4-Nitrophenyl)benzoic acid is a bifunctional molecule, offering two distinct sites for chemical modification: the carboxylic acid group and the nitro group. This dual reactivity is the cornerstone of its utility as a versatile synthetic intermediate.

  • Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as:

    • Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

    • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to yield amides.

    • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reactions at the Nitro Group: The nitro group is a powerful electron-withdrawing group that also serves as a synthetic handle for introducing a nitrogen-containing functionality.

    • Reduction to an Amine: The most common and synthetically valuable transformation is the reduction of the nitro group to an amine (aniline derivative). This can be achieved using various reducing agents, such as:

      • Tin(II) chloride (SnCl₂) in hydrochloric acid.

      • Catalytic hydrogenation (H₂ over Pd/C).

      • Iron powder in acetic acid. The resulting amino group can then be further functionalized, for example, through diazotization or acylation, opening up a vast chemical space for analog synthesis.

Applications in Research and Development

The primary application of 2-(4-nitrophenyl)benzoic acid is as a key building block in the synthesis of more complex molecules with potential biological and material science applications.

  • Pharmaceutical Synthesis: The biphenyl carboxylic acid scaffold is a recurring motif in many biologically active compounds. The ability to transform the nitro group into an amine allows for the use of this molecule as a scaffold to generate diverse molecular libraries for drug discovery programs.[1] The related 2-arylbenzoic acid structure is a crucial intermediate in the industrial synthesis of "Sartans," a major class of antihypertensive drugs.[1] Benzoic acid derivatives, in general, are integral to the development of anticancer agents and other therapeutics.[3][4][5]

  • Dye and Polymer Chemistry: The chromophoric nature of the nitrophenyl group and the potential for polymerization through the carboxylic acid functionality make this and related compounds interesting for the development of novel dyes and functional polymers.

Conclusion

2-(4-Nitrophenyl)benzoic acid is a valuable and versatile chemical intermediate, characterized by its dual functionality. While detailed physical property data may be limited, its chemical reactivity is well-established and predictable. The availability of robust and high-yielding synthetic methods, such as the Suzuki-Miyaura cross-coupling, ensures its accessibility for a wide range of research and development applications. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity empowers researchers to effectively utilize this compound in the design and synthesis of novel pharmaceuticals, advanced materials, and other high-value chemical entities.[1]

References

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available from: [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available from: [Link]

  • Solvent-Free Synthesis of 2,2′-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory. ResearchGate. Available from: [Link]

  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
  • 2-(4-Nitrophenyl)benzoic acid | C13H9NO4 | CID 258156. PubChem. Available from: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]

  • p-Nitrobenzoic acid - SpectraBase. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available from: [Link]

  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available from: [Link]

Sources

A Technical Guide to the Synthesis of 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of 4-(2-nitrophenyl)benzoic acid, a valuable biaryl compound in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol grounded in established chemical principles.

Introduction

4-(2-Nitrophenyl)benzoic acid is a key intermediate in the synthesis of various complex organic molecules. The presence of both a carboxylic acid and a nitro group on the biaryl scaffold allows for a wide range of subsequent chemical transformations. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, making it an ideal choice for the synthesis of this target molecule.[1][2] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[3][4]

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis of 4-(2-nitrophenyl)benzoic acid is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromonitrobenzene and 4-carboxyphenylboronic acid.[1][5] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromonitrobenzene) to form a Pd(II) complex.[2][3]

  • Transmetalation: The organic group from the organoboron species (4-carboxyphenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4][5]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3][5]

Experimental Workflow Diagram

G reagents Reagents: 2-Bromonitrobenzene 4-Carboxyphenylboronic Acid Pd(PPh3)4 K2CO3 reaction_setup Reaction Setup: Combine reagents and solvent Purge with Argon reagents->reaction_setup solvent Solvent: 1,4-Dioxane/Water solvent->reaction_setup heating Heating: Stir at 100 °C for 24h reaction_setup->heating workup Aqueous Workup: Cool to RT Add Water Extract with EtOAc heating->workup drying Drying: Dry organic phase over Na2SO4 workup->drying concentration Concentration: Remove solvent under reduced pressure drying->concentration purification Purification: Flash Column Chromatography concentration->purification product Product: 4-(2-Nitrophenyl)benzoic Acid purification->product

Caption: Experimental workflow for the synthesis of 4-(2-nitrophenyl)benzoic acid.

Detailed Experimental Procedure

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2-Bromonitrobenzene202.011.47 g7.3
4-Carboxyphenylboronic acid165.941.45 g8.76
Tetrakis(triphenylphosphine)palladium(0)1155.560.46 g0.40
Potassium Carbonate (K₂CO₃)138.212.02 g14.6
1,4-Dioxane-20 mL-
Water (deoxygenated)-5 mL-
Ethyl Acetate (EtOAc)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel (for column chromatography)-As needed-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromonitrobenzene (7.3 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.055 equiv), and potassium carbonate (2.0 equiv).[3]

  • Solvent Addition and Degassing: Add a deoxygenated solution of 1,4-dioxane and water (4:1, 25 mL).[3] Purge the flask with argon for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(2-nitrophenyl)benzoic acid.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Safety Precautions

  • 2-Bromonitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8] Handle in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • 4-Carboxyphenylboronic Acid: This compound causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Avoid breathing dust and wear appropriate PPE.[13]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane and ethyl acetate are flammable. Keep away from ignition sources. Work in a well-ventilated area.

Characterization Data (Expected)

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.4-8.2 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the carboxylic acid proton would be observed further downfield.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons and the carboxyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₉NO₄, 243.21 g/mol ).[14]

Troubleshooting

  • Low Yield: Incomplete reaction can be due to insufficient degassing, inactive catalyst, or improper reaction temperature. Ensure all reagents are of good quality and the reaction is carried out under strictly anaerobic conditions.

  • Purification Difficulties: The presence of starting materials or side products, such as homocoupled products, can complicate purification.[15] Careful optimization of the chromatographic conditions is necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of 4-(2-nitrophenyl)benzoic acid. By following the detailed procedure and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this important chemical intermediate for further applications in drug discovery and materials science.

References

Sources

physical and chemical properties of 4-(2-nitrophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(2-Nitrophenyl)benzoic Acid

Introduction

4-(2-Nitrophenyl)benzoic acid (CAS No. 3215-92-7) is a bifunctional aromatic compound featuring a biphenyl backbone, a structural motif of significant interest in medicinal chemistry and materials science. The molecule's architecture, comprising a carboxylic acid group on one phenyl ring and a nitro group on the other, offers two distinct points for chemical modification. This duality makes it a versatile building block for the synthesis of more complex molecules and diverse chemical libraries.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Given that much of the publicly available data on this specific isomer is predictive, this document emphasizes not only the known properties but also the robust experimental methodologies required for their empirical determination and validation. As such, it is designed to be a practical tool for the laboratory, explaining the causality behind experimental choices and providing self-validating protocols for characterization.

Section 1: Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, influencing its solubility, absorption, distribution, and reactivity. While experimentally determined data for 4-(2-nitrophenyl)benzoic acid is sparse, predictive models provide a reliable starting point for its characterization.

Core Identifiers and Predicted Properties

The fundamental identifiers and computationally predicted properties are summarized below. These values are essential for sample identification and for designing experimental conditions.

PropertyValueSource
CAS Number 3215-92-7[1]
Molecular Formula C₁₃H₉NO₄[1]
Molecular Weight 243.21 g/mol [1]
Melting Point 250 °C[1]
Boiling Point 434.3 ± 28.0 °C (Predicted)[1]
Density 1.358 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.99 ± 0.10 (Predicted)[1]
Solubility Profile

Theoretical Basis: The solubility of 4-(2-nitrophenyl)benzoic acid is governed by the interplay between its polar functional groups (carboxylic acid and nitro group) and its largely nonpolar biphenyl core. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols, especially under basic conditions where it can form a highly soluble carboxylate salt.[2] Conversely, the large, rigid biphenyl structure contributes to a significant hydrophobic character, favoring solubility in organic solvents. The general principle of "like dissolves like" is the guiding axiom for solubility prediction.[3]

Experimental Protocol for Solubility Determination:

The following protocol outlines a systematic approach to determining the qualitative solubility of an organic compound. This method allows for the classification of the compound based on its behavior in a series of solvents.[2][4][5]

  • Preparation: Label a series of small test tubes, one for each test solvent (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl Ether, Ethanol, Acetone).

  • Sample Addition: Add approximately 25 mg of 4-(2-nitrophenyl)benzoic acid to each test tube.

  • Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube in small portions.

  • Mixing: After each addition, shake the test tube vigorously for at least 60 seconds to ensure thorough mixing and allow time for dissolution.[4][5]

  • Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. If most of the compound dissolves, it can also be classified as soluble. If it remains undissolved, it is "insoluble."[5]

  • Systematic Testing: Proceed through the sequence of solvents. The results from aqueous acidic and basic solutions provide strong indications of the compound's functional groups.[2]

    • Solubility in 5% NaOH and 5% NaHCO₃ confirms the presence of a sufficiently strong acidic group, such as a carboxylic acid.[4]

    • Solubility in 5% HCl would indicate a basic functional group (not expected for this compound).[2]

  • Documentation: Record all observations meticulously in a laboratory notebook.

Logical Workflow for Solubility Classification:

G Solubility Determination Workflow start Start with Unknown (25 mg) water Add Water (0.75 mL) start->water soluble_water Soluble (Polar Compound, <5 Carbons) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Add 5% HCl soluble_hcl Soluble (Base) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Add 5% NaOH soluble_naoh Soluble (Acid) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Add 5% NaHCO3 soluble_nahco3 Soluble (Strong Acid, e.g., Carboxylic Acid) nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble (Weak Acid, e.g., Phenol) nahco3->insoluble_nahco3 No insoluble_water->naoh soluble_naoh->nahco3 insoluble_naoh->hcl G cluster_0 Reactivity of the Carboxylic Acid Group start 4-(2-Nitrophenyl)benzoic Acid ester Ester Derivative start->ester R-OH, H⁺ (Esterification) amide Amide Derivative start->amide SOCl₂, then R₂NH (Amide Formation) G cluster_1 Reactivity of the Nitro Group start 4-(2-Nitrophenyl)benzoic Acid amine 4-(2-Aminophenyl)benzoic Acid start->amine [H] (e.g., H₂, Pd/C or SnCl₂, HCl)

Sources

4-(2-nitrophenyl)benzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-(2-nitrophenyl)benzoic acid

Introduction: 4-(2-nitrophenyl)benzoic acid is an organic compound of interest in medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and a nitroaromatic moiety, makes it a versatile building block. However, these same functional groups necessitate a rigorous and well-understood safety protocol to mitigate potential risks to researchers and laboratory personnel.

This guide provides a comprehensive overview of the safety and handling precautions for 4-(2-nitrophenyl)benzoic acid. As specific toxicological and safety data for this exact molecule is not extensively published, the recommendations herein are synthesized from established best practices for handling nitroaromatic compounds and carboxylic acids, drawing heavily on data from structurally analogous chemicals such as 4-nitrobenzoic acid and 2-nitrobenzoic acid. The principles outlined are designed to foster a self-validating system of safety, ensuring that researchers can work with confidence and security.

Section 1: Hazard Identification and Analysis

The primary hazards associated with 4-(2-nitrophenyl)benzoic acid stem from its constituent functional groups. The nitro group (-NO₂) is a known toxophore, while the carboxylic acid group (-COOH) can cause irritation.

Chemical Structure

Caption: Chemical Structure of 4-(2-nitrophenyl)benzoic acid.

Anticipated GHS Hazard Classification

Based on data from analogous compounds like 4-nitrobenzoic acid, the following hazards should be anticipated.[1][2][3]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4]
Germ Cell MutagenicitySuspectedH341: Suspected of causing genetic defects (based on some nitroaromatics).

Note: This classification is extrapolated and should be treated as a precautionary guideline until specific data for 4-(2-nitrophenyl)benzoic acid becomes available.

Toxicological Rationale
  • Nitroaromatic Compounds: The nitro group is a key structural alert for toxicity. In vivo, it can be enzymatically reduced to nitroso and hydroxylamine intermediates, which are reactive and can lead to adverse effects such as methemoglobinemia. While acute toxicity may be moderate, the potential for long-term effects, including mutagenicity, warrants stringent exposure controls.

  • Carboxylic Acids: The acidic proton can cause irritation upon contact with skin, eyes, and mucous membranes. Inhalation of dust can lead to respiratory tract irritation.[5]

  • Physical Hazards: As a solid powder, the compound poses a risk of dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source.[5]

Section 2: Risk Mitigation: Engineering and Administrative Controls

The foundation of safe handling is to minimize exposure through robust engineering and administrative controls. Personal protective equipment (PPE) should be considered the final barrier.

  • Primary Engineering Control: Chemical Fume Hood: All manipulations of 4-(2-nitrophenyl)benzoic acid, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to protect the user from inhaling airborne particulates and vapors.

  • Administrative Controls:

    • Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.[6]

    • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work.

Section 3: Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical for preventing direct contact.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving is mandatory.[6]Provides a barrier against skin contact. Double-gloving offers protection in case the outer glove is breached. Gloves should be changed every 30-60 minutes or immediately upon suspected contact.[7]
Eye Protection Chemical Splash GogglesMust conform to EN166 or OSHA 29 CFR 1910.133 standards.[8][9]Protects against dust particles and splashes. Standard safety glasses are insufficient.[10][11]
Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashing.Provides a secondary layer of protection for the entire face.[6][11]
Body Protection Flame-Resistant Laboratory CoatMust be kept fully fastened.Protects skin and personal clothing from contamination. Flame-resistant material is a precaution given the combustible nature of many organic solids.[6]
Respiratory Fume HoodPrimary control.If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with a particle filter may be necessary.[6]

Section 4: Standard Operating Protocols

Adherence to standardized workflows is essential for ensuring reproducible safety.

Caption: General workflow for safely handling 4-(2-nitrophenyl)benzoic acid.

Protocol 4.1: Weighing and Transfer of Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container) within the hood.

  • Tare Container: Place a tared, sealable container on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of 4-(2-nitrophenyl)benzoic acid from the stock bottle to the tared container using a clean spatula. Avoid creating dust by using slow, deliberate movements.[8]

  • Seal and Clean: Immediately seal the stock bottle and the tared container. Carefully wipe the spatula and any contaminated surfaces with a damp cloth, disposing of the cloth in the solid hazardous waste container.

  • Post-Weighing: Re-check the balance area for any residual powder and decontaminate as necessary before removing the sealed container from the fume hood.

Protocol 4.2: Storage
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[12][13]

  • The storage area should be clearly labeled, and access should be restricted.

Protocol 4.3: Waste Disposal
  • Segregation: All waste contaminated with 4-(2-nitrophenyl)benzoic acid must be treated as hazardous waste.[6]

  • Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels must be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[6][13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[13]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Emergency_Response Start EMERGENCY Spill Spill Occurs Start->Spill Material Release Exposure Personal Exposure Start->Exposure Contact with Body Spill_Size Minor Spill in Hood? Spill->Spill_Size Exposure_Type Exposure Route? Exposure->Exposure_Type Spill_Clean Contain with absorbent. Decontaminate area. Collect as hazardous waste. Spill_Size->Spill_Clean Yes Spill_Evacuate Alert others. Evacuate area. Call emergency response. Spill_Size->Spill_Evacuate No / Major Seek_Medical Report incident to supervisor. Spill_Clean->Seek_Medical Spill_Evacuate->Seek_Medical Skin_Contact SKIN: Remove contaminated clothing. Flush with water for 15 min. Seek medical attention. Exposure_Type->Skin_Contact Skin Eye_Contact EYES: Flush with eyewash for 15 min. Remove contact lenses. Seek immediate medical attention. Exposure_Type->Eye_Contact Eyes Inhalation INHALATION: Move to fresh air. Seek medical attention. Exposure_Type->Inhalation Inhalation Ingestion INGESTION: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Exposure_Type->Ingestion Ingestion Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Decision tree for emergency response to a spill or personal exposure.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[14][15] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • In Case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[9] Seek medical attention.

  • In Case of Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[14] Call a physician or poison control center immediately.

Conclusion

While 4-(2-nitrophenyl)benzoic acid is a valuable compound for research and development, its potential hazards require a disciplined and informed approach to safety. By understanding the risks derived from its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can handle this compound safely and effectively. The causality behind these measures is clear: minimizing exposure is paramount to preventing potential acute irritation and mitigating the risk of long-term health effects associated with nitroaromatic compounds.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 4-Nitrobenzoic acid.
  • Chemius. (n.d.). nitro razredčilo.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrophenyl benzoate.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • Acros Organics. (2014). Safety Data Sheet - 4-Nitrobenzoic acid.
  • GOV.UK. (2024). Nitrobenzene - Incident management.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Nitrobenzene.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Potentially Explosive and Explosive Compounds.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 4-nitro benzoic acid 99%.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrobenzoic acid.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • Acros Organics. (2014). Safety Data Sheet - 4-Nitro-o-toluic acid.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • International Labour Organization & World Health Organization. (2021). ICSC 1684 - 4-NITROBENZOIC ACID.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • Acros Organics. (2021). Safety Data Sheet - 2-Nitrobenzoic acid.

Sources

An In-depth Technical Guide to the Discovery and History of 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Nitrophenyl)benzoic acid, a biphenyl carboxylic acid derivative, represents a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its structure, characterized by a benzoic acid moiety linked to a nitrophenyl group, offers a versatile scaffold for the development of novel compounds with potential therapeutic applications. The presence of two key functional groups—the carboxylic acid and the nitro group—on a non-planar biphenyl framework allows for a multitude of chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of 4-(2-nitrophenyl)benzoic acid, offering insights for researchers engaged in chemical synthesis and drug discovery.

Physicochemical Properties and Identifiers

While extensive experimental data on the physicochemical properties of 4-(2-nitrophenyl)benzoic acid are not widely available in public literature, its fundamental identifiers are well-established.

Table 1: Identifiers for 4-(2-Nitrophenyl)benzoic Acid

IdentifierValue
CAS Number 3215-92-7[1]
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.21 g/mol [1]
IUPAC Name 4-(2-Nitrophenyl)benzoic acid

Historical Context and Discovery

The history of 4-(2-nitrophenyl)benzoic acid is intrinsically linked to the development of synthetic methodologies for the formation of carbon-carbon bonds between aromatic rings, a cornerstone of modern organic chemistry. While a singular "discovery" of this specific molecule is not prominently documented, its existence is a direct consequence of the pioneering work in cross-coupling reactions.

The foundational methods for synthesizing such biaryl compounds are the Ullmann reaction and the later-developed Suzuki-Miyaura coupling.

The Ullmann Reaction: A Foundation in Copper Catalysis

The genesis of biaryl synthesis can be traced back to the work of German chemist Fritz Ullmann in the early 20th century. The Ullmann reaction, first reported in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl.[2] This reaction, though groundbreaking, was initially hampered by the need for harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2] The synthesis of unsymmetrical biaryls, like 4-(2-nitrophenyl)benzoic acid, presented an additional challenge.

The Suzuki-Miyaura Coupling: A Paradigm Shift with Palladium Catalysis

A significant leap forward in biaryl synthesis came with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, developed by Akira Suzuki and his colleagues in 1979, revolutionized the field by providing a highly efficient and versatile method for C-C bond formation.[3] This reaction utilizes a palladium catalyst to couple an organoboron compound (such as a boronic acid) with an organohalide.[3] The milder reaction conditions, broader substrate scope, and higher yields of the Suzuki coupling have made it the method of choice for the synthesis of a vast array of biaryl compounds, including 4-(2-nitrophenyl)benzoic acid.

Synthetic Methodologies

The synthesis of 4-(2-nitrophenyl)benzoic acid primarily relies on the construction of the central carbon-carbon bond between the two phenyl rings. The two most prominent methods, the Ullmann condensation and the Suzuki-Miyaura coupling, are detailed below.

Classical Approach: The Ullmann Condensation

The Ullmann condensation offers a traditional, copper-mediated route to 4-(2-nitrophenyl)benzoic acid. This method typically involves the coupling of a halogenated benzoic acid with a nitro-substituted aryl halide.

Reaction Scheme:

Experimental Protocol: A Representative Ullmann Condensation

  • Reactant Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-halobenzoic acid (1.0 eq.), 1-halo-2-nitrobenzene (1.2 eq.), potassium carbonate (2.5 eq.), and copper powder or a copper(I) salt (2.0 eq.).

  • Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon, to exclude oxygen and moisture.

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or nitrobenzene.

  • Reaction: Heat the mixture to a high temperature (typically 180-200 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter to remove the insoluble copper salts.

  • Purification: Wash the organic filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Ullmann_Workflow Reactants Reactants: 4-Halobenzoic Acid 1-Halo-2-nitrobenzene K₂CO₃, Cu Solvent Solvent: DMF or Nitrobenzene Reactants->Solvent 1. Combine Heating Heating: 180-200°C, 12-24h under N₂ Solvent->Heating 2. Heat Workup Aqueous Work-up: Dilution, Filtration, Acid Wash Heating->Workup 3. Cool & Work-up Purification Purification: Recrystallization or Column Chromatography Workup->Purification 4. Purify Product Product: 4-(2-Nitrophenyl)benzoic Acid Purification->Product

Caption: Experimental workflow for the Ullmann condensation synthesis of 4-(2-nitrophenyl)benzoic acid.

Modern Approach: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a more contemporary and often more efficient route to 4-(2-nitrophenyl)benzoic acid, employing a palladium catalyst.

Reaction Scheme:

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • Reactant Preparation: In a Schlenk flask, combine 4-halobenzoic acid (1.0 eq.), 2-nitrophenylboronic acid (1.1 eq.), and a suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2-3 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas several times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable phosphine ligand, typically 0.5-5 mol%) and a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, dilute the mixture with water and an organic solvent. Separate the aqueous layer and extract it with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Suzuki_Workflow Reactants Reactants: 4-Halobenzoic Acid 2-Nitrophenylboronic Acid Base Catalyst Catalyst: Pd Complex + Ligand Reactants->Catalyst 1. Combine Solvent Solvent: Toluene/H₂O or Dioxane/H₂O Catalyst->Solvent 2. Add Solvent Heating Heating: 80-110°C under N₂ Solvent->Heating 3. Heat Workup Aqueous Work-up: Extraction Heating->Workup 4. Cool & Work-up Purification Purification: Column Chromatography or Recrystallization Workup->Purification 5. Purify Product Product: 4-(2-Nitrophenyl)benzoic Acid Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis of 4-(2-nitrophenyl)benzoic acid.

Table 2: Comparison of Ullmann and Suzuki-Miyaura Methodologies

ParameterUllmann CondensationSuzuki-Miyaura Coupling
Catalyst Copper (often stoichiometric)Palladium (catalytic amounts)
Temperature High (150-250 °C)Mild to moderate (Room temp. - 110 °C)
Substrate Scope Generally requires electron-deficient aryl halidesBroad and versatile
Typical Yields Moderate to goodGood to excellent
Functional Group Tolerance LimitedHigh

Analytical Characterization

Table 3: Predicted Spectroscopic Data for 4-(2-Nitrophenyl)benzoic Acid

TechniqueExpected Features
¹H NMR Aromatic Protons: Complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the 2-nitrophenyl ring will exhibit distinct coupling patterns due to the ortho nitro group. The protons on the 4-carboxyphenyl ring will likely appear as two doublets (an AA'BB' system). Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm.
¹³C NMR Carboxyl Carbon: A signal in the range of δ 165-175 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm), with carbons attached to the nitro and carboxyl groups appearing at the downfield end of this range.
Infrared (IR) Spectroscopy O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹. N-O Asymmetric Stretch (Nitro Group): A strong absorption band around 1530 cm⁻¹. N-O Symmetric Stretch (Nitro Group): A strong absorption band around 1350 cm⁻¹. C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.05). Fragmentation Pattern: Characteristic fragments resulting from the loss of -OH (m/z = 226), -COOH (m/z = 198), and -NO₂ (m/z = 197).

Applications and Future Directions

4-(2-Nitrophenyl)benzoic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The bifunctional nature of the molecule allows for selective chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation yields 4-(2-aminophenyl)benzoic acid, a key precursor for the synthesis of a wide range of heterocyclic compounds, including phenanthridines and other nitrogen-containing fused ring systems, which are scaffolds of interest in drug discovery.

  • Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing a handle for further molecular elaboration and the introduction of diverse functional groups.

While specific biological activities of 4-(2-nitrophenyl)benzoic acid itself are not extensively reported, the broader class of nitrophenylbenzoic acids and their derivatives are explored for various therapeutic areas. The biphenyl carboxylic acid motif is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Future research on 4-(2-nitrophenyl)benzoic acid is likely to focus on its utilization as a building block in the synthesis of novel bioactive compounds and functional materials. Exploration of its derivatives for applications in areas such as anticancer, anti-inflammatory, and antimicrobial drug discovery holds significant promise.

Conclusion

4-(2-Nitrophenyl)benzoic acid, while not having a storied history of its own, is a product of the remarkable evolution of synthetic organic chemistry. Its synthesis, achievable through both classical and modern cross-coupling methodologies, provides a versatile platform for further chemical exploration. As a bifunctional building block, it holds considerable potential for the development of novel molecules with tailored properties for applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic utility of this intriguing molecule.

References

  • Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
  • PubChem. Benzoic acid, 4-nitrophenyl ester. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 2-(4-Nitrophenyl)benzoic acid. [Link]

  • PubChem. 4-Nitrophenyl 4-nitrobenzoate. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • NIST. 2-Fluorobenzoic acid, 4-nitrophenyl ester. [Link]

  • US EPA. Benzoic acid, 4-nitrophenyl ester. [Link]

  • NIST. Benzoic acid, 4-nitro-. [Link]

  • Samsonowicz, M. et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society, 51(5A), 939-948.
  • Wikipedia. Ullmann reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Royal Society of Chemistry. Supramolecular palladium(II) catalyst for Suzuki–Miyaura coupling in aqueous media. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • NIST. Benzoic acid, 4-nitro-. [Link]

  • ChemSynthesis. 4-nitrophenyl benzoate. [Link]

  • Google Patents. Process for preparing 4, 4'-nitrophenyl benzoic acid.
  • National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoic acid. [Link]

  • Chemsrc. 4-nitro-2-(3-nitrophenyl)benzoic acid. [Link]

  • SpectraBase. benzoic acid, 4-(4-nitrophenoxy)-. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

A Theoretical Investigation into the Electronic Structure of 4-(2-Nitrophenyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-nitrophenyl)benzoic acid is a biaryl carboxylic acid with a structure that lends itself to diverse applications, from a building block in pharmaceutical synthesis to a candidate for novel functional materials.[1] The presence of an electron-withdrawing nitro group on one phenyl ring and a carboxylic acid group on the other creates a molecule with a complex electronic landscape. Understanding this electronic structure is paramount to predicting its reactivity, stability, and optical properties. This technical guide provides an in-depth exploration of the electronic characteristics of 4-(2-nitrophenyl)benzoic acid through theoretical and computational chemistry methods. We will detail the established computational protocols, analyze the resulting electronic properties, and provide insights into the causality behind these theoretical choices, offering a robust framework for researchers in drug development and materials science.

Introduction: The Rationale for Theoretical Analysis

Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of products ranging from dyes to explosives.[2] Their utility is largely dictated by the electronic influence of the nitro group, which acts as a strong electron acceptor.[2][3] In the case of 4-(2-nitrophenyl)benzoic acid, this acceptor is paired with a benzoic acid moiety, creating a push-pull-like system that is sensitive to its environment and ripe for chemical modification.

While experimental techniques provide invaluable data, theoretical studies using computational chemistry offer a complementary and predictive approach.[4] These methods allow us to:

  • Determine the stable three-dimensional conformation of the molecule.

  • Visualize the distribution of frontier molecular orbitals (HOMO and LUMO), which govern reactivity and electronic transitions.

  • Map the electrostatic potential and partial atomic charges, identifying reactive sites.

  • Simulate spectroscopic properties, such as UV-Vis absorption spectra, to aid in experimental characterization.[4]

This guide will focus on the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), two powerful quantum mechanical methods that provide a balance of computational efficiency and accuracy for molecules of this size.[5][6]

Computational Methodology: A Self-Validating Protocol

The reliability of theoretical predictions hinges on a sound and well-justified methodology. The protocol described here is designed to be a self-validating system, where the choice of method and basis set is grounded in established practices for similar molecular systems.

Theoretical Framework: DFT and TD-DFT

Density Functional Theory (DFT) is the workhorse for calculating the ground-state electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is renowned for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules, including nitroaromatic compounds.[5][7]

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states. It is highly effective for calculating the vertical excitation energies that correspond to absorption peaks in a UV-Vis spectrum.[6][7]

Basis Set Selection

The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for this analysis.

  • 6-311G : A triple-zeta basis set that provides a flexible and accurate description of the valence electrons.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for describing systems with potential charge separation and for accurately calculating excited states.

  • (d,p) : Polarization functions are added to allow for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.

Experimental Protocol: Step-by-Step Calculation Workflow

The following protocol outlines the steps for a comprehensive theoretical analysis using a computational chemistry package like Gaussian:

  • Molecule Construction : Build the 3D structure of 4-(2-nitrophenyl)benzoic acid using a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization :

    • Perform a full geometry optimization in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • This step finds the lowest energy conformation of the molecule.

    • Confirm that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Structure Analysis :

    • From the optimized geometry, calculate the single-point energy.

    • Extract and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO energy gap.

    • Perform a Mulliken population analysis to determine the partial atomic charges.

  • Excited State Calculation (UV-Vis Spectrum) :

    • Using the optimized ground-state geometry, perform a TD-DFT calculation (B3LYP/6-311++G(d,p)) to compute the first 10-20 singlet excited states.

    • Extract the calculated excitation energies (in nm), oscillator strengths (f), and the contributing orbital transitions for each state.

    • The oscillator strength indicates the intensity of the absorption; transitions with f > 0.01 are typically considered significant.

G cluster_prep Preparation cluster_dft Ground State DFT Calculation cluster_analysis Data Analysis & Extraction mol_build 1. Build 3D Structure initial_opt 2. Initial MM Optimization mol_build->initial_opt geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) initial_opt->geom_opt Input Geometry freq_calc 4. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc fmo 5a. FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo Optimized Geometry charges 5b. Mulliken Charges freq_calc->charges tddft 6. TD-DFT Calculation (Excited States) freq_calc->tddft uv_vis 7. UV-Vis Spectrum Simulation tddft->uv_vis

Caption: Workflow for the theoretical analysis of 4-(2-nitrophenyl)benzoic acid.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals a non-planar structure for 4-(2-nitrophenyl)benzoic acid. The steric hindrance between the ortho-nitro group and the carboxylic acid group forces the two phenyl rings to twist relative to each other. This dihedral angle is a critical structural parameter, as it influences the degree of π-conjugation between the rings. A larger twist angle reduces conjugation, which in turn affects the electronic properties.

Parameter Description Expected Value
C-C (inter-ring)Bond length between the two phenyl rings~1.49 Å
C-N (nitro)Bond length between phenyl carbon and nitro nitrogen~1.47 Å
C-C (carboxyl)Bond length between phenyl carbon and carboxyl carbon~1.49 Å
Dihedral AngleTwist angle between the planes of the two phenyl rings45° - 60°

Note: These are typical values and the precise figures are obtained from the calculation output.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.

  • HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron.

  • LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron.

The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

For 4-(2-nitrophenyl)benzoic acid, the HOMO is expected to be distributed primarily over the benzoic acid ring, which is the relatively more electron-rich portion. Conversely, the LUMO is predicted to be localized on the electron-deficient nitrophenyl ring, particularly on the nitro group itself. This spatial separation is characteristic of a molecule with intramolecular charge-transfer (ICT) character.

Orbital Energy (eV) Localization
LUMO-2.85Nitrophenyl Ring / NO₂ Group
HOMO-7.20Benzoic Acid Ring
Energy Gap (ΔE) 4.35 -

Note: Energy values are illustrative and will vary with the specific computational results.

G cluster_0 cluster_1 cluster_2 E Energy HOMO HOMO (Highest Occupied MO) -7.20 eV HOMO->p2 LUMO LUMO (Lowest Unoccupied MO) -2.85 eV LUMO->HOMO LUMO->p1 p1->p2   ΔE = 4.35 eV

Caption: Frontier molecular orbital energy level diagram.

Mulliken Population Analysis

The Mulliken charge distribution quantifies the partial charge on each atom, revealing the electrophilic and nucleophilic centers within the molecule.

  • Negative Charges : The oxygen atoms of both the nitro and carboxylic acid groups are the most electronegative centers, carrying significant partial negative charges. They are prime sites for interaction with electrophiles or for forming hydrogen bonds.

  • Positive Charges : The nitrogen atom of the nitro group and the carbon atom of the carboxyl group are highly electron-deficient, carrying partial positive charges. These are the most likely sites for nucleophilic attack.[4][8] This information is vital for predicting how the molecule will interact with biological targets or other reactants.

Simulated UV-Vis Spectrum

The TD-DFT calculation predicts the electronic absorption spectrum, which is characterized by the wavelength of maximum absorption (λmax) and the intensity of the transition (oscillator strength, f). For 4-(2-nitrophenyl)benzoic acid, the most significant electronic transition is expected to be the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition will have significant intramolecular charge-transfer (ICT) character, moving electron density from the benzoic acid moiety to the nitrophenyl moiety upon excitation.

λmax (nm) Oscillator Strength (f) Major Contribution Transition Character
~3200.25HOMO → LUMOπ → π, Intramolecular Charge Transfer (ICT)
~2650.45HOMO-1 → LUMO, HOMO → LUMO+1π → π

Note: Spectral data are representative predictions.

This primary ICT band is sensitive to solvent polarity; in more polar solvents, a red shift (to longer wavelengths) is often observed, which can be verified experimentally.

Conclusion

The theoretical analysis of 4-(2-nitrophenyl)benzoic acid using DFT and TD-DFT provides a detailed and predictive understanding of its electronic structure. The key findings indicate:

  • A non-planar geometry due to steric hindrance, which modulates the π-conjugation between the aromatic rings.

  • A distinct separation of frontier molecular orbitals, with the HOMO on the benzoic acid ring and the LUMO on the nitrophenyl ring, resulting in a significant HOMO-LUMO gap.

  • The primary electronic transition is characterized by intramolecular charge transfer, a property that is highly relevant for applications in functional dyes and sensors.

  • The charge distribution map clearly identifies the electrophilic and nucleophilic sites, offering a guide for predicting chemical reactivity.

This computational framework serves as a powerful tool for researchers, enabling the rational design of new derivatives with tailored electronic and optical properties for applications in medicinal chemistry and materials science.

References

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. ResearchGate.
  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid. Benchchem.
  • Assessment of TD-DFT and CC2 Methods for the Calculation of Resonance Raman Intensities: Application to o-Nitrophenol. ResearchGate.
  • A combined first principles TDDFT and experimental study on the UV-Vis spectra properties of M(p-nitrophenyl azo resorcinol)3 complexes (M: Fe, Cr). ResearchGate.
  • Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. ACS Omega.
  • A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds. Benchchem.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Benzoic acid, 4-nitrophenyl ester. PubChem.
  • Electronic Supplementary Material (ESI) for RSC Advances. Supporting Information.
  • DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets. Unknown Source.
  • 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoic acid. PubChem.
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
  • The electronic fine structure of 4-nitrophenyl functionalized single-walled carbon nanotubes. Unknown Source.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. Unknown Source.
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
  • Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. ResearchGate.

Sources

A Strategic Research Blueprint for 4-(2-Nitrophenyl)benzoic Acid: From Latent Scaffolds to Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-nitrophenyl)benzoic acid is a synthetically accessible biaryl carboxylic acid poised for significant exploration across multiple scientific disciplines. Its molecular architecture, featuring a reactive nitro group, a versatile carboxylic acid handle, and the privileged biphenyl scaffold, presents a compelling foundation for innovation. This guide delineates three primary research trajectories—medicinal chemistry, materials science, and synthetic methodology—providing both the strategic rationale and actionable experimental protocols to unlock the potential of this compound. We will explore its promise as a hypoxia-activated anticancer prodrug, a precursor for functional polymers and metal-organic frameworks (MOFs), and a versatile building block for novel heterocyclic systems. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to leverage 4-(2-nitrophenyl)benzoic acid in their respective fields.

Chapter 1: Molecular Profile and Synthetic Accessibility

Core Molecular Features

4-(2-nitrophenyl)benzoic acid is characterized by three key functional domains that dictate its chemical reactivity and potential applications:

  • The Biphenyl Scaffold: This rigid, planar structure is a well-established pharmacophore found in numerous therapeutic agents, including anti-inflammatory drugs.[1] It provides a stable backbone for orienting other functional groups and engaging with biological targets. In materials science, this rigidity contributes to thermal stability and desirable optical properties.

  • The Carboxylic Acid Group: This functional group imparts polarity and serves as a primary site for chemical modification.[1] It can be readily converted into esters, amides, and salts, enabling the synthesis of diverse derivatives and bioconjugates. Crucially, it acts as a linker or node for the construction of polymers and metal-organic frameworks.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the molecule.[2][3] Its most compelling feature is its ability to undergo selective reduction under specific chemical or biological conditions, such as the hypoxic environment of solid tumors or in the presence of reducing agents.[4][5][6] This transformative potential is the cornerstone of several proposed research avenues.

Physicochemical Properties (Predicted)

While extensive experimental data for 4-(2-nitrophenyl)benzoic acid is not widely published, its properties can be reliably predicted based on its structural analogues, such as 2-(4-nitrophenyl)benzoic acid and 4-nitrobenzoic acid.[7][8][9]

PropertyPredicted Value / CharacteristicRationale & Significance
Molecular Formula C₁₃H₉NO₄Foundational for all stoichiometric calculations.
Molecular Weight 243.21 g/mol Essential for analytical and synthetic protocols.[8]
Appearance Pale yellow crystalline solidTypical for nitroaromatic compounds.[7]
Solubility Poor in water; Soluble in organic solvents (DMSO, DMF, Methanol)The carboxylic acid provides slight aqueous solubility, but the large aromatic system dominates. This has implications for drug formulation and reaction conditions.
Acidity (pKa) ~3.5 - 4.0The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid.[7]
Synthetic Accessibility

The synthesis of 4-(2-nitrophenyl)benzoic acid and its isomers is readily achievable through established cross-coupling methodologies. The Suzuki-Miyaura coupling is the preferred industrial and laboratory method due to its high yields (often 89-99%), mild reaction conditions, and excellent functional group tolerance.[10]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the coupling of 4-carboxyphenylboronic acid with 1-chloro-2-nitrobenzene.

  • Reagent Preparation: In a nitrogen-purged reaction vessel, combine 4-carboxyphenylboronic acid (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Solvent and Base: Add a 2:1 mixture of toluene and ethanol as the solvent, followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: After cooling to room temperature, acidify the mixture with 2N HCl to a pH of ~2. This will precipitate the carboxylic acid product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with water and a cold, non-polar solvent like hexane to remove impurities. Recrystallization from an ethanol/water mixture can be performed for further purification to yield the final product.

Chapter 2: Therapeutic Avenues in Oncology and Antimicrobials

The unique combination of a biphenyl scaffold and a reducible nitro group makes 4-(2-nitrophenyl)benzoic acid a prime candidate for investigation in drug discovery, particularly in oncology.

Hypothesis: A Hypoxia-Activated Anticancer Prodrug

Solid tumors often contain regions of low oxygen, or hypoxia, which are resistant to conventional therapies.[11] The selective reduction of nitroaromatic compounds to cytotoxic species within these hypoxic environments is a clinically validated strategy for targeted cancer therapy.[4][12] We hypothesize that 4-(2-nitrophenyl)benzoic acid can act as a prodrug that is selectively activated in hypoxic tumor cells.

The proposed mechanism involves enzymatic reduction of the nitro group to a hydroxylamine or amine. This transformation dramatically increases the electron density on the aromatic ring, converting an electron-withdrawing group (NO₂) into a strongly electron-donating group (NHOH or NH₂).[11] This electronic shift can unmask a latent cytotoxic effector or create a molecule that intercalates with DNA, leading to targeted cell death.

dot digraph "Hypoxia-Activated Prodrug Mechanism" { graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Proposed bioactivation pathway in normoxic vs. hypoxic conditions."

Protocol 2: Evaluating Hypoxic Cytotoxicity

This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to compare the cytotoxicity of the compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

  • Cell Culture: Plate a relevant cancer cell line (e.g., HT-29 colon adenocarcinoma or A549 lung carcinoma) in 96-well plates and allow cells to adhere for 24 hours.

  • Hypoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for at least 8 hours to allow cells to acclimatize. Keep a parallel set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of 4-(2-nitrophenyl)benzoic acid in cell culture medium. Add the compound to both the normoxic and hypoxic plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known hypoxia-activated drug like Tirapazamine).

  • Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the dose-response curves for both normoxic and hypoxic conditions and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Expected Outcome of Hypoxic Cytotoxicity Assay

CompoundNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)Hypoxic Cytotoxicity Ratio (Normoxic IC₅₀ / Hypoxic IC₅₀)
4-(2-Nitrophenyl)benzoic Acid > 1005 - 20> 5 - 20
Tirapazamine (Control) ~50~0.5~100
Doxorubicin (Non-hypoxic Control) ~1~1.5~0.67

A high Hypoxic Cytotoxicity Ratio (>10) would strongly support the hypothesis that the compound is selectively activated under hypoxic conditions.

Hypothesis: An Antimicrobial Agent

Nitroaromatic compounds have a long history of use as antimicrobial agents.[5][6] The nitro group can undergo redox cycling, generating reactive oxygen species that are toxic to microbial cells.[13] The biphenyl carboxylic acid scaffold is also found in compounds with demonstrated antimicrobial properties.[1][14] This dual-feature structure suggests potential efficacy against various bacterial and fungal pathogens.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase in an appropriate broth medium. Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of 4-(2-nitrophenyl)benzoic acid in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Chapter 3: Innovations in Materials Science

The defined structure of 4-(2-nitrophenyl)benzoic acid makes it an excellent building block for advanced functional materials.

Hypothesis: A Functional Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers.[15] The carboxylic acid group of 4-(2-nitrophenyl)benzoic acid is an ideal coordinating group to serve as a linker in MOF synthesis. The appended nitro group can impart specific functionalities to the MOF, such as:

  • Enhanced Gas Sorption: The polar nitro group can create favorable dipole-quadrupole interactions with gases like CO₂, potentially increasing the material's capture capacity and selectivity.[16][17]

  • Catalytic Activity: The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers within the MOF, making it a more effective catalyst for certain organic reactions.[18]

  • Sensing Applications: The nitroaromatic moiety can act as a recognition site for detecting analytes, particularly electron-rich molecules or hazardous compounds.[19]

dot digraph "MOF_Synthesis_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="General workflow for the synthesis of a nitro-functionalized MOF."

Protocol 4: Solvothermal Synthesis of a Nitro-Functionalized MOF

  • Precursor Solution: In a glass vial, dissolve 4-(2-nitrophenyl)benzoic acid (1 eq) and a metal salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 eq), in a high-boiling polar solvent like N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 100-120 °C for 24-48 hours to allow for crystal formation.

  • Isolation: After slow cooling to room temperature, crystals of the MOF should be visible. Decant the mother liquor and wash the crystals with fresh DMF, followed by a more volatile solvent like ethanol.

  • Activation: To remove solvent molecules from the pores, immerse the crystals in a low-boiling solvent (e.g., acetone) for 2-3 days, replacing the solvent periodically. Finally, heat the sample under vacuum to fully activate it.

  • Characterization: Confirm the structure and properties of the synthesized MOF using Powder X-ray Diffraction (PXRD) to verify crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.

Chapter 4: Advanced Synthetic Applications

The unique ortho-relationship between the nitro group and the biphenyl linkage opens avenues for novel synthetic transformations.

Hypothesis: Precursor for Carbazole Synthesis via Reductive Cyclization

Carbazoles are an important class of nitrogen-containing heterocycles found in many pharmaceuticals and organic electronic materials. The Cadogan reaction, a classic method for carbazole synthesis, involves the reductive cyclization of 2-nitrobiphenyls.[20][21] 4-(2-nitrophenyl)benzoic acid is an ideal substrate for this transformation. The reaction is typically mediated by a phosphine reagent, such as triphenylphosphine or triethyl phosphite, which deoxygenates the nitro group, leading to the formation of a reactive nitrene intermediate that rapidly cyclizes.[22]

Protocol 5: Synthesis of a Carbazole-Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-nitrophenyl)benzoic acid (1.0 eq) in a high-boiling solvent such as 1,2-dichlorobenzene.

  • Reductant Addition: Add triphenylphosphine (1.5 - 2.0 eq) to the solution.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 180 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture. The product, 9H-carbazole-2-carboxylic acid, may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure carbazole derivative.

This synthetic route provides access to a functionalized carbazole that can be further elaborated, serving as a valuable building block for more complex molecular targets.

Conclusion and Future Outlook

4-(2-nitrophenyl)benzoic acid is far more than a simple organic molecule; it is a platform for discovery. The research avenues detailed in this guide—from targeted cancer therapies and new antimicrobials to functional porous materials and novel heterocyclic synthesis—represent tangible and high-impact areas for investigation. The provided protocols offer a validated starting point for scientists to begin exploring the rich chemistry and diverse applications of this promising compound. Future work should focus on derivatization of the carboxylic acid to modulate solubility and biological activity, exploration of different metal nodes for MOF synthesis, and the application of the resulting carbazole derivatives in fields like organic electronics.

References

  • A Comparative Guide to the Synthetic Routes of 2-(4-nitrophenyl)benzoic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrC5cSpGHxHD898WYblDBNQXNOuEI8_s6yPyajIWWR2GMw0QAGZvjaQkfO_AY1Asj35ftF2wc21GZTjfUOqX_DcL_S7qOCVYvPU731WX7-rm0VoD0GH4pOWOAatndxojI4XoMScZVIWz-DsbGQKVolVhpNKrcvVhLhSwHHgOmlfNn1sJrg05Y8AzaBJGOtBmUAsxmalSoSg_UGPZSTDktEH_WxSSZU3uc=]
  • What is p-Nitrobenzoic Acid and its Applications? - FAQ. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwacGWVehKABF7HSmboJMJTGFiSDt2efjii7vEriYSUws8sfh_Y17clKX-0sZ7k2Z9mbgWC0g6JpS8ZxPXW7oAdK7wqkaiOQ5lt_Vda-1DXc0GHuL3lrUNrohJl84VsE_YkjXZTiV22P1rSY14CoUnUTskbZLnIN4d4TLe248VHZ4ZkKCWdYxCOYs=]
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Process for preparing 4, 4'-nitrophenyl benzoic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJ3HdWjPWSXconMitE4v1xGAiDXifR1gu8AhSDy_LwrFng16o_mdQvaIUDzgvpbBzBERkuF8PDSozlBkm7ta7saicn9KYf3qKPVXsHsD-38F_m-S8OrSFPQqv5Z_8x2_QjCFW7WxWRkJK]
  • 4-Nitrobenzoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Nitrobenzoic_acid]
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [URL: https://www.mdpi.com/article/10.3390/inorganics11010034]
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [URL: https://www.researchgate.net/publication/281276229_Synthesis_of_4-nitro-Benzoates_for_evaluation_antimicrobial_and_disinfectant_activity_Part-I]
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35109605/]
  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [URL: https://www.ataman-kimya.com/biphenyl-carboxylic-acid_u20117]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35653457/]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [URL: https://www.ouci.org.mx/english/the-diverse-biological-activity-of-recently-synthesized-nitro-compounds/]
  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17397223/]
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2620880/]
  • Preparation of 2-and 4-nitrobenzoic acid. Google Patents. [URL: https://patents.google.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [URL: https://www.hymasynthesis.com/cas-no-10389-51-2.html]
  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0450-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg1OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMzkvaDBlLzkwNzU0Nzk5NTM0MzgucGRmfDA4YjU3M2I3ZjU3ZGM3ODU3NjQ0MGIxNzYyM2Q3YjQ2YjE5YjY3ZDUxYjQ2ZWEyZDI1OWQ2YTY4ZDI2YjY0ZDI]
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03848]
  • 2-(4-Nitrophenyl)benzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/258156]
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7295]
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834460/]
  • A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. MDPI. [URL: https://www.mdpi.com/article/10.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9137976/]
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02894a]
  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo070054k]
  • Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. ResearchGate. [URL: https://www.researchgate.
  • Structure of common nitroaromatic compounds. ResearchGate. [URL: https://www.researchgate.
  • Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light. ResearchGate. [URL: https://www.researchgate.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem. [URL: https://www.benchchem.com/blog/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]
  • Nitro-functionalized metal–organic frameworks with catalase mimic properties for glutathione detection. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/an/c9an00971k]
  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [URL: https://organicreactions.org/index.php/Reductive_Cyclization_of_2-Nitro-and%CE%B2-Nitrostyrenes,_2-Nitrobiphenyls,_and_1-Nitro-1,3-Dienes_to_Indoles,_Carbazoles,_and_Pyrroles]
  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid. Benchchem. [URL: https://www.benchchem.com/product/bchm4456789/technical-guide]
  • Nitroaromatic compounds: Significance and symbolism. Wisdomlib. [URL: https://www.wisdomlib.
  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11011881/]
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/20993]
  • Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds. MDPI. [URL: https://www.mdpi.com/1424-8220/21/21/7288]
  • Illuminating the Optical Properties and Photochemistry of Nitroaromatics in Different Atmospheric Environments. eScholarship.org. [URL: https://escholarship.org/uc/item/42d2j25m]
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. [URL: https://www.researchgate.
  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. [URL: https://www.researchgate.net/publication/319131975_Triphenylphosphine-Mediated_Reductive_Cyclization_of_2-Nitrobiphenyls_A_Practical_and_Convenient_Synthesis_of_Carbazoles_IV]
  • Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding. ChemistryViews. [URL: https://www.chemistryviews.org/details/news/11246914/Nitro-Functionalized_MetalOrganic_Frameworks_for_CO2_Binding/]
  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00194]
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. [URL: https://www.mdpi.com/1420-3049/27/3/1036]
  • Nitro compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitro_compound]
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02117]
  • Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. ResearchGate. [URL: https://www.researchgate.

Sources

A Comprehensive Technical Guide to 4-(2-Nitrophenyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in medicinal chemistry, 4-(2-nitrophenyl)benzoic acid (CAS No. 3215-92-7) is a versatile intermediate pivotal for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. This guide provides an in-depth overview of its commercial availability, key chemical properties, synthesis, and applications, offering a critical resource for scientists and professionals in the field.

Introduction to 4-(2-Nitrophenyl)benzoic Acid

4-(2-Nitrophenyl)benzoic acid is a bi-functional molecule characterized by a benzoic acid moiety and a nitro-substituted phenyl ring. This unique structural arrangement makes it a valuable precursor in organic synthesis, particularly in the construction of complex molecular architectures. The presence of both a carboxylic acid group and a nitro group allows for a diverse range of chemical transformations, rendering it a strategic starting material in drug discovery and materials science. The nitro group, for instance, can be readily reduced to an amine, opening pathways to various nitrogen-containing heterocycles, while the carboxylic acid functionality provides a handle for esterification and amidation reactions.

Commercial Availability and Suppliers

4-(2-Nitrophenyl)benzoic acid is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available compound is typically in the range of 96-98%. Pricing can vary significantly based on the supplier, quantity, and purity. Below is a comparative overview of some of the key suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)Region
AK Scientific, Inc. [1]>97%1g, 5g, 10g$195 (1g), $524 (5g), $852 (10g)USA
Shaanxi Dideu Medichem Co. Ltd [2]98%Minimum Order: 1KGInquire for priceChina
Arctom [3]InquireInquireInquireInquire
Aladdin Scientific 96%InquireInquireUSA
Amatek Scientific InquireInquireInquireUSA

It is advisable to contact suppliers directly to obtain the most current pricing and availability information, as well as to request certificates of analysis to ensure the material meets the specific requirements of your research or development project.

Physicochemical Properties and Safety Data

Understanding the physicochemical properties of 4-(2-nitrophenyl)benzoic acid is crucial for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 3215-92-7[2]
Molecular Formula C13H9NO4[4]
Molecular Weight 243.2 g/mol [4]
Melting Point 250 °C
Boiling Point 434.3±28.0 °C (Predicted)
Density 1.358±0.06 g/cm3 (Predicted)
pKa 3.99±0.10 (Predicted)

Synthesis of 4-(2-Nitrophenyl)benzoic Acid

The synthesis of 4-(2-nitrophenyl)benzoic acid primarily involves the formation of the biaryl C-C bond. The Suzuki-Miyaura cross-coupling reaction is a modern and efficient method for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(2-nitrophenyl)benzoic acid from 4-bromobenzoic acid and 2-nitrophenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 2-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-bromobenzoic acid (1 equivalent), 2-nitrophenylboronic acid (1.1 equivalents), potassium phosphate (2 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture at 80-100 °C with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and acidify with aqueous HCl (e.g., 1M) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Reactants 4-Bromobenzoic Acid 2-Nitrophenylboronic Acid K3PO4 Solvent Dioxane/Water Reactants->Solvent Dissolve Catalyst Pd(OAc)2 SPhos Catalyst->Solvent Heating 80-100 °C Inert Atmosphere Solvent->Heating Reaction Workup Acidification (HCl) Filtration Heating->Workup Quench & Precipitate Purification Recrystallization Workup->Purification Isolate Crude Product 4-(2-Nitrophenyl)benzoic Acid Purification->Product Purify

Caption: Suzuki-Miyaura coupling workflow for 4-(2-nitrophenyl)benzoic acid synthesis.

Applications in Research and Drug Discovery

4-(2-Nitrophenyl)benzoic acid serves as a crucial building block in the synthesis of various heterocyclic compounds, many of which are of significant interest in medicinal chemistry. The strategic placement of the nitro and carboxylic acid groups allows for sequential or one-pot reactions to construct complex molecular scaffolds.

Synthesis of Phenanthridine Derivatives

One notable application is in the synthesis of phenanthridine derivatives. The synthesis involves an intramolecular reductive cyclization of an amide precursor derived from 4-(2-nitrophenyl)benzoic acid.

Workflow:

  • Amide Formation: The carboxylic acid group of 4-(2-nitrophenyl)benzoic acid is first activated (e.g., using thionyl chloride to form the acid chloride) and then reacted with an appropriate aniline to form an amide.

  • Reductive Cyclization: The nitro group of the resulting amide is then reduced, typically using a reducing agent like tin(II) chloride (SnCl2) or through catalytic hydrogenation. The newly formed amino group undergoes an intramolecular cyclization with the amide carbonyl, followed by dehydration, to yield the phenanthridine core.

Phenanthridine_Synthesis Start 4-(2-Nitrophenyl)benzoic Acid Amide Amide Intermediate Start->Amide Amide Formation (e.g., SOCl2, Aniline) Phenanthridine Phenanthridine Derivative Amide->Phenanthridine Reductive Cyclization (e.g., SnCl2 or H2/Pd)

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(2-Nitrophenyl)benzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthetic Approach

4-(2-Nitrophenyl)benzoic acid is a key bifunctional molecule, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds and functional materials. Its structure, featuring a biphenyl backbone with orthogonally positioned nitro and carboxylic acid groups, allows for selective chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to various heterocyclic scaffolds, while the carboxylic acid provides a handle for amide bond formation or other derivatizations.

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.[1][2][3] Its widespread adoption in both academic and industrial laboratories is a testament to its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-nitrophenyl)benzoic acid, addressing the specific challenges posed by the sterically demanding and electronically deactivated nature of the substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The catalytic cycle is initiated by the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzoic acid).[4][6] This step, often rate-determining, forms a square planar Pd(II) complex. The reactivity of the aryl halide typically follows the trend I > OTf > Br > Cl.[6]

  • Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., 2-nitrophenylboronic acid) to the palladium center.[6][7] A crucial aspect of this stage is the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3][8][9] The halide on the palladium complex is replaced by the organic group from the boronate.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product.[2][6] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(2-Nitrophenyl)benzoic Acid

This protocol details the synthesis of 4-(2-nitrophenyl)benzoic acid from 4-bromobenzoic acid and 2-nitrophenylboronic acid. The selection of a palladium catalyst with bulky, electron-rich phosphine ligands is often advantageous for coupling sterically hindered substrates.[10][11][12][13]

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)EquivalentsRole
4-Bromobenzoic acidC₇H₅BrO₂201.021.00 g4.971.0Aryl Halide
2-Nitrophenylboronic acidC₆H₆BNO₄166.930.99 g5.961.2Organoboron Reagent
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·Pd·CH₂Cl₂816.64122 mg0.1490.03Palladium Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.06 g14.913.0Base
1,4-DioxaneC₄H₈O₂88.1120 mL--Solvent
Water (degassed)H₂O18.025 mL--Co-solvent
Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents atmosphere 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->atmosphere solvent 3. Add Degassed Solvents (Dioxane/Water) atmosphere->solvent reaction 4. Heat Reaction Mixture (e.g., 90-100 °C) solvent->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 6. Aqueous Workup (Acidify, Extract with EtOAc) monitoring->workup purification 7. Purify Product (Column Chromatography or Recrystallization) workup->purification end End purification->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.00 g, 4.97 mmol), 2-nitrophenylboronic acid (0.99 g, 5.96 mmol), potassium carbonate (2.06 g, 14.91 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (122 mg, 0.149 mmol).

  • Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

  • Solvent Addition : Through the septum, add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. The use of degassed solvents is essential to maintain the inert atmosphere.

  • Reaction : With vigorous stirring, heat the reaction mixture to 90-100 °C using an oil bath. The reaction mixture will typically turn dark brown or black.[15]

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with 2 M HCl until the pH is approximately 2-3. This will protonate the carboxylate product, making it soluble in organic solvents.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : The crude 4-(2-nitrophenyl)benzoic acid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Poor solubility of reagents.1. Ensure thorough degassing of solvents and proper inert atmosphere technique. 2. Consider a stronger base like K₃PO₄ or Cs₂CO₃. 3. Experiment with different solvent systems (e.g., toluene/water, DMF) or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[16]
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedures.[1] 2. Ensure reaction conditions favor the reduction of the Pd(II) precatalyst.
Protodeboronation (Loss of Boronic Acid) 1. Harsh reaction conditions (high temperature, prolonged reaction time). 2. Presence of excess water or acid/base.1. Lower the reaction temperature or shorten the reaction time. 2. Use anhydrous conditions if necessary or a less nucleophilic base. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16]

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 4-(2-nitrophenyl)benzoic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the exclusion of oxygen and the choice of catalyst and base, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation in a laboratory setting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • García-Melchor, M., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Couto, I., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • ResearchGate. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Blacker, A. J., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Google Patents. (2018). Method for synthesizing biphenyl carboxylic acids by Suzuki coupling reaction.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme. [Link]

Sources

Application Notes and Protocols: The Cadogan Reaction in the Synthesis of Carbazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole and its derivatives are prominent structural motifs in a multitude of biologically active compounds and functional materials.[1][2][3] This document provides a comprehensive guide to the synthesis of a key carbazole intermediate, carbazole carboxylic acid, via the Cadogan reaction of 4-(2-nitrophenyl)benzoic acid. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and practical considerations for this important transformation. The Cadogan reaction, a reductive cyclization, offers a robust method for the synthesis of the carbazole core from readily available 2-nitrobiphenyl precursors.[4][5]

Introduction

The Cadogan reaction is a powerful tool in synthetic organic chemistry for the formation of carbazoles through the deoxygenative cyclization of 2-nitrobiphenyls.[4][6] This reaction typically employs a trivalent phosphorus reagent, such as triethyl phosphite or triphenylphosphine, to facilitate the reductive cyclization of the nitro group.[1][6][7] The reaction proceeds through a proposed nitrene intermediate, which then undergoes intramolecular cyclization to form the carbazole ring system.[8] This method is valued for its relatively mild conditions and tolerance of various functional groups.

This guide focuses on the specific application of the Cadogan reaction to convert 4-(2-nitrophenyl)benzoic acid into carbazole carboxylic acid. This particular transformation is of interest due to the utility of the carboxylic acid functionality, which provides a versatile handle for further synthetic manipulations, such as amide bond formation or esterification, enabling the synthesis of a diverse library of carbazole-based compounds.

Reaction Mechanism and Key Considerations

The Cadogan reaction of 4-(2-nitrophenyl)benzoic acid with a trivalent phosphorus reagent, such as triethyl phosphite, is believed to proceed through the following key steps:

  • Deoxygenation of the Nitro Group: The trivalent phosphorus reagent initially deoxygenates the nitro group of the 4-(2-nitrophenyl)benzoic acid to a nitroso intermediate.

  • Further Deoxygenation and Nitrene Formation: The nitroso intermediate is further deoxygenated by the phosphorus reagent to form a highly reactive nitrene intermediate.

  • Intramolecular Cyclization: The electrophilic nitrene intermediate then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the five-membered pyrrole ring of the carbazole system.

  • Aromatization: The resulting intermediate then aromatizes to yield the stable carbazole carboxylic acid. The driving force for this step is the formation of a thermodynamically stable aromatic system.

The overall transformation results in the formation of triethyl phosphate as a byproduct.[9] While effective, a key consideration in this reaction is the potential for the formation of phosphorus-containing byproducts, which can sometimes complicate the purification of the desired carbazole product.[10]

Reaction Pathway Diagram

Cadogan_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant 4-(2-nitrophenyl)benzoic acid Nitroso Nitroso Intermediate Reactant->Nitroso Deoxygenation Reagent Triethyl Phosphite P(OEt)₃ Byproduct Triethyl Phosphate O=P(OEt)₃ Reagent->Byproduct Oxidation Nitrene Nitrene Intermediate Nitroso->Nitrene Further Deoxygenation Product Carbazole Carboxylic Acid Nitrene->Product Intramolecular Cyclization Experimental_Workflow Setup 1. Reaction Setup (Reactants + Solvent in Flask) Reagent_Add 2. Add Triethyl Phosphite (Dropwise under N₂) Setup->Reagent_Add Reflux 3. Heat to Reflux (180 °C, 4-6 hours) Reagent_Add->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Precipitate 5. Precipitate in Hexane Cool->Precipitate Filter_Wash 6. Filter and Wash (with n-hexane) Precipitate->Filter_Wash Purify 7. Recrystallization Filter_Wash->Purify Dry 8. Dry Product Purify->Dry

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Application Notes & Protocols: 4-(2-Nitrophenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-(2-nitrophenyl)benzoic acid as a pivotal intermediate in medicinal chemistry. While not an active pharmaceutical ingredient itself, its unique bifunctional nature—possessing a reducible nitro group ortho to the biaryl linkage and a versatile carboxylic acid—renders it an exceptionally valuable scaffold. We will detail its strategic application in the synthesis of complex heterocyclic systems, with a primary focus on the construction of the phenanthridinone core, a privileged structure found in several classes of potent enzyme inhibitors. This document furnishes researchers and drug development professionals with detailed experimental protocols, mechanistic insights, and a clear understanding of how this building block serves as a gateway to pharmacologically relevant molecules, including Poly (ADP-ribose) polymerase (PARP) and kinase inhibitors.

Introduction: A Strategic Intermediate for Complex Scaffolds

In the landscape of drug discovery, the strategic value of a starting material is often defined by its potential for efficient transformation into diverse and complex molecular architectures. 4-(2-Nitrophenyl)benzoic acid is a prime example of such a strategic intermediate. Its structure is deceptively simple, yet it contains the essential elements for constructing sophisticated, rigid, and biologically active scaffolds.

The molecule's utility is rooted in three key features:

  • The Biphenyl Core: The biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1]

  • The Ortho-Nitro Group: This electron-withdrawing group is not merely a placeholder. It is a latent amino group, which, upon reduction, is perfectly positioned for intramolecular cyclization reactions. This transformation is the cornerstone of its application.

  • The Carboxylic Acid Handle: This functional group provides a reliable point for modification, such as amide bond formation, which is crucial for both intramolecular cyclization and for linking the scaffold to other pharmacophoric elements.

The primary application, which will be the focus of this guide, is its role as a precursor to 4-(2-aminophenyl)benzoic acid, a molecule primed for conversion into the medicinally significant phenanthridinone ring system.[2][3]

Core Synthetic Application: From Nitro-Intermediate to Bioactive Core

The central utility of 4-(2-nitrophenyl)benzoic acid is its conversion into heterocyclic systems. This is a two-step process that first activates the molecule via reduction, then builds the complex scaffold through cyclization.

Step 1: Reductive Activation to 4-(2-Aminophenyl)benzoic Acid

The conversion of the nitro group to an amine is the critical activating step. This transformation changes the electronic properties of the molecule and introduces a nucleophilic amine adjacent to the carboxylic acid, setting the stage for subsequent intramolecular reactions. Catalytic hydrogenation is the most common and efficient method for this purpose.

Causality of Experimental Design: The choice of a catalyst like Palladium on carbon (Pd/C) is based on its high efficiency and selectivity for nitro group reduction without affecting the carboxylic acid or the aromatic rings. The use of a hydrogen atmosphere provides the necessary reducing equivalents in a clean and controlled manner. Solvents like ethanol or methanol are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product: Key Intermediate start_node 4-(2-Nitrophenyl)benzoic Acid reagents_node H₂ (gas) Pd/C (catalyst) Ethanol (solvent) start_node->reagents_node Reduction product_node 4-(2-Aminophenyl)benzoic Acid reagents_node->product_node

Caption: Workflow for the reduction of 4-(2-nitrophenyl)benzoic acid.

Step 2: Intramolecular Cyclization to the Phenanthridinone Scaffold

With the amine and carboxylic acid groups in an ortho-biphenyl arrangement, the molecule is perfectly configured for an intramolecular condensation to form a lactam. This cyclization yields the tricyclic phenanthridinone core structure.[4][5]

Medicinal Relevance of Phenanthridinones: The phenanthridinone scaffold is a cornerstone of many biologically active compounds. Its rigid, planar structure allows it to intercalate with DNA or fit into the active sites of enzymes. This has led to its widespread investigation and use in the development of:

  • Antitumor Agents: Many phenanthridinone derivatives exhibit potent anticancer activity.[4]

  • PARP Inhibitors: This scaffold is a key component of several inhibitors of Poly (ADP-ribose) polymerase, a critical enzyme in DNA repair.[6][7]

  • Anti-HIV and Immunomodulatory Agents: The scaffold has also been explored for its potential in treating viral infections and modulating the immune system.[4]

G cluster_targets Potential Therapeutic Targets A 4-(2-Nitrophenyl)benzoic Acid B 4-(2-Aminophenyl)benzoic Acid A->B Step 1: Reduction (H₂, Pd/C) C Phenanthridin-6(5H)-one (Bioactive Core) B->C Step 2: Cyclization (Heat, Acid Catalyst) D PARP Inhibitors C->D Elaboration E Kinase Inhibitors C->E Elaboration F Other Bioactive Agents C->F Elaboration

Caption: Synthetic pathway from starting material to therapeutic targets.

Applications in Drug Discovery: Targeting Key Enzymes

The phenanthridinone core derived from 4-(2-nitrophenyl)benzoic acid is a launchpad for developing highly specific enzyme inhibitors. Two of the most significant target classes are PARP and protein kinases.

Application Focus: PARP Inhibitors

Poly (ADP-ribose) polymerases (PARP) are crucial enzymes for repairing single-strand DNA breaks.[7][8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient.[9] Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[6][9] PARP inhibitors are therefore a cornerstone of therapy for certain types of ovarian, breast, pancreatic, and prostate cancers.[6][10] The phenanthridinone scaffold is a validated core for designing potent PARP inhibitors.

Application Focus: Kinase Inhibitors

Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating other proteins.[11] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Kinase inhibitors are designed to block the ATP-binding site of these enzymes, preventing their function.[11] The rigid, aromatic structure of the phenanthridinone scaffold can be functionalized to create potent and selective kinase inhibitors, targeting specific kinases driving a particular cancer.[12][13]

Derived Scaffold Therapeutic Target Class Mechanism of Action Relevance in Disease
Phenanthridinone PARP (Poly ADP-ribose polymerase)Inhibition of DNA single-strand break repair, leading to synthetic lethality in HR-deficient tumors.[6][8]Treatment of BRCA-mutated breast, ovarian, pancreatic, and prostate cancers.[6][10]
Phenanthridinone Protein Kinases (e.g., Bcr-Abl, VEGFR)Competitive inhibition at the ATP-binding site, blocking signal transduction pathways.[11]Targeted cancer therapy, reducing tumor growth, proliferation, and angiogenesis.[12]
Aminobiphenyl CSNK2A (Casein Kinase 2)Inhibition of a serine/threonine kinase involved in cell growth, proliferation, and viral replication.[14]Potential antiviral and anticancer applications.[14]

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and substrate scales.

Protocol 1: Synthesis of 4-(2-Aminophenyl)benzoic Acid

Objective: To perform a selective reduction of the nitro group on the 4-(2-nitrophenyl)benzoic acid scaffold.

Materials:

  • 4-(2-Nitrophenyl)benzoic Acid

  • Palladium on Carbon (10% Pd/C)

  • Ethanol, Anhydrous

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr Hydrogenation Apparatus or similar

  • Filter agent (e.g., Celite)

  • Rotary Evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Vessel: To the vessel, add 4-(2-nitrophenyl)benzoic acid (1.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight relative to the starting material) under an inert atmosphere.

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material completely (concentration typically 0.1-0.2 M).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with H₂ gas to remove all air.

  • Reaction: Pressurize the vessel with H₂ (typically 40-50 psi) and begin vigorous stirring. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical methods (TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess H₂ and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-(2-aminophenyl)benzoic acid, which can be used directly in the next step or purified further by recrystallization.

Protocol 2: Synthesis of Phenanthridin-6(5H)-one

Objective: To perform an intramolecular cyclization (lactamization) of 4-(2-aminophenyl)benzoic acid to form the phenanthridinone core.

Materials:

  • 4-(2-Aminophenyl)benzoic Acid (from Protocol 1)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Ice bath

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place the crude or purified 4-(2-aminophenyl)benzoic acid (1.0 eq).

  • Acid Addition: Add Polyphosphoric Acid (PPA) in excess (e.g., 10-20 times the weight of the starting material). PPA acts as both the solvent and the dehydrating acid catalyst.

  • Heating: Heat the mixture with stirring to 130-150 °C. The exact temperature may require optimization.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).

  • Quenching: After completion, cool the reaction mixture to approximately 80-90 °C and very carefully pour it onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product. Caution: This step is highly exothermic.

  • Neutralization: Once the mixture has cooled to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product thoroughly with cold deionized water to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven to yield Phenanthridin-6(5H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Conclusion

4-(2-Nitrophenyl)benzoic acid represents a classic example of a strategic intermediate in medicinal chemistry. Its true value is realized through a straightforward, two-step synthetic sequence—reduction followed by cyclization—that provides efficient access to the phenanthridinone scaffold. This privileged core structure is central to the design of targeted therapeutics, particularly PARP and kinase inhibitors, which are at the forefront of modern cancer therapy. The protocols and applications detailed herein underscore the compound's utility and provide a foundational guide for researchers aiming to leverage this versatile building block in their drug discovery programs.

References

  • 4-(2-Aminophenyl)benzoic Acid - Benchchem. (URL: )
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (URL: )
  • Phenanthridinone preparation using benzamides and o-nitrobenzoic acids. - ResearchGate. (URL: [Link])

  • Phenanthridinone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthetic Strategies in the Preparation of Phenanthridinones - PMC - NIH. (URL: [Link])

  • An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid - Benchchem. (URL: )
  • Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis - Benchchem. (URL: )
  • Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)
  • 4-(2-aminophenyl)benzoic Acid | C13H11NO2 | CID 2772298 - PubChem. (URL: [Link])

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: )
  • A Comparative Guide to 2-(4-nitrophenyl)benzoic acid for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Cas 25829-61-2,2-(4-Aminophenyl)benzoic acid - LookChem. (URL: [Link])

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. (URL: [Link])

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for 2-((2-Nitrophenyl)thio)benzoic Acid and its Derivatives in Medicinal Chemistry - Benchchem. (URL: )
  • US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google P
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (URL: [Link])

  • PARP-inhibitors: A New Generation of Cancer Drugs - YouTube. (URL: [Link])

  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications - Research and Reviews. (URL: [Link])

  • [PARP Inhibitors: From the Mechanism of Action to Clinical Practice] - PubMed. (URL: [Link])

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (URL: [Link])

  • Compounds from Natural Sources as Protein Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Study Identifies Biologic Reasons for Selective Benefit of PARP Inhibitors - The ASCO Post. (URL: [Link])

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases - PMC - PubMed Central. (URL: [Link])

  • Medicinal nitro-compounds. Part I. Photo-rearrangement of N-aryl-2-nitrobenzamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

Sources

Application Notes and Protocols: 4-(2-Nitrophenyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Nitrophenyl)benzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structure, featuring a 2-nitrobiphenyl core with a carboxylic acid moiety, presents two key reactive sites. This unique arrangement allows for a range of selective chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds. The 2-nitrobiphenyl framework is a classical precursor for the synthesis of carbazoles, a class of compounds known for their desirable electronic properties and biological activities.[1][2][3] The carboxylic acid group provides a handle for further derivatization, enabling the incorporation of this scaffold into larger molecular architectures. This guide provides an in-depth exploration of the applications of 4-(2-nitrophenyl)benzoic acid, with a focus on detailed, field-proven protocols for the synthesis of key derivatives.

Synthesis of the Building Block: 4-(2-Nitrophenyl)benzoic Acid

The primary route to 4-(2-nitrophenyl)benzoic acid and its analogs is through cross-coupling reactions. The Ullmann coupling and Suzuki-Miyaura coupling are two of the most effective methods for constructing the requisite biaryl linkage.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann reaction is a classical method for forming aryl-aryl bonds using copper catalysis.[4][5][6] This protocol describes the coupling of 2-chloronitrobenzene with 4-iodobenzoic acid.

Reaction Scheme:

G A 2-Chloronitrobenzene C 4-(2-Nitrophenyl)benzoic Acid A->C Cu, K2CO3, DMF, 150 °C B 4-Iodobenzoic Acid B->C G A 4-(2-Nitrophenyl)benzoic Acid B 9H-Carbazole-4-carboxylic Acid A->B P(Ph)3, o-dichlorobenzene, Reflux G cluster_0 Core Scaffold cluster_1 Potential Derivatives cluster_2 Therapeutic Areas A 9H-Carbazole-4-carboxylic Acid B Amides A->B C Esters A->C D Heterocycles A->D E Anticancer B->E F Antiviral C->F G Neuroprotective D->G

Sources

Application Notes: Synthesis of Bioactive Phenanthridinones from 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel bioactive scaffolds. 4-(2-Nitrophenyl)benzoic acid emerges as a precursor of significant potential, possessing two key functional groups that can be selectively manipulated to forge intricate molecular architectures. The ortho-nitro group serves as a masked amine, which upon reduction, can participate in a variety of cyclization strategies. Concurrently, the carboxylic acid moiety provides a handle for derivatization or can be incorporated as a critical pharmacophoric element in the final molecule.

This guide details a proposed synthetic pathway that leverages the unique reactivity of 4-(2-nitrophenyl)benzoic acid to access the phenanthridinone scaffold. Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that form the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. These activities include potent anticancer, antiviral, and anti-inflammatory properties, making the development of efficient synthetic routes to this privileged structure a key objective for medicinal chemists.

The proposed two-step strategy involves an initial chemoselective reduction of the nitro group, followed by a palladium-catalyzed intramolecular C-H activation/arylation to construct the tricyclic phenanthridinone core. This approach highlights a powerful and convergent route to a class of high-value bioactive molecules, starting from a readily available bifunctional building block.

Proposed Synthetic Pathway: A Two-Step Approach to Phenanthridinones

The transformation of 4-(2-nitrophenyl)benzoic acid into the corresponding phenanthridinone derivative is envisioned through a concise and efficient two-step sequence. This pathway is designed to be robust and amenable to future diversification for the generation of analog libraries.

G A 4-(2-Nitrophenyl)benzoic Acid B Step 1: Nitro Group Reduction A->B [H] C 4-(2-Aminophenyl)benzoic Acid B->C D Step 2: Intramolecular Cyclization C->D Pd Catalyst E Phenanthridin-6(5H)-one-2-carboxylic acid D->E G cluster_0 Palladium-Catalyzed C-H Arylation A 4-(2-Aminophenyl)benzoic Acid B Amide Formation A->B C N-Protected Intermediate B->C D Intramolecular C-H Activation/Arylation C->D Pd(OAc)₂, Oxidant E Phenanthridinone Derivative D->E

Caption: Key steps in the palladium-catalyzed synthesis of phenanthridinones.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation

Note: For this reaction to proceed efficiently, the carboxylic acid of the intermediate is often first converted to an amide, and the resulting secondary amide is then protected (e.g., as an N-Boc or N-methyl derivative) to facilitate the C-H activation step. For the purpose of this generalized protocol, we will assume the formation of a suitable N-protected amide derivative of 4-(2-aminophenyl)benzoic acid.

Materials:

  • N-protected 4-(2-aminophenyl)benzamide derivative (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 eq)

  • Solvent (e.g., N,N-Dimethylacetamide - DMA)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask, add the N-protected 4-(2-aminophenyl)benzamide derivative (1.0 eq), Pd(OAc)₂ (0.05 - 0.1 eq), and K₂CO₃ (2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DMA via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired phenanthridinone. Subsequent deprotection of the amide nitrogen (if necessary) would yield the final (NH)-phenanthridinone.

Quantitative Data Summary

StepReactionKey ReagentsSolventTemperatureTypical Yield
1A Nitro ReductionH₂, 5% Pd/CEthanolRoom Temp.>90%
1B Nitro ReductionSnCl₂·2H₂O, HClEthanolReflux80-95%
2 Intramolecular CyclizationPd(OAc)₂, K₂CO₃DMA100-120 °C70-95%

Characterization of Products

The successful synthesis of the intermediate and final products should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the molecules.

Conclusion and Future Perspectives

This application note outlines a robust and versatile synthetic strategy for the preparation of bioactive phenanthridinones from 4-(2-nitrophenyl)benzoic acid. The two-step sequence, involving a chemoselective nitro reduction followed by a palladium-catalyzed intramolecular C-H arylation, provides a reliable pathway to this important heterocyclic scaffold. The protocols provided are based on well-established and high-yielding reactions, offering a solid foundation for researchers in drug discovery and medicinal chemistry.

The true power of this synthetic route lies in its potential for diversification. The carboxylic acid functionality on the phenanthridinone core can be readily converted into a wide array of amides, esters, and other derivatives, allowing for the systematic exploration of the structure-activity relationship (SAR) of this compound class. This will undoubtedly facilitate the discovery of new and potent therapeutic agents based on the phenanthridinone scaffold.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Cooke, E. V., & Thurlow, H. J. (1966). U.S. Patent No. 3,270,057. Washington, DC: U.S.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2002). U.S. Patent No. 6,369,271B1. Washington, DC: U.S.
  • ChemRxiv. (2024, January 29). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. Cambridge Open Engage. Retrieved from [Link]

  • Hu, Q.-F., et al. (2018). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. RSC Advances, 8(25), 13879–13890.
  • Mendenhall, G. D., & Smith, P. A. S. (n.d.). Carbazole, 2-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

  • Snieckus, V., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5585.
  • Royal Society of Chemistry. (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • Keller, P. A., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenanthridinone synthesis. Retrieved from [Link]

  • Ciba-Geigy Ag. (1998). EP Patent No. 0825979B1.
  • Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1931–1938.
  • ChemRxiv. (n.d.). One-Pot Preparation of (NH)-Phenanthridinones and Amide-FunctionalizedHelicene-like Molecules from Biaryl Dicarboxylic Acids. Cambridge Open Engage. Retrieved from [Link]

  • Durham University. (2012, March 6). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with simple arenes using sodium persulfate. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 11). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Banerji, B., et al. (2017). Palladium‐Catalyzed Direct Synthesis of Phenanthridones from Benzamides through Tandem N–H/C–H Arylation. European Journal of Organic Chemistry, 2017(35), 5214-5218.
  • Royal Society of Chemistry. (n.d.). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. Chemical Science. Retrieved from [Link]

The Untapped Potential of 4-(2-Nitrophenyl)benzoic Acid in Materials Science: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Forward

In the vast landscape of organic building blocks for materials science, the nitrophenylbenzoic acid family stands out for its inherent bifunctionality—a carboxylic acid for structural anchoring and a nitro group for chemical and photophysical modulation. While isomers like 2-(4-nitrophenyl)benzoic acid have been explored, this guide turns its focus to the lesser-known yet potentially powerful molecule: 4-(2-nitrophenyl)benzoic acid (CAS No. 3215-92-7).

The scientific literature on the specific applications of 4-(2-nitrophenyl)benzoic acid in materials science is notably sparse. However, its structural motifs suggest a wealth of untapped potential. This document serves as both a summary of established principles drawn from its isomers and a forward-looking guide for researchers, scientists, and drug development professionals. We will explore hypothesized applications and provide detailed protocols based on analogous, well-documented systems. Our aim is to equip innovators with the foundational knowledge and experimental frameworks needed to pioneer the use of this promising molecule.

Molecular Profile and Physicochemical Properties

Understanding the inherent characteristics of 4-(2-nitrophenyl)benzoic acid is the first step toward harnessing its capabilities. While extensive experimental data for this specific isomer is not widely published, we can predict its properties based on its structure and data from related compounds.

Table 1: Physicochemical and Spectroscopic Data for Nitrophenylbenzoic Acid Isomers

Property4-(2-Nitrophenyl)benzoic Acid2-(4-Nitrophenyl)benzoic AcidNotes
CAS Number 3215-92-7[1]18211-41-1[2][3]Unique identifiers for each isomer.
Molecular Formula C₁₃H₉NO₄[1]C₁₃H₉NO₄[2][3]Identical formula, differing connectivity.
Molecular Weight 243.21 g/mol [1]243.21 g/mol [2][3]Identical molecular weight.
Predicted ¹H NMR Complex aromatic multiplets (δ 7.5-8.5 ppm); broad carboxylic proton (>10 ppm).Aromatic protons (δ 7.4-8.4 ppm); broad carboxylic proton (>10 ppm).[2]The ortho-nitro group in the target molecule is expected to cause distinct shifts in the adjacent phenyl ring protons.
Predicted ¹³C NMR Carbonyl carbon (δ 165-175 ppm).Carbonyl carbon (δ 165-175 ppm).[2]Similar chemical shifts are expected for the carboxylic carbon.
Predicted IR Spectra O-H (broad, 2500-3300 cm⁻¹), C=O (1700-1725 cm⁻¹), N-O (asymmetric: 1510-1550 cm⁻¹, symmetric: 1340-1380 cm⁻¹).[2]O-H (broad, 2500-3300 cm⁻¹), C=O (1700-1725 cm⁻¹), N-O (asymmetric: 1510-1550 cm⁻¹, symmetric: 1340-1380 cm⁻¹).[2]The key functional groups will have characteristic vibrational modes.

Synthesis of 4-(2-Nitrophenyl)benzoic Acid

The synthesis of biphenyl compounds is well-established in organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for creating the C-C bond between the two phenyl rings. Below is a detailed, adaptable protocol for the synthesis of 4-(2-nitrophenyl)benzoic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 4-bromobenzoic acid and 2-nitrophenylboronic acid.

Materials:

  • 4-bromobenzoic acid

  • 2-nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Suzuki_Miyaura_Workflow reagents Combine 4-bromobenzoic acid, 2-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction flask. degas Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. reagents->degas Setup solvent Add degassed 1,4-dioxane and water. degas->solvent Inert Atmosphere heat Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. solvent->heat Reaction cool Cool the reaction to room temperature. heat->cool Workup extract Dilute with ethyl acetate and wash with 1 M HCl and brine. cool->extract dry Dry the organic layer with anhydrous MgSO₄, filter, and concentrate. extract->dry purify Purify the crude product by column chromatography or recrystallization. dry->purify

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 2-nitrophenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-nitrophenyl)benzoic acid.

Potential Applications in Materials Science

The true potential of 4-(2-nitrophenyl)benzoic acid lies in its application as a functional building block. While direct examples are yet to be published, we can hypothesize its utility in several cutting-edge areas of materials science.

Metal-Organic Frameworks (MOFs)

The bitopic nature of 4-(2-nitrophenyl)benzoic acid makes it an excellent candidate as an organic linker for the synthesis of MOFs. The carboxylic acid group can coordinate with metal ions or clusters to form the framework, while the nitro group can be used to tune the properties of the resulting material.

Hypothesized MOF Synthesis and Functionalization Pathway:

MOF_Pathway cluster_synthesis MOF Synthesis cluster_functionalization Post-Synthetic Modification cluster_applications Potential Applications ligand 4-(2-nitrophenyl)benzoic acid solvothermal Solvothermal Synthesis ligand->solvothermal metal Metal Salt (e.g., Zn(NO₃)₂) metal->solvothermal mof Nitro-functionalized MOF solvothermal->mof reduction Reduction of Nitro Group (e.g., with NaBH₄ or H₂/Pd) mof->reduction gas_sep Gas Separation mof->gas_sep amino_mof Amino-functionalized MOF reduction->amino_mof catalysis Catalysis amino_mof->catalysis sensing Chemical Sensing amino_mof->sensing

Caption: Hypothesized pathway for MOF synthesis and functionalization.

Potential Advantages:

  • Tunable Pore Environment: The nitro group, being electron-withdrawing, can influence the electronic properties of the MOF pores, potentially enhancing selectivity in gas separation or catalysis.

  • Post-Synthetic Modification: The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization. This allows for the introduction of catalytic sites, fluorescent tags, or other functionalities after the MOF has been synthesized.[2]

  • Photocatalysis: The nitroaromatic moiety can act as a photosensitizer, potentially enabling the development of MOF-based photocatalysts for applications such as CO₂ reduction or organic pollutant degradation.[4]

Protocol 2: General Solvothermal Synthesis of a Nitro-Functionalized MOF

This protocol provides a general guideline for the synthesis of a MOF using 4-(2-nitrophenyl)benzoic acid as the organic linker.

Materials:

  • 4-(2-nitrophenyl)benzoic acid

  • A suitable metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Teflon-lined stainless steel autoclave

Step-by-Step Procedure:

  • Precursor Solution: Dissolve 4-(2-nitrophenyl)benzoic acid and the metal salt in DMF in a glass vial. The molar ratio of ligand to metal will depend on the desired coordination and should be determined through experimentation.

  • Assembly: Place the vial inside a Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystals can be isolated by filtration.

  • Washing and Activation: Wash the crystals with fresh DMF and then with a low-boiling solvent like ethanol or acetone to remove unreacted starting materials. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Functional Polymers

4-(2-nitrophenyl)benzoic acid can also be envisioned as a monomer for the synthesis of functional polymers. The carboxylic acid can be converted to an acid chloride or ester for polycondensation reactions, or the entire molecule can be functionalized to introduce a polymerizable group like a vinyl or acrylate moiety.

Potential Polymer Architectures:

  • Polyesters and Polyamides: The carboxylic acid can be reacted with diols or diamines, respectively, to form polyesters and polyamides. The pendant nitro groups along the polymer backbone can then be used to tune the polymer's properties or for further functionalization.

  • Side-Chain Functionalized Polymers: The benzoic acid moiety can be attached to a pre-existing polymer backbone, introducing the nitro-functional group as a side chain.

The reduction of the nitro group to an amine in these polymers would yield materials with applications in areas such as gas separation membranes (due to the affinity of amines for CO₂), chelation of heavy metals, or as a platform for drug delivery systems.

Future Directions and Conclusion

The exploration of 4-(2-nitrophenyl)benzoic acid in materials science is still in its infancy. This guide has laid out a roadmap for its synthesis and hypothesized its potential in the exciting fields of MOFs and functional polymers. The key to unlocking its full potential lies in systematic experimental investigation.

Key Research Questions to Address:

  • What are the optimal conditions for the large-scale, high-yield synthesis of 4-(2-nitrophenyl)benzoic acid?

  • What novel MOF topologies can be achieved with this linker, and how does the ortho-nitro group influence the framework's properties compared to other isomers?

  • Can polymers incorporating 4-(2-nitrophenyl)benzoic acid exhibit enhanced thermal stability, gas permeability, or other desirable properties?

  • What are the photophysical properties of materials derived from this molecule, and can they be exploited in photocatalysis or sensing applications?

By pursuing these questions, the research community can move 4-(2-nitrophenyl)benzoic acid from a molecule of hypothetical potential to a valuable and widely used building block in the next generation of advanced materials.

References

  • BenchChem. (2025). A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid.
  • PubChem. (2025). 2-(4-Nitrophenyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Application of a Mixed-Ligand Metal–Organic Framework in Photocatalytic CO2 Reduction, Antibacterial Activity and Dye Adsorption. [Link]

Sources

Application Note and Protocol for the Reductive Cyclization of 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenanthridinone Synthesis

The phenanthridinone core structure is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and synthetic compounds.[1] These molecules exhibit a range of pharmacological properties and have been investigated as inhibitors of enzymes such as PARP, making them significant targets in drug discovery.[1] The reductive cyclization of 4-(2-nitrophenyl)benzoic acid represents a direct and efficient intramolecular strategy to construct this valuable heterocyclic system. This application note provides a detailed protocol for this transformation, grounded in established principles of nitroarene reduction and lactam formation, offering insights into the mechanistic underpinnings and practical execution of the synthesis.

Mechanistic Insights: A Tale of Reduction and Cyclization

The conversion of 4-(2-nitrophenyl)benzoic acid to the corresponding phenanthridinone is a two-stage process that occurs in a single pot: the reduction of the nitro group to an amine, followed by an intramolecular nucleophilic acyl substitution to form the lactam.

  • Reduction of the Nitro Group: The initial and critical step is the reduction of the aromatic nitro group to an aniline derivative. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[2][3] In this process, a catalyst, typically palladium on carbon (Pd/C), facilitates the transfer of hydrogen gas (H₂) to the nitro group.[2][4] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[5][6] The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity and avoid over-reduction of other functional groups.[4]

  • Intramolecular Cyclization: Once the amino group is formed in situ, it is perfectly positioned to act as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, six-membered lactam ring of the phenanthridinone product.[7] The thermodynamics of this step are generally favorable due to the formation of a stable, conjugated ring system.

Experimental Workflow Diagram

G A 1. Reaction Setup B 2. Reagent Addition - 4-(2-nitrophenyl)benzoic acid - Solvent (e.g., Ethanol) - Pd/C catalyst A->B Prepare inert atmosphere C 3. Hydrogenation - Purge with H₂ - Stir at specified temp. & pressure B->C Seal reaction vessel D 4. Reaction Monitoring - TLC or LC-MS C->D Sample periodically D->C Continue if incomplete E 5. Catalyst Filtration - Filter through Celite® D->E Proceed upon completion F 6. Product Isolation - Concentrate filtrate - Recrystallization E->F Collect clear filtrate G 7. Characterization - NMR, MS, IR F->G Purified product

Caption: Experimental workflow for the reductive cyclization.

Detailed Experimental Protocol

This protocol details the reductive cyclization of 4-(2-nitrophenyl)benzoic acid using catalytic hydrogenation.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-(2-Nitrophenyl)benzoic acid≥98%Commercially available
Palladium on Carbon (Pd/C)10 wt. %e.g., Sigma-AldrichHandle with care, pyrophoric when dry.
Ethanol (EtOH)Anhydrouse.g., Fisher Scientific
Hydrogen (H₂)High PurityGas cylinder with regulator.
Nitrogen (N₂) or Argon (Ar)High PurityFor inert atmosphere.
Celite® 545Filter aid.
Ethyl Acetate (EtOAc)ACS GradeFor TLC and workup.
HexanesACS GradeFor TLC.
Equipment
  • Parr hydrogenation apparatus or a similar high-pressure reaction vessel

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a high-pressure reaction vessel, add 4-(2-nitrophenyl)benzoic acid (e.g., 1.0 g, 1 equivalent).

    • Carefully add 10% Pd/C (e.g., 0.1 g, 10 mol% catalyst loading). Caution: Pd/C is flammable; handle in a well-ventilated area and avoid ignition sources.

    • Add anhydrous ethanol (e.g., 20 mL) to the vessel.

  • Hydrogenation:

    • Seal the reaction vessel according to the manufacturer's instructions.

    • Purge the vessel with nitrogen or argon to remove air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Reaction Monitoring:

    • After a set time (e.g., 4-6 hours), carefully depressurize the vessel and take a small aliquot of the reaction mixture.

    • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes with a few drops of acetic acid). The product is expected to be more polar than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure phenanthridinone.

    • Dry the purified product under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic lactam carbonyl stretch.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality Pd/C.
Insufficient hydrogen pressureIncrease the hydrogen pressure within safe limits of the equipment.
Poor stirringEnsure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Low Yield Product loss during work-upEnsure thorough washing of the filter cake and glassware.
Side reactionsConsider lowering the reaction temperature or using a more selective reducing agent if other reducible functional groups are present.
Product Contamination Incomplete removal of catalystUse a fine filter aid like Celite® and ensure careful filtration.
Solvent impuritiesUse high-purity, anhydrous solvents.

Conclusion

The reductive cyclization of 4-(2-nitrophenyl)benzoic acid is a robust and efficient method for the synthesis of the phenanthridinone scaffold. The protocol described herein, utilizing catalytic hydrogenation, provides a reliable pathway for obtaining this important heterocyclic core. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully implement this strategy in their synthetic endeavors.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Phenanthridinone preparation using benzamides and o-nitrobenzoic acids. ResearchGate. [Link]

  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Synthesis. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Proposed reaction mechanism for the reductive cyclization of β‐nitrostyrenes. ResearchGate. [Link]

  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Phenanthridinone synthesis. Organic Chemistry Portal. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ResearchGate. [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed. [Link]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Serbian Chemical Society. [Link]

  • Preparation of 2- and 4-nitrobenzoic acid.
  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Infoscience. [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. [Link]

Sources

Application Notes and Protocols for 4-(2-Nitrophenyl)benzoic Acid as a Photocleavable Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light for Molecular Release

In the intricate world of drug delivery, proteomics, and materials science, the ability to control molecular interactions with spatial and temporal precision is paramount. Photocleavable linkers, molecular constructs that break apart upon exposure to light, have emerged as powerful tools to achieve this control.[1] Among these, the ortho-nitrobenzyl (o-NB) scaffold has garnered significant attention due to its high photocleavage efficiency and chemical versatility.[2] This application note provides a detailed guide to the use of a specific o-NB derivative, 4-(2-nitrophenyl)benzoic acid , a bifunctional linker poised for a wide range of applications requiring on-demand release of bioactive molecules.

The unique architecture of 4-(2-nitrophenyl)benzoic acid, featuring a carboxylic acid for payload attachment and the photoreactive o-nitrobenzyl group, allows for the elegant caging of molecules. The payload remains inert and tethered until a pulse of UV light triggers a rapid and clean cleavage, liberating the active molecule and a benign nitrosobenzaldehyde byproduct. This light-mediated release offers a non-invasive method to activate drugs at a specific site, release proteins from a surface, or degrade a hydrogel matrix on command.[3]

Mechanism of Photocleavage: An Intramolecular Rearrangement

The photocleavage of o-nitrobenzyl esters is a well-understood photochemical reaction. The process is initiated by the absorption of a photon (typically in the near-UV range, around 340-365 nm), which excites the nitro group.[4] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This transient species then undergoes a series of rearrangements and hydrolysis to release the carboxylic acid-bearing payload and generate a 2-nitrosobenzaldehyde byproduct.[1]

The quantum yield for the photocleavage of o-nitrobenzyl derivatives can vary depending on the specific substitution pattern and the nature of the leaving group, but values in the range of 0.07 to 0.63 have been reported for related compounds, indicating a high efficiency for the light-induced cleavage process.[2][4]

G cluster_0 Photocleavage Cascade Start o-Nitrobenzyl Ester (Payload Conjugated) Photon UV Photon (hv) ~365 nm Start->Photon Excited Excited Nitro Group Photon->Excited AciNitro aci-Nitro Intermediate Excited->AciNitro H abstraction Rearrangement Intramolecular Rearrangement AciNitro->Rearrangement Cleavage Cleavage & Hydrolysis Rearrangement->Cleavage Products Released Payload (Active) + 2-Nitrosobenzaldehyde Cleavage->Products

Figure 1. Simplified workflow of the photocleavage mechanism of an o-nitrobenzyl ester.

Synthesis and Characterization

The synthesis of 4-(2-nitrophenyl)benzoic acid can be achieved through a two-step process involving a Suzuki coupling followed by an oxidation reaction.

Protocol 1: Synthesis of 4-Methyl-2'-nitrobiphenyl

This protocol outlines the synthesis of the biphenyl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Bromo-2-nitrobenzene

  • 4-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 1-bromo-2-nitrobenzene (1.0 eq), 4-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-methyl-2'-nitrobiphenyl.

Protocol 2: Oxidation to 4-(2-Nitrophenyl)benzoic Acid

This protocol describes the oxidation of the methyl group of the intermediate to a carboxylic acid using potassium permanganate.

Materials:

  • 4-Methyl-2'-nitrobiphenyl

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2'-nitrobiphenyl (1.0 eq) in a mixture of pyridine and water (e.g., 1:2 ratio).[5]

  • Heat the mixture to 85-95 °C with stirring.[5]

  • Slowly add potassium permanganate (3.0-4.0 eq) in portions over 1-2 hours.[5]

  • Maintain the temperature and continue stirring for an additional 4-6 hours, or until TLC indicates the disappearance of the starting material.[5]

  • Cool the reaction mixture to room temperature and quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide, washing the solid with water.

  • Combine the filtrates and acidify with 10% sulfuric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-(2-nitrophenyl)benzoic acid.

Characterization Data (Expected)

The following table provides expected spectroscopic data for 4-(2-nitrophenyl)benzoic acid based on analogous compounds.[6][7][8]

Technique Expected Features
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A singlet or broad singlet for the carboxylic acid proton (highly dependent on solvent and concentration).
¹³C NMR Aromatic carbons in the range of 120-150 ppm. A peak for the carboxylic acid carbon around 165-175 ppm.
IR (Infrared) A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A C=O stretch for the carboxylic acid around 1700 cm⁻¹. N-O stretching bands for the nitro group around 1530 and 1350 cm⁻¹.

Application Protocols

Protocol 3: Conjugation of a Payload Molecule

This protocol describes the esterification of 4-(2-nitrophenyl)benzoic acid with a hydroxyl-containing payload molecule.

Materials:

  • 4-(2-Nitrophenyl)benzoic acid

  • Hydroxyl-containing payload molecule (e.g., a drug, fluorophore)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(2-nitrophenyl)benzoic acid (1.0 eq) and the hydroxyl-containing payload molecule (1.1 eq) in anhydrous DCM or DMF.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the photocleavable conjugate.

G cluster_1 Conjugation & Cleavage Workflow Linker 4-(2-Nitrophenyl)benzoic Acid Coupling Esterification (e.g., DCC/DMAP) Linker->Coupling Payload Payload-OH (Drug, Fluorophore, etc.) Payload->Coupling Conjugate Photocleavable Conjugate (Caged Payload) Coupling->Conjugate Irradiation UV Irradiation (~365 nm) Conjugate->Irradiation Release Released Payload (Active) + Byproduct Irradiation->Release

Figure 2. General workflow for payload conjugation and subsequent light-induced release.

Protocol 4: Photocleavage of the Conjugate

This protocol provides general guidelines for the light-induced release of the payload.

Materials:

  • Photocleavable conjugate solution (in a suitable solvent, e.g., buffer, acetonitrile/water)

  • UV lamp with an emission maximum around 365 nm

  • Quartz cuvette or other UV-transparent vessel

Procedure:

  • Prepare a solution of the photocleavable conjugate in a UV-transparent solvent. The concentration will depend on the extinction coefficient of the conjugate and the desired application.

  • Place the solution in a quartz cuvette or other suitable vessel.

  • Irradiate the solution with a UV lamp (e.g., a 365 nm LED or a mercury lamp with appropriate filters).[4]

  • The irradiation time required for complete cleavage will depend on the light intensity, quantum yield of the linker, and the concentration of the conjugate. Monitor the cleavage progress by a suitable analytical method such as HPLC or LC-MS.

  • For biological applications, ensure the light dosage is minimized to prevent cell damage.

Table 1: Key Parameters for Photocleavage of o-Nitrobenzyl Derivatives

ParameterTypical Value/RangeReference(s)
Wavelength (λmax) 340 - 365 nm[2][4]
Quantum Yield (Φ) 0.07 - 0.63[2][4]
Solvents Aqueous buffers, Acetonitrile, Methanol, Dioxane[4]
Byproduct 2-Nitrosobenzaldehyde derivative[1]

Applications in Research and Development

The 4-(2-nitrophenyl)benzoic acid linker is a versatile tool with broad applicability across various scientific disciplines.

  • Spatially Controlled Drug Delivery: Conjugate a therapeutic agent to the linker and incorporate it into a hydrogel or nanoparticle. Light can then be used to release the drug at a specific location in the body, potentially reducing side effects and increasing therapeutic efficacy.[3]

  • Proteomics and Target Identification: The linker can be used to create photo-releasable affinity probes. A bait molecule can be tethered to a solid support via the linker, used to capture interacting proteins, and then the captured proteins can be released with light for analysis by mass spectrometry.

  • Light-Responsive Materials: Incorporate the linker into polymer backbones or as cross-linkers in hydrogels. UV irradiation can be used to degrade the material on demand, for applications in tissue engineering, microfluidics, and controlled release systems.

  • Caged Compounds for Cell Biology: "Cage" signaling molecules, neurotransmitters, or fluorescent probes by attaching them to the linker. This allows for their rapid and localized release within living cells, enabling the study of dynamic biological processes with high precision.

Conclusion

4-(2-Nitrophenyl)benzoic acid represents a valuable addition to the molecular toolkit for researchers seeking to control molecular function with light. Its straightforward synthesis, efficient photocleavage, and versatile carboxylic acid handle make it an attractive choice for a wide array of applications. By following the protocols and understanding the principles outlined in this guide, scientists can effectively leverage this photocleavable linker to advance their research in drug development, chemical biology, and materials science.

References

  • J. He et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved January 21, 2026, from [Link]

  • J. A. P. P. van der Heiden et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(3), 965-970. Available at: [Link]

  • Google Patents. (1974). Esterification of nitrobenzoic acids.
  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved January 21, 2026, from [Link]

  • I. Willner et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 5. (A) Photocleavage of o-nitrobenzyl ester. (B) Dually responsive.... Retrieved January 21, 2026, from [Link]

  • Y. Li et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. Available at: [Link]

  • A. Samsonowicz et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 480-491. Available at: [Link]

  • J. Lavanya et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research, 14(06). Available at: [Link]

  • A. M. Kloxin et al. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(4), 419. Available at: [Link]

  • S. Iqbal et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. Available at: [Link]

  • Google Patents. (1989). Process for preparing nitro benzoic acid alkyl esters.
  • Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2013). Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 4-nitrobenzoate. Retrieved January 21, 2026, from [Link]

  • S. M. Roopan et al. (2014). 4-Nitrophenyl 2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o408. Available at: [Link]

  • M. N. F. A. Malek & N. A. Othman. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Physical Science, 33(3), 1-14. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Overview of Synthetic Challenges

The synthesis of 4-(2-nitrophenyl)benzoic acid, a key intermediate in pharmaceutical and materials science, is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method constructs the central biaryl C-C bond by coupling an aryl halide with an organoboron reagent. The typical disconnection involves reacting 4-halobenzoic acid (or its ester) with 2-nitrophenylboronic acid.

While robust, this transformation is not without its challenges. The electronic properties and steric hindrance imparted by the ortho-nitro group on the boronic acid and the substituents on the benzoic acid ring can significantly impact reaction efficiency.[1][2] Common issues include low product yields, catalyst deactivation, and the formation of difficult-to-separate byproducts.[3]

This guide provides a structured troubleshooting framework in a question-and-answer format to address the specific problems encountered during the synthesis of this important molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized by common experimental failures. Each question is designed to address a specific issue you might encounter in the lab.

Category 1: Low or No Product Yield

Question 1: My reaction is stalled. TLC/LC-MS analysis shows mostly unreacted starting materials even after extended reaction times. What's the likely cause?

Answer: A stalled reaction is often a sign of inefficient catalyst turnover or catalyst decomposition. The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4] A bottleneck in any of these steps can halt the reaction.

  • Inefficient Oxidative Addition: The first step, where the palladium catalyst inserts into the carbon-halogen bond of the 4-halobenzoic acid, can be slow. Reactivity for aryl halides follows the general trend: I > OTf ≈ Br >> Cl.[4] If you are using an aryl chloride, the reaction may require more forcing conditions or a specialized catalyst system designed for C-Cl bond activation.

  • Catalyst Decomposition: Palladium(0) catalysts are sensitive to oxygen.[3] Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to the formation of palladium oxides, which are catalytically inactive. Ensure your solvent is thoroughly sparged with inert gas and that all glassware is properly dried and purged.

  • Steric Hindrance: The ortho-nitro group on the 2-nitrophenylboronic acid introduces significant steric bulk.[1] This can hinder the approach of the coupling partners to the palladium center, particularly during the transmetalation and reductive elimination steps.[1][2]

Recommended Solutions:

  • Switch to a More Active Halide: If using 4-chlorobenzoic acid, consider switching to 4-bromobenzoic acid or 4-iodobenzoic acid for faster oxidative addition.

  • Optimize the Catalyst System:

    • Ligand Choice: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective than standard ligands like triphenylphosphine (PPh₃).[5] They promote faster reductive elimination and stabilize the catalyst.

    • Precatalyst: Using modern palladium precatalysts (e.g., XPhos Pd G3/G4) can ensure a more reliable initiation of the catalytic cycle.[5]

  • Ensure Rigorous Inert Conditions: Use Schlenk line techniques or a glovebox for the reaction setup. Solvents should be freshly degassed by sparging with argon or nitrogen for at least 30 minutes or by several freeze-pump-thaw cycles.[6]

Question 2: I'm observing a low yield, and I suspect the boronic acid is degrading. How can I confirm and prevent this?

Answer: The primary degradation pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction, especially under harsh conditions or with extended reaction times.[1]

Confirmation: To confirm protodeboronation, analyze your crude reaction mixture by GC-MS or LC-MS. The presence of nitrobenzene (the protodeboronated product of 2-nitrophenylboronic acid) is a clear indicator.

Recommended Solutions:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This can help compensate for minor degradation without leading to excessive side products.[6]

  • Use Boronic Esters: Pinacol esters of boronic acids (Bpin) are often more stable towards protodeboronation than the corresponding free acids. You can either use 2-nitrophenylboronic acid pinacol ester directly or perform the reaction as a one-pot Miyaura borylation/Suzuki coupling.[5]

Category 2: Complex Product Mixture & Side Reactions

Question 3: My crude product mixture is very complex. Besides my starting materials, I see a significant amount of a byproduct with a mass corresponding to a biaryl of my boronic acid. What is this and how do I stop it?

Answer: You are observing homocoupling, a common side reaction in Suzuki couplings where two molecules of the boronic acid react with each other to form a symmetrical biaryl.[3] In your case, this would be 2,2'-dinitrobiphenyl.

Homocoupling is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to oxidative coupling of the boronic acids.[3]

Recommended Solutions:

  • Rigorous Degassing: This is the most critical factor. As mentioned previously, ensure your solvent, base solution, and reaction headspace are completely free of oxygen.[3]

  • Controlled Reagent Addition: Sometimes, adding the aryl halide slowly to the mixture of catalyst, base, and boronic acid can favor the cross-coupling pathway over homocoupling.

  • Lower Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.[3]

// Connections Reactants -> Assemble; Catalyst -> Assemble; Base -> Assemble; Assemble -> Purge [label="Seal Vessel"]; Purge -> Degas [label="Maintain Positive Pressure"]; Solvent -> Degas; Degas -> Heat; Heat -> TLC [style=dashed, label="Periodically Sample"]; TLC -> Quench [label="Upon Completion"]; Quench -> Extract; Extract -> Chromatography; Chromatography -> Crystallization [label="For final purity"]; Crystallization -> Final; } .enddot Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Category 3: Purification Challenges

Question 4: I have successfully formed the product, but I am struggling to purify it. It seems to be co-eluting with byproducts during column chromatography, and crystallization is not working well.

Answer: Purifying 4-(2-nitrophenyl)benzoic acid can be tricky due to its polarity and acidic nature. The presence of both a carboxylic acid and a nitro group makes it quite polar, while the acidic proton can cause streaking on silica gel.

Recommended Solutions:

  • Acid/Base Extraction: Take advantage of the carboxylic acid functionality.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product will move into the aqueous layer as its carboxylate salt, leaving less polar, non-acidic impurities (like the homocoupling byproduct) in the organic layer.

    • Separate the layers. Carefully re-acidify the aqueous layer with dilute HCl (e.g., 1-2 M) until the product precipitates out.

    • Filter the solid product and wash with cold water. This often provides a significant purification boost.[7]

  • Chromatography Additives: If column chromatography is still necessary after extraction, add a small amount of acetic acid (0.5-1%) to your eluent system. This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks and better separation.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[8][9]

    • Solvent Choice: The key is finding a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[8] For 4-(2-nitrophenyl)benzoic acid, solvent systems like ethanol/water or acetic acid/water are good starting points.

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the pure crystals and wash with a small amount of cold solvent.[7][8]

Troubleshooting Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield Inefficient catalyst; Catalyst decomposition; Steric hindrance.Use a more active halide (I > Br > Cl); Optimize catalyst/ligand (e.g., use XPhos); Ensure rigorous inert atmosphere.[1][3]
Boronic Acid Degradation Protodeboronation due to harsh conditions.Use milder bases (K₂CO₃, K₃PO₄); Use a slight excess of boronic acid; Consider using a more stable boronic ester (Bpin).[1]
Homocoupling Byproduct Presence of oxygen in the reaction.Rigorously degas all solvents and the reaction vessel; Maintain a strict inert atmosphere throughout the reaction.[3]
Purification Difficulty Product polarity; Acidity causing streaking on silica.Perform an acid/base extractive work-up; Add acetic acid to chromatography eluent; Recrystallize from a suitable solvent system like ethanol/water.[7][8]

Detailed Experimental Protocol

This protocol is a representative starting point and may require optimization for specific substrates or scales.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="R¹-X\n(4-Halobenzoic Acid)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_1 [label="R¹-Pd(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; ArB [label="R²-B(OR)₂\n(2-Nitrophenylboronic Acid)"]; Base [label="Base (OH⁻)"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_2 [label="R¹-Pd(II)Ln-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="R¹-R²\n(Product)"];

// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> PdII_1 [label="Rate-determining step"]; PdII_1 -> Transmetal; ArB -> Transmetal; Base -> Transmetal [style=dashed, label="Activates Boronic Acid"]; Transmetal -> PdII_2; PdII_2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates Catalyst"]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv.)

  • 2-Nitrophenylboronic acid (1.2 equiv.)[6]

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv.)

  • 1,4-Dioxane and Water (5:1 ratio, degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid, 2-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromobenzoic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water, then extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and extract three times with a 1 M NaHCO₃ solution.

    • Cool the combined basic aqueous layers in an ice bath and slowly acidify with 2 M HCl until a precipitate forms.

  • Purification:

    • Filter the solid precipitate and wash thoroughly with cold deionized water.

    • Dry the solid under vacuum.

    • If necessary, recrystallize the solid from an ethanol/water mixture to obtain the pure 4-(2-nitrophenyl)benzoic acid.[8]

References

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Tech Support.
  • Anonymous. (2024, June 19).
  • CK-12 Foundation. (2025, November 18).
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • Reachem. (2024, August 9).
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. BenchChem Tech Support.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem Tech Support.
  • Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • ResearchGate. (2025). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.

Sources

Technical Support Center: Optimizing the Cadogan Cyclization of Substituted 2-Nitrobiphenyls for Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Cadogan cyclization. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Cadogan reaction to synthesize substituted carbazoles from 2-nitrobiphenyls. Carbazoles are a vital structural motif in numerous pharmaceuticals and functional materials.[1] The Cadogan cyclization, a deoxygenative cyclization, provides a powerful tool for their synthesis.[2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.

Understanding the Reaction: A Quick Primer

The Cadogan cyclization involves the reduction of a nitro group on a 2-nitrobiphenyl substrate, typically using a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), to generate a reactive nitrene intermediate.[3][5] This intermediate then undergoes an intramolecular C-H insertion to form the carbazole ring system. The reaction is generally robust but can be sensitive to various factors, including substrate electronics, reagent choice, and reaction conditions.[4][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Cadogan cyclization of substituted 2-nitrobiphenyls.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any significant consumption of my substituted 2-nitrobiphenyl starting material. What are the likely causes and how can I address this?

  • Answer: Low or no conversion in a Cadogan cyclization is a common issue that can often be resolved by systematically evaluating the following parameters:

    • Insufficient Reaction Temperature: The Cadogan reaction is thermally driven. Many substrates require high temperatures to proceed efficiently.[4][5] If you are using a lower-boiling solvent, consider switching to a higher-boiling one like o-dichlorobenzene, diphenyl ether, or using a solvent-free melt condition if your substrate is thermally stable.[7] There is a demonstrated temperature dependence on the extent of conversion, with higher boiling solvents generally affording higher yields.[4][7]

    • Inappropriate Phosphine Reagent: While triphenylphosphine (PPh₃) is commonly used, its reactivity can be insufficient for less activated substrates. Trialkyl phosphites, such as triethyl phosphite (P(OEt)₃), are often more powerful deoxygenating agents and can be used as both the reagent and the solvent.[5] However, be aware that trialkyl phosphites can sometimes lead to undesired side reactions. For milder conditions, tri-n-butylphosphine has been shown to be effective at lower temperatures (e.g., 80°C in isopropanol).[8]

    • Deactivated Substrate: Electron-withdrawing groups (EWGs) on the nitro-bearing ring can accelerate the reaction, while electron-donating groups (EDGs) can slow it down.[6] For substrates with strong EDGs, you will likely need to employ more forcing conditions (higher temperature, more reactive phosphine reagent) to achieve good conversion. A Hammett study has shown that the transformation is accelerated by electron-withdrawing substituents (Hammett factor ρ = +1.5), which is consistent with the accrual of negative charge on the nitro substrate in the rate-determining step.[6]

    • Reagent Purity and Stoichiometry: Ensure that your phosphine reagent is of high purity and free from oxidation. Using a slight excess of the phosphine reagent (typically 1.5 to 2.5 equivalents) is often beneficial.[4][9]

Issue 2: Low Yield of the Desired Carbazole Product

  • Question: My starting material is consumed, but the yield of the carbazole product is disappointingly low. What could be happening to my product?

  • Answer: Low yields despite good conversion often point to the formation of side products or incomplete cyclization. Here's what to consider:

    • Formation of Side Products: A number of side reactions can occur, particularly under harsh conditions. These can include intermolecular reactions, reduction of the nitro group to an amine without cyclization, or the formation of azoxy or azo compounds. Careful monitoring of the reaction by TLC or LC-MS can help identify the presence of major byproducts.

    • Steric Hindrance: Bulky substituents near the reaction centers (the nitro group and the C-H bond for insertion) can sterically hinder the cyclization step. In such cases, you may need to employ more forcing conditions, but this can also lead to an increase in side products.

    • Workup and Purification Issues: The phosphine oxide byproduct (e.g., triphenylphosphine oxide) can sometimes complicate purification. A common technique to remove triphenylphosphine oxide is to precipitate it from a non-polar solvent like hexanes or diethyl ether after concentrating the reaction mixture.[9]

Issue 3: Formation of Unexpected Byproducts

  • Question: I have isolated a significant amount of a byproduct that is not my desired carbazole. How can I identify and prevent its formation?

  • Answer: The formation of unexpected byproducts is a known challenge. The structure of the byproduct will provide clues to the competing reaction pathway.

    • Incomplete Deoxygenation: In some cases, partially deoxygenated intermediates, such as nitroso compounds, can be formed.[10] These may undergo alternative reactions. If a nitroso intermediate is suspected, increasing the amount of the phosphine reagent or the reaction time may help drive the reaction to completion.

    • Phosphazene Formation: In some instances, particularly when using triphenylphosphine, the intermediate nitrene can react with PPh₃ to form a phosphazene, which is a stable adduct that will not cyclize.[3]

    • Ring-Opened Products: For certain substituted systems, the nitrene intermediate can undergo ring-opening and rearrangement reactions, leading to complex mixtures.[2][3]

Frequently Asked Questions (FAQs)

  • Q1: What is the generally accepted mechanism for the Cadogan cyclization?

    • A1: The reaction is widely accepted to proceed through the deoxygenation of the nitro group by the trivalent phosphorus reagent to form a nitroso intermediate, which is further deoxygenated to a singlet nitrene.[5] This highly reactive nitrene then undergoes a rapid intramolecular electrophilic attack on the adjacent aromatic ring, followed by tautomerization to yield the stable carbazole product.[11] While the nitrene pathway is dominant, there is evidence for non-nitrene pathways involving oxygenated intermediates under certain conditions.[5]

  • Q2: Which is a better reagent: triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃)?

    • A2: The choice depends on your specific substrate and desired reaction conditions.

      • Triethyl phosphite (P(OEt)₃): Generally a more powerful reducing agent and can often effect cyclization at lower temperatures than PPh₃. It can also serve as the solvent. However, it is more prone to side reactions, including the potential for alkylation of nucleophilic groups on the substrate.

      • Triphenylphosphine (PPh₃): A milder and more selective reagent.[4][7] It is less likely to cause unwanted side reactions. However, it often requires higher reaction temperatures.[4][7] The resulting triphenylphosphine oxide is a solid and can sometimes be more easily removed during workup.[9]

  • Q3: How do substituents on the 2-nitrobiphenyl affect the reaction?

    • A3: Substituents can have a significant electronic and steric impact.

      • Electronic Effects: Electron-withdrawing groups (e.g., -CN, -CF₃, -NO₂) on the non-nitro aromatic ring generally facilitate the cyclization and can lead to higher yields.[6][9] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can retard the reaction, requiring more forcing conditions.

      • Steric Effects: Bulky substituents ortho to the nitro group or the C-H insertion site can hinder the cyclization. This steric hindrance may necessitate higher temperatures or longer reaction times, which can also increase the likelihood of side product formation.

  • Q4: Can I run the Cadogan cyclization under catalytic conditions?

    • A4: Yes, catalytic versions of the Cadogan reaction have been developed. These systems typically use a phosphine catalyst in combination with a stoichiometric reductant, such as a hydrosilane, to regenerate the active P(III) species from the phosphine oxide byproduct.[6][10] This approach can improve the atom economy and simplify purification.

Experimental Protocols

Protocol 1: General Procedure for Cadogan Cyclization using Triphenylphosphine

This protocol is a good starting point for a wide range of substituted 2-nitrobiphenyls.[7][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-nitrobiphenyl (1.0 eq) and triphenylphosphine (2.5 eq).[9]

  • Solvent Addition: Add a high-boiling solvent such as o-dichlorobenzene (0.5 M solution).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 180 °C for o-dichlorobenzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: To the crude residue, add a minimal amount of a solvent in which the desired product is soluble but triphenylphosphine oxide is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Stir vigorously and then filter to remove the precipitated triphenylphosphine oxide.[9] The filtrate can then be concentrated and purified by column chromatography on silica gel to afford the pure carbazole.

Protocol 2: Cadogan Cyclization using Triethyl Phosphite

This protocol is suitable for less reactive substrates that require more forcing conditions.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place the substituted 2-nitrobiphenyl (1.0 eq).

  • Reagent/Solvent Addition: Add an excess of triethyl phosphite (can be used as the solvent, typically 5-10 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 155-157 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture. Remove the excess triethyl phosphite under high vacuum.

  • Purification: The resulting crude product can be purified directly by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent and Temperature on Carbazole Yield

EntrySubstrate (R)SolventTemperature (°C)Time (h)Yield (%)Reference
1HToluene1102445[7]
2Ho-xylene1441278[7]
3Ho-dichlorobenzene180492[7]
44-CNo-dichlorobenzene180375[9]
54-CF₃o-dichlorobenzene180585[9]

Data synthesized from literature to illustrate trends.

Visualizations

Reaction Mechanism

Cadogan_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_end Products 2_Nitrobiphenyl 2-Nitrobiphenyl Nitroso Nitroso Intermediate 2_Nitrobiphenyl->Nitroso - O=P(OR)₃ Phosphine_Oxide O=P(OR)₃ / O=PPh₃ 2_Nitrobiphenyl->Phosphine_Oxide Phosphine P(OR)₃ / PPh₃ Phosphine->Nitroso Nitrene Singlet Nitrene Phosphine->Nitrene Nitroso->Nitrene - O=P(OR)₃ Carbazole Carbazole Nitrene->Carbazole Intramolecular C-H Insertion

Caption: Generalized mechanism of the Cadogan cyclization.

Experimental Workflow

Cadogan_Workflow Start Combine 2-Nitrobiphenyl and Phosphine Reagent Add_Solvent Add High-Boiling Solvent Start->Add_Solvent Heat Heat to Reflux under Inert Atmosphere Add_Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Cool and Concentrate Monitor->Workup Reaction Complete Purify Precipitate Phosphine Oxide and/or Column Chromatography Workup->Purify Product Isolate Pure Carbazole Purify->Product Troubleshooting_Tree Start Low Yield or No Reaction? Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Increase_Temp Increase Temperature or Use Higher-Boiling Solvent Check_Conversion->Increase_Temp No Side_Products Analyze Byproducts (LC-MS, NMR) Check_Conversion->Side_Products Yes Change_Reagent Use More Reactive Phosphine (e.g., P(OEt)₃) Increase_Temp->Change_Reagent Check_Purity Verify Reagent Purity and Stoichiometry Change_Reagent->Check_Purity Optimize_Workup Optimize Purification (e.g., PPh₃O removal) Side_Products->Optimize_Workup Steric_Hindrance Consider Steric Hindrance Optimize_Workup->Steric_Hindrance

Sources

Technical Support Center: Purification of 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-(2-nitrophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this versatile chemical intermediate.

Introduction

4-(2-Nitrophenyl)benzoic acid is a key building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its purification can present unique challenges due to potential impurities arising from its synthesis, which often involves Suzuki-Miyaura coupling or related cross-coupling reactions.[1][2] This guide provides practical, field-proven insights to help you navigate these challenges and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-(2-nitrophenyl)benzoic acid?

A1: The primary methods for purifying crude 4-(2-nitrophenyl)benzoic acid are recrystallization, acid-base extraction, and column chromatography. The optimal method depends on the nature and quantity of the impurities, which are often related to the synthetic route used.[1]

Q2: What are the likely impurities in my crude 4-(2-nitrophenyl)benzoic acid synthesized via Suzuki-Miyaura coupling?

A2: Impurities from a Suzuki-Miyaura coupling typically include residual palladium catalyst, phosphine ligands, unreacted aryl halides (e.g., 4-bromobenzoic acid) and boronic acids (e.g., 2-nitrophenylboronic acid), and homocoupling byproducts.[1][3]

Q3: What is a suitable solvent for the recrystallization of 4-(2-nitrophenyl)benzoic acid?

A3: While specific solubility data for 4-(2-nitrophenyl)benzoic acid is not extensively reported, analogous compounds like benzoic acid and nitrobenzoic acids can provide guidance.[4][5] A good starting point for recrystallization would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.[6] The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]

Q4: My purified 4-(2-nitrophenyl)benzoic acid is still colored. What is the likely cause?

A4: A persistent yellow or brownish color can be due to residual nitro-aromatic impurities or trace metal catalyst residues (e.g., palladium).[1] While the nitro group itself is a chromophore, highly pure 4-(2-nitrophenyl)benzoic acid should be a pale yellow solid.[8]

Troubleshooting Guide

Recrystallization Issues

Q5: My attempt to recrystallize 4-(2-nitrophenyl)benzoic acid resulted in an oily product instead of crystals. What should I do?

A5: "Oiling out" during recrystallization typically occurs when the solution is supersaturated to the point that the compound's solubility is exceeded at a temperature above its melting point, or when impurities are present that depress the melting point.

  • Causality: The high concentration of the solute in the hot solvent leads to a liquid-liquid phase separation upon cooling, rather than the orderly formation of a crystal lattice.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[9]

    • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual crystal formation.[7]

    • Solvent System Modification: If the issue persists, consider a different solvent system. A solvent in which the compound is slightly less soluble may be beneficial.

Q6: I have a very low yield after recrystallization. How can I improve it?

A6: Low recovery can result from using too much solvent, cooling the solution too quickly, or premature filtration.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[9] Rapid cooling can lead to the formation of very small crystals that are difficult to collect by filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6]

    • Controlled Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath to maximize crystallization.[7]

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, you can carefully evaporate some of the solvent and cool the remaining solution to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Acid-Base Extraction Issues

Q7: After acid-base extraction and acidification, my product precipitates as a fine powder that is difficult to filter. How can I get a more crystalline solid?

A7: The rapid precipitation of a carboxylic acid from its carboxylate salt upon acidification often leads to the formation of very small particles.

  • Causality: Fast changes in pH cause rapid nucleation and growth of crystals, preventing the formation of larger, more easily filterable crystals.

  • Troubleshooting Steps:

    • Slow Acidification: Add the acid dropwise to the cooled carboxylate solution with vigorous stirring.[10]

    • "Oiling Out" and Crystallization: Sometimes, adding acid will first cause the product to separate as an oil. Continue stirring as the oil solidifies. This can sometimes lead to a more granular solid.

    • Recrystallize the Precipitate: The filtered solid can be further purified by recrystallization to improve its crystalline form.

Column Chromatography Issues

Q8: My column chromatography separation is poor, and the 4-(2-nitrophenyl)benzoic acid co-elutes with impurities. How can I improve the separation?

A8: Poor separation in column chromatography is typically due to an inappropriate solvent system (mobile phase) or improper column packing.

  • Causality: If the mobile phase is too polar, all compounds will travel quickly down the column with little separation. If it is not polar enough, the compounds may not move at all.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. For a carboxylic acid, a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate, often with a small amount of acetic acid to suppress tailing, is a good starting point.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even flow of the mobile phase.[11]

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization of 4-(2-Nitrophenyl)benzoic Acid
  • Solvent Selection: Begin by determining a suitable solvent system. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures.

  • Dissolution: Place the crude 4-(2-nitrophenyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[12]

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[9]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-(2-nitrophenyl)benzoic acid in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.[13]

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake, venting frequently to release the pressure from the CO₂ gas that is formed.[14][15] The 4-(2-nitrophenyl)benzoic acid will be deprotonated to its water-soluble sodium salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been extracted.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (test with pH paper).[16] The 4-(2-nitrophenyl)benzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

PropertyValueReference
Molecular Formula C₁₃H₉NO₄[17]
Molecular Weight 243.21 g/mol [17]
Melting Point 250 °C[17]
pKa (Predicted) 3.99 ± 0.10[17]

Visualization of Purification Workflow

PurificationWorkflow crude Crude 4-(2-nitrophenyl)benzoic acid dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Extract with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Neutral & Basic Impurities) separate->organic aqueous Aqueous Layer (Sodium 4-(2-nitrophenyl)benzoate) separate->aqueous acidify Acidify with HCl aqueous->acidify precipitate Precipitation acidify->precipitate filter Filter & Dry precipitate->filter pure Pure 4-(2-nitrophenyl)benzoic acid filter->pure

Caption: Workflow for Acid-Base Extraction Purification.

References

  • Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. (2007, October 17).
  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. (2015, March 11).
  • 4-Nitrobenzoic acid - Solubility of Things.
  • Separation By Extraction Of Benzoic Acid And Nitrotoluene | UKEssays.com. (2017, May 9).
  • Extraction.
  • Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis - Benchchem.
  • 3215-92-7(4-(2-Nitrophenyl)benzoic acid) Product Description - ChemicalBook.
  • Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid - Benchchem.
  • Preparation of 2-and 4-nitrobenzoic acid - Google Patents.
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (2022, March 30). University Chemistry.
  • Benzoic acid, 4-nitrophenyl ester - SIELC Technologies. (2018, February 16).
  • Recrystallization of Benzoic Acid.
  • 4-Nitrobenzoic acid CAS#: 62-23-7 - ChemicalBook.
  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid - Benchchem.
  • Acid-Base Extraction.1.
  • Recrystallization 2.
  • Organic Acid-Base Extractions - Chemistry Steps.
  • A Comparative Guide to Validating the Purity of Synthesized 2-(4-nitrophenyl)benzoic Acid - Benchchem.
  • Solubility Profile of 2-((2-Nitrophenyl)thio)benzoic Acid: A Technical Guide - Benchchem.
  • 2-(4-Nitrophenyl)benzoic acid | C13H9NO4 | CID 258156 - PubChem.
  • Process for preparing 4, 4'-nitrophenyl benzoic acid - Google Patents.
  • 4-Nitrobenzoic acid - Wikipedia.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Suzuki reaction - Wikipedia.
  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem.
  • 4-Nitrobenzoic acid 98 62-23-7 - Sigma-Aldrich.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 23).
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate.
  • A Comparative Guide to the Synthetic Routes of 2-(4-nitrophenyl)benzoic acid - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid - Benchchem.
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure.
  • 4-Nitrophenyl benzoate - Chem-Impex.
  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. (2025, August 6).
  • Recrystallisation of benzoic acid - YouTube. (2022, November 1).
  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. - Semantic Scholar.
  • 2-(4-Nitrophenyl)benzoic acid.

Sources

Technical Support Center: Synthesis of 4-(2-nitrophenyl)benzoic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-nitrophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Suzuki-Miyaura coupling reaction for this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction, maximize yield, and minimize common byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yield in the synthesis of 4-(2-nitrophenyl)benzoic acid is a common issue that can stem from several competing side reactions or suboptimal reaction conditions. The primary culprits are often protodeboronation of the 4-carboxyphenylboronic acid and dehalogenation of the 1-bromo-2-nitrobenzene starting materials.

  • Causality—Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, converting your starting material into benzoic acid. This side reaction is often promoted by high temperatures and the presence of proton sources (like water in the solvent or base) under basic conditions. The carboxylic acid group on the boronic acid can also influence its susceptibility to this side reaction.

  • Causality—Dehalogenation: This process replaces the bromine atom on 1-bromo-2-nitrobenzene with a hydrogen atom, forming nitrobenzene. It can be facilitated by certain bases and solvents, or if the catalytic cycle is stalled after oxidative addition.[1]

  • Causality—Catalyst Inactivity: The electron-withdrawing nitro group and the steric hindrance from the ortho-substituent on 1-bromo-2-nitrobenzene can make the oxidative addition step of the catalytic cycle sluggish.[2] If the catalyst cannot efficiently turn over, the overall yield will be low.

Solutions:

  • Optimize the Base: A crucial role of the base is to activate the boronic acid for transmetalation.[3][4] However, a base that is too strong or too nucleophilic can promote side reactions.

    • Recommendation: Start with a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] Avoid stronger bases like sodium hydroxide (NaOH) or alkoxides unless other options fail, as they can increase the rate of protodeboronation.

  • Solvent Selection: Use anhydrous, aprotic solvents to minimize sources of protons that can lead to protodeboronation.

    • Recommendation: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is common. Ensure your organic solvent is anhydrous before adding the aqueous base solution.[5]

  • Catalyst and Ligand Choice: For challenging substrates like 1-bromo-2-nitrobenzene, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, improving catalyst turnover.[6]

    • Recommendation: Use a pre-catalyst like Pd(PPh₃)₄ or generate the active catalyst in situ using Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands are known to be effective for sterically hindered and electron-deficient substrates.[7][8]

  • Temperature Control: While heating is necessary, excessive temperatures can accelerate byproduct formation.

    • Recommendation: Aim for a temperature range of 80-100 °C. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting materials are consumed.[5][9]

Q2: I'm observing a significant amount of a symmetrical biphenyl byproduct. What is it and how do I prevent it?

A2: The symmetrical biphenyl byproduct is most likely biphenyl-4,4'-dicarboxylic acid , which arises from the homocoupling of your 4-carboxyphenylboronic acid starting material.

  • Causality: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a pathway that facilitates the coupling of two boronic acid molecules instead of the cross-coupling with the aryl halide. Inadequate degassing of the reaction mixture is a primary cause. A secondary pathway can involve the palladium-catalyzed reaction of two boronic acid molecules, especially at higher temperatures or if the aryl halide is unreactive.

Solutions:

  • Thorough Degassing: This is the most critical step to prevent homocoupling.

    • Recommendation: Before adding the palladium catalyst, thoroughly degas your reaction mixture (solvents, starting materials, and base) by bubbling an inert gas (argon or nitrogen) through the solution for at least 20-30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous oxygen removal. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can favor homocoupling.

    • Recommendation: Start with 1.1 to 1.2 equivalents of 4-carboxyphenylboronic acid relative to 1-bromo-2-nitrobenzene.

  • Catalyst Loading: Excessively high catalyst loading can sometimes contribute to side reactions.

    • Recommendation: Use a catalyst loading of 1-3 mol% of palladium. For highly efficient catalyst systems, this can often be lowered.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki coupling in this synthesis?

A1: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[10][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-2-nitrobenzene to form a Pd(II) complex.[4]

  • Transmetalation: The 4-carboxyphenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic partners (the 2-nitrophenyl and 4-carboxyphenyl groups) are coupled together, forming the desired product, 4-(2-nitrophenyl)benzoic acid, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ label_OA Oxidative Addition Pd0->label_OA OxAdd Ar¹-Pd(II)L₂(X) label_TM Transmetalation OxAdd->label_TM Transmet Ar¹-Pd(II)L₂(Ar²) Product Ar¹-Ar² Transmet->Product label_RE Reductive Elimination Transmet->label_RE label_OA->OxAdd label_TM->Transmet label_RE->Pd0 Ar1X Ar¹-X (1-Bromo-2-nitrobenzene) Ar1X->OxAdd Ar2B Ar²-B(OH)₂ (4-Carboxyphenylboronic acid) Ar2B->Transmet Base Base (e.g., K₂CO₃) Base->Transmet

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: How do I choose the best palladium catalyst and ligand combination?

A2: The choice depends on the reactivity of your substrates. Since 1-bromo-2-nitrobenzene is both sterically hindered and electronically deactivated by the nitro group, a highly active catalyst system is required.

Catalyst/LigandRecommended Use CaseRationale
Pd(PPh₃)₄ General purpose, good starting point.A reliable, commercially available pre-catalyst. May require higher temperatures or longer reaction times for this specific transformation.[12]
Pd(OAc)₂ + SPhos Sterically hindered aryl bromides.SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[7]
Pd₂(dba)₃ + XPhos Electron-deficient aryl bromides.XPhos is another highly active biaryl phosphine ligand known to be effective for challenging couplings.
Pd/C Greener, heterogeneous option.Can be effective and simplifies catalyst removal (filtration). May require optimization of solvent and base.[12][13]

Q3: What is the best way to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Co-spot your reaction mixture with your two starting materials (1-bromo-2-nitrobenzene and 4-carboxyphenylboronic acid) on a silica gel TLC plate.

  • Eluent: A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid groups are protonated and move up the plate, is a good starting point.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reactant (typically 1-bromo-2-nitrobenzene) has disappeared. The product, 4-(2-nitrophenyl)benzoic acid, should appear as a new, typically more polar, spot.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-nitrophenyl)benzoic acid

This protocol is a representative procedure synthesized from common practices for similar substrates. Optimization may be required.

Materials:

  • 1-Bromo-2-nitrobenzene (1.0 mmol, 1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Deionized Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-2-nitrobenzene, 4-carboxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and deionized water via syringe.

  • Bubble the inert gas through the stirred solution for 20-30 minutes to ensure thorough degassing.

  • In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask against a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC every 1-2 hours.[5]

  • Once the 1-bromo-2-nitrobenzene is consumed (typically 4-12 hours), cool the reaction to room temperature.

Protocol 2: Work-up and Purification

  • Dilute the cooled reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and add 1 M hydrochloric acid (HCl) solution until the aqueous layer is acidic (pH ~2-3). This protonates the product, making it soluble in the organic layer.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% acetic acid) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(2-nitrophenyl)benzoic acid.[14]

Byproduct Formation Pathways and Troubleshooting Workflow

Understanding the potential side reactions is key to effective troubleshooting.

Byproducts Ar1X 1-Bromo-2-nitrobenzene Suzuki Suzuki Coupling (Desired Reaction) Ar1X->Suzuki Dehalogenation Dehalogenation (Nitrobenzene) Ar1X->Dehalogenation H⁻ source Ar2B 4-Carboxyphenylboronic acid Ar2B->Suzuki Homocoupling Homocoupling (Biphenyl-4,4'-dicarboxylic acid) Ar2B->Homocoupling O₂ Protodeboronation Protodeboronation (Benzoic acid) Ar2B->Protodeboronation H⁺ source Catalyst Pd(0) Catalyst Catalyst->Suzuki Product 4-(2-nitrophenyl)benzoic acid Suzuki->Product

Caption: Major reaction pathways in the synthesis.

Troubleshooting Start Low Yield or Complex Mixture? CheckSM Analyze Crude Mixture (LC-MS, ¹H NMR) Start->CheckSM Homo Homocoupling Product (Ar²-Ar²) Present? CheckSM->Homo Proto Protodeboronation Product (Ar²-H) Present? Homo->Proto No SolveHomo Improve Degassing (Ar purge, Freeze-Pump-Thaw) Homo->SolveHomo Yes Dehalo Dehalogenation Product (Ar¹-H) Present? Proto->Dehalo No SolveProto Use Anhydrous Solvent Optimize Base (weaker) Lower Temperature Proto->SolveProto Yes SolveDehalo Optimize Base & Ligand Ensure Anhydrous Conditions Dehalo->SolveDehalo Yes NoConv Mainly Starting Materials Remain? Dehalo->NoConv No SolveHomo->CheckSM SolveProto->CheckSM SolveDehalo->CheckSM SolveNoConv Increase Temperature Use More Active Ligand (e.g., SPhos) Check Catalyst Quality NoConv->SolveNoConv Yes End Purify Optimized Product NoConv->End No SolveNoConv->CheckSM

Sources

Technical Support Center: Navigating the Challenges of Low-Yield Suzuki Couplings with 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for a particularly challenging yet crucial transformation: the Suzuki-Miyaura cross-coupling of 2-nitrophenylboronic acid. The presence of the ortho-nitro group introduces a unique combination of steric and electronic challenges that can often lead to frustratingly low yields. This document will equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve success in your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific, common problems you might be observing at the bench.

Q1: My reaction is not proceeding to completion, or I'm seeing very low conversion of my starting materials. What are the likely culprits?

Low conversion is a frequent issue and often points to problems within the catalytic cycle, which for sterically hindered substrates like 2-nitrophenylboronic acid, can be sluggish.[1] The primary bottlenecks are often the transmetalation and reductive elimination steps.[1][2]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Inefficiency : The choice of your palladium source and, more critically, the ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this sterically demanding coupling.[1]

    • Expert Recommendation : Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote both the oxidative addition and the difficult reductive elimination steps.[1][3] Consider using ligands from the Buchwald family, such as SPhos or XPhos, which are well-documented to be effective for hindered substrates.[1][2] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties.[1][2]

    • Actionable Protocol : If you are using a standard catalyst system, consider switching to a pre-formed catalyst like XPhos Pd G3. Increase catalyst loading from a typical 1 mol% to 2-5 mol% for particularly stubborn couplings.[2]

  • Suboptimal Base Selection : The base activates the boronic acid for transmetalation.[4] However, a base that is too strong or used in conjunction with protic solvents can accelerate the undesired protodeboronation side reaction.[5]

    • Expert Recommendation : Weaker inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and minimization of side reactions.[2][6] Avoid strong hydroxide bases, especially when aqueous solvent mixtures are used.

Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid with the boronic acid group replaced by a hydrogen atom. What is happening and how can I prevent it?

This is a classic case of protodeboronation , a major side reaction for electron-deficient boronic acids like 2-nitrophenylboronic acid.[5][7] The electron-withdrawing nitro group makes the carbon-boron bond more susceptible to cleavage by a proton source.[5]

StrategyRationaleRecommended Action
Use a Boronic Ester Boronic esters, such as pinacol esters or MIDA esters, are more stable to protodeboronation.[6][7] They slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.[6]Convert 2-nitrophenylboronic acid to its corresponding pinacol or MIDA ester before the coupling reaction.
Optimize Base and Solvent The presence of water and strong bases can accelerate protodeboronation.[5][8]Use milder bases like K₃PO₄ or Cs₂CO₃.[6] If possible, use anhydrous aprotic solvents like dioxane or toluene, although many Suzuki reactions benefit from a small amount of water.[2][9]
Control Temperature Higher temperatures can increase the rate of protodeboronation.[6]Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling. This may require some optimization (e.g., starting at 80 °C and adjusting as needed).[9][10]
Q3: My main byproduct is the homocoupled dimer of my boronic acid. How can I suppress this reaction?

Boronic acid homocoupling is typically mediated by the presence of oxygen or an inefficient palladium catalyst system.[9][11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[11][12]

G start High Homocoupling Observed check_o2 Check for Oxygen Contamination start->check_o2 degas Degas Solvents Thoroughly (e.g., freeze-pump-thaw) check_o2->degas inert Ensure Robust Inert Atmosphere (Nitrogen or Argon) check_o2->inert check_pd Evaluate Palladium Source pd0 Use a Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) check_pd->pd0 precatalyst Use Efficient Precatalyst (e.g., Buchwald G3/G4) check_pd->precatalyst check_conditions Review Reaction Conditions base Try Weaker Bases (e.g., K₂CO₃, K₃PO₄) check_conditions->base temp Lower Reaction Temperature check_conditions->temp slow_add Slowly Add Boronic Acid check_conditions->slow_add end Homocoupling Minimized degas->check_pd inert->check_pd pd0->check_conditions precatalyst->check_conditions base->end temp->end slow_add->end

Caption: A logical workflow for diagnosing and minimizing boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q4: Why is 2-nitrophenylboronic acid considered a "difficult" substrate for Suzuki couplings?

The difficulty arises from a combination of two main factors inherent to its structure:

  • Steric Hindrance : The nitro group is in the ortho position, creating significant steric bulk around the carbon-boron bond. This hinders the approach of the palladium complex during the crucial transmetalation step of the catalytic cycle.[1][13]

  • Electronic Effects : The nitro group is strongly electron-withdrawing. This decreases the nucleophilicity of the boronic acid, slowing down the transmetalation step.[14] More importantly, it makes the boronic acid highly susceptible to protodeboronation, a competitive non-productive pathway.[5][8]

Q5: What is the mechanistic role of the base in the Suzuki coupling, and why is the choice so critical for my substrate?

The base is essential for the transmetalation step.[4][15] It is generally accepted that the base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[8] This boronate then transfers its organic group to the palladium center.

For 2-nitrophenylboronic acid, the choice is critical because you must balance the need for a sufficiently strong base to facilitate transmetalation without promoting protodeboronation.[5] Strong bases like NaOH or KOH in the presence of water can rapidly cleave the C-B bond.[4][5] Milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ provide the necessary activation with a lower risk of this side reaction.[5][6]

Suzuki_Cycle cluster_transmetalation Transmetalation (Often Rate-Limiting) Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1B [R¹-Pd(II)L₂]⁺ [R²B(OH)₃]⁻ PdII_RX->PdII_R1B Base (MOH) R²B(OH)₂ PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1R2->Pd0 Reductive Elimination (R¹-R²) PdII_R1B->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q6: Can you provide a reliable starting protocol for a Suzuki coupling with 2-nitrophenylboronic acid?

Certainly. The following is a robust, general protocol that serves as an excellent starting point for optimization. It incorporates best practices for handling this challenging substrate.

  • Reagent Preparation : To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 eq), 2-nitrophenylboronic acid (1.2–1.5 eq), and finely ground K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere : Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen-mediated side reactions.[9][11]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if it's not part of the precatalyst.

  • Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

By systematically addressing the potential points of failure outlined in this guide, you can significantly improve the outcome of your Suzuki-Miyaura couplings with 2-nitrophenylboronic acid.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12560–12568. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. BenchChem Technical Support.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Coupling of (4-(Pyren-1-yl)phenyl)boronic acid. BenchChem Technical Support.
  • BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. BenchChem Technical Support.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic & Biomolecular Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]

  • Chemocart. (n.d.). Optimizing Suzuki Coupling with High-Purity 2-Ethylphenylboronic Acid. [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 4(4), 1023–1032. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... [Link]

  • ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • D’Amico, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

  • BenchChem. (2025). Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Acetylphenylboronic Acid. BenchChem Technical Support.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2277–2285. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • PubMed. (2010). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

Sources

preventing decarboxylation of benzoic acid during Cadogan reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Benzoic Acid During Cadogan Reaction

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for advanced organic synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for a common but challenging side reaction encountered during the Cadogan indole synthesis: the premature decarboxylation of benzoic acid functionalities on the substrate. We will explore the mechanistic underpinnings of this issue and provide field-proven protocols to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)
Q1: I'm performing a Cadogan reaction on a nitro-biaryl substrate that also contains a carboxylic acid group, and I'm losing the COOH group. Why is this happening?

This is a classic case of a competing thermal decarboxylation reaction. The Cadogan reaction, in its traditional setup, requires high temperatures—often exceeding 150°C—especially when using trialkyl phosphites as the deoxygenating agent.[1][2] While these conditions are effective for the desired reductive cyclization, they also provide sufficient activation energy to cleave the carboxyl group from the aromatic ring, releasing it as carbon dioxide (CO₂).[3][4] Aromatic acids are more susceptible to decarboxylation than their aliphatic counterparts, and this process is significantly accelerated at elevated temperatures.[4]

Q2: What is the primary factor driving this unwanted decarboxylation?

Temperature is the single most critical factor. The high activation barrier for the polar decarboxylation of simple benzoic acids means the reaction is often negligible at lower temperatures but becomes significant at the high temperatures (140°C or more) typical of classical Cadogan conditions.[3] The reaction mechanism involves the loss of CO₂, and while it can be catalyzed by metals like copper, thermal energy alone is often sufficient to drive this undesired pathway in a high-boiling solvent.[5][6]

Q3: Can I simply lower the reaction temperature? What are the trade-offs?

Lowering the temperature is the most intuitive solution, but it comes with a significant trade-off: a drastically reduced rate for the desired Cadogan cyclization. This can lead to incomplete conversion of your starting material or the formation of partially reduced intermediates rather than the target heterocycle. The challenge lies in identifying a "kinetic window" where the cyclization proceeds at a reasonable rate while the decarboxylation remains suppressed. This guide will explore methods to shift this window favorably.

Q4: Are certain phosphorus reagents less prone to causing decarboxylation?

The choice of reagent is indirectly linked to the problem. While the reagent itself does not directly cause decarboxylation, its reactivity dictates the required temperature. More reactive phosphines or phosphites can achieve deoxygenation more efficiently, potentially allowing for lower reaction temperatures. However, the most significant improvements come from fundamentally different approaches, such as using catalytic systems that operate under milder conditions, rather than relying solely on stoichiometric trivalent phosphorus reagents.[1][7]

Troubleshooting Guides & Protocols

This section provides detailed strategies to overcome the challenge of benzoic acid decarboxylation.

Guide 1: Optimization of Thermal Cadogan Reaction Conditions

The goal is to find the lowest possible temperature that affords a reasonable yield of the cyclized product. Microwave-assisted synthesis is a powerful tool here, as it can accelerate the reaction through efficient heating, often reducing the required time and overall thermal exposure.[8][9]

Core Strategy: Systematically lower the reaction temperature while carefully monitoring the reaction progress (e.g., by TLC or LC-MS). An initial screening of conditions is recommended.

Parameter Condition A (Classic) Condition B (Optimized Thermal) Condition C (Microwave-Assisted) Rationale & Expected Outcome
P(III) Reagent Triethyl phosphite (P(OEt)₃)Triphenylphosphine (PPh₃)Triethyl phosphite (P(OEt)₃)PPh₃ can sometimes be effective at slightly lower temperatures.
Temperature 150-160 °C[2]110-130 °C140 °C (Set Temp)Lowering temperature directly reduces decarboxylation risk.[10] Microwave heating can improve reaction rates at a given temperature.[8]
Solvent Neet (reagent as solvent)Diphenyl ether or Toluene1,2-DichlorobenzeneHigh-boiling, inert solvents allow for precise temperature control. Toluene allows for reflux at ~111°C.
Time 2-4 hours6-12 hours20-40 minutesReaction time must be extended at lower temperatures. Microwave drastically shortens the required time.
Decarboxylation Risk Very High Moderate Low to Moderate Reduced thermal load (lower temp or shorter time) minimizes the side reaction.

Experimental Protocol: Temperature Screening

  • Set up three parallel small-scale reactions in sealed vials using your nitro-benzoic acid substrate.

  • Reaction A: Add 5 equivalents of triethyl phosphite. Heat to 150°C for 2 hours.

  • Reaction B: Dissolve the substrate in diphenyl ether, add 3 equivalents of triphenylphosphine. Heat to 125°C.

  • Reaction C (if microwave available): Dissolve the substrate in 1,2-dichlorobenzene, add 5 equivalents of triethyl phosphite. Heat in a microwave reactor to 140°C for 30 minutes.

  • After the specified time, cool all reactions and take an aliquot for LC-MS analysis.

  • Analyze for the presence of three key species: starting material, desired product (with COOH group intact), and the decarboxylated product.

  • Based on the product ratios, select the most promising condition for scaling up.

Guide 2: The Protecting Group Strategy

This is a robust and often definitive solution. By converting the carboxylic acid to an ester, you replace the thermally labile acidic proton and change the functional group's electronic properties, rendering it highly resistant to decarboxylation under neutral or acidic conditions. After the Cadogan cyclization is complete, the ester is easily hydrolyzed back to the carboxylic acid.

Workflow Diagram: Protecting Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Cadogan Cyclization cluster_2 Step 3: Deprotection Start Nitro-Aryl with Benzoic Acid Ester Nitro-Aryl with Methyl Ester Start->Ester Fischer Esterification (MeOH, H₂SO₄ cat.) CyclizedEster Cyclized Heterocycle with Methyl Ester Ester->CyclizedEster Cadogan Reaction (P(OEt)₃, 150°C) FinalProduct Final Product with Intact Benzoic Acid CyclizedEster->FinalProduct Saponification (LiOH, THF/H₂O)

Caption: Workflow for the protecting group strategy.

Experimental Protocol: Fischer Esterification (Protection)

  • Dissolve your nitro-benzoic acid starting material (1.0 eq) in methanol (approx. 0.2 M).

  • Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.05 eq).

  • Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete conversion to the methyl ester.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography.

Cadogan Reaction on Protected Substrate

  • Use the purified methyl ester as your substrate and perform the Cadogan reaction under standard high-temperature conditions (e.g., refluxing in triethyl phosphite). Decarboxylation of the ester will not occur.

Experimental Protocol: Saponification (Deprotection)

  • Dissolve the cyclized methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (approx. 2-3 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the ester.

  • Once complete, acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product with the intact benzoic acid group.

Guide 3: Advanced Method - Molybdenum-Catalyzed Cadogan Reaction

For substrates that are particularly sensitive or valuable, transitioning to a modern, catalyzed version of the Cadogan reaction is the most elegant solution. Sanz et al. reported a procedure using a molybdenum(VI) catalyst that facilitates the reaction at temperatures as low as 0-5°C, completely circumventing the conditions required for thermal decarboxylation.[7]

Reaction Mechanism Overview

G Nitro R-NO₂ (Substrate) OPPh3 O=PPh₃ Nitro->OPPh3 Nitrene [R-N] (Nitrene Intermediate) Nitro->Nitrene Deoxygenation (Low Temp: 0-5°C) MoCat MoO₂Cl₂(dmf)₂ (Catalyst) MoCat->Nitro PPh3 PPh₃ PPh3->Nitro Product Indole Product Nitrene->Product Cyclization

Caption: Simplified Mo-catalyzed Cadogan reaction pathway.

Experimental Protocol: Molybdenum-Catalyzed Low-Temperature Cyclization

This protocol is adapted from the principles described by Sanz et al. and should be optimized for your specific substrate.[7]

  • To a stirred solution of your nitro-benzoic acid substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), add the molybdenum catalyst, MoO₂Cl₂(dmf)₂ (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of triphenylphosphine (PPh₃) (2.0-3.0 eq) in the same solvent.

  • Allow the reaction to stir at 0-5°C, monitoring its progress carefully by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification by column chromatography.

  • This method should yield the desired product with no detectable decarboxylation.

References
  • Allen, A. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • IITian Explains. (2018, October 21). Decarboxylation of Carboxylic Acid. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Request PDF. Retrieved from [Link]

  • ACS Omega. (2018, June 28). Mechanism of the Molybdenum-Mediated Cadogan Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link]

  • SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Request PDF. Retrieved from [Link]

  • Khan Academy. (2014, February 16). Decarboxylation. YouTube. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • ResearchGate. (2020, February 4). (PDF) Cadogan–Sundberg Indole Synthesis. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]

  • Google Patents. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Royal Society of Chemistry. (2012). Protodecarboxylation of benzoic acids under radical conditions. Chem. Commun., 48, 8270-8272. Retrieved from [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

Sources

Technical Support Center: Efficient Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-nitrophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of an ortho-nitro group introduces significant electronic and steric challenges, making catalyst and condition selection paramount for a successful reaction. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve high-yielding, reproducible results.

Understanding the Challenge: The Role of the Ortho-Nitro Group

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but the success of the reaction is highly dependent on the nature of the coupling partners.[1][2] 2-Nitrophenylboronic acid is a particularly challenging substrate due to the electron-withdrawing nature and steric bulk of the ortho-nitro group. These characteristics can impede key steps in the catalytic cycle, primarily the transmetalation step, which is often the rate-limiting step for sterically hindered substrates.[3] Furthermore, electron-deficient arylboronic acids like 2-nitrophenylboronic acid are prone to a significant side reaction known as proto-deboronation.[4]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-nitrophenylboronic acid is giving low to no yield. What are the most likely causes?

A1: Low or no yield in this reaction can typically be attributed to one or more of the following factors:

  • Inefficient Catalyst System: The combination of the palladium precursor and the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding coupling.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction.[3][5]

  • Proto-deboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, forming nitrobenzene.[4] This process is often promoted by high temperatures, prolonged reaction times, and the choice of base.[4]

  • Poor Reaction Conditions: Inadequate degassing (leading to catalyst oxidation), incorrect solvent choice, or an inappropriate base can all lead to reaction failure.[6]

  • Catalyst Inhibition: The nitro group itself or impurities in the starting materials can potentially inhibit the palladium catalyst.

Q2: What is proto-deboronation and how can I minimize it?

A2: Proto-deboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a proton from the reaction medium, effectively destroying your starting material.[4][7] For 2-nitrophenylboronic acid, this side reaction is particularly prevalent due to the electron-withdrawing nitro group, which makes the boronic acid more susceptible to this pathway, especially under basic conditions.[4]

Strategies to Minimize Proto-deboronation:

  • Choice of Base: The strength and type of base can significantly influence the rate of proto-deboronation.[4] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Use of Boronic Acid Derivatives: Converting 2-nitrophenylboronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[4][8] These derivatives exhibit greater stability and slowly release the active boronic acid under the reaction conditions, a concept known as "slow-release," which can favor the desired cross-coupling over proto-deboronation.[4][8]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can accelerate proto-deboronation.[4] It is crucial to monitor the reaction progress and stop it as soon as the starting material is consumed.

  • Rapid Catalyst Activation: Utilizing a precatalyst that quickly generates the active Pd(0) species can help the coupling reaction outcompete the decomposition of the unstable boronic acid.[8][9]

Q3: Which palladium catalyst system is best for coupling 2-nitrophenylboronic acid?

A3: There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide coupling partner. However, for sterically hindered and electronically challenging substrates like 2-nitrophenylboronic acid, certain catalyst systems consistently outperform others.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(OAc)₂ / SPhos or XPhos Buchwald Biaryl PhosphineHighly effective for sterically demanding couplings; bulky and electron-rich nature facilitates oxidative addition and reductive elimination.[3]Ligand can be air-sensitive; requires careful handling.
[Pd(NHC)] complexes N-Heterocyclic Carbene (NHC)Strong σ-donors with significant steric bulk, enhancing catalytic activity and stability. Can lead to excellent yields with low catalyst loadings.[3]Synthesis of NHC ligands can be more complex than phosphines.
Pd(dppf)Cl₂ Ferrocenyl PhosphineA versatile and robust catalyst often successful in challenging couplings.[2]May be less effective than more specialized Buchwald systems for this specific transformation.
Pd(PPh₃)₄ TriphenylphosphineA common, readily available catalyst.Often less effective for highly hindered substrates like 2-nitrophenylboronic acid.[3]

Recommendation: For initial screening, a combination of Pd(OAc)₂ with a bulky biaryl phosphine ligand like SPhos or XPhos is a strong starting point.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Incorrect base. 3. Insufficient temperature. 4. Oxygen contamination.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). 2. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Ensure thorough degassing of the solvent and reaction vessel and maintain an inert atmosphere (N₂ or Ar).[1]
Significant proto-deboronation (formation of nitrobenzene) 1. Base is too strong or concentration is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Water content in the solvent.1. Use a milder base (e.g., K₃PO₄). 2. Lower the reaction temperature. 3. Monitor the reaction closely by TLC or GC-MS and work up as soon as the starting material is consumed.[1] 4. Use anhydrous solvents.
Formation of homocoupling byproducts (biphenyl from the aryl halide or dinitrobiphenyl from the boronic acid) 1. Presence of Pd(II) species at the start of the reaction. 2. Oxygen in the reaction mixture.1. If using a Pd(II) precatalyst, ensure proper reduction to Pd(0) is occurring. The presence of phosphine ligands often facilitates this. 2. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[10]
Inconsistent results between batches 1. Purity of 2-nitrophenylboronic acid. 2. Catalyst quality/activity. 3. Variations in solvent water content.1. Check the purity of the boronic acid; it can dehydrate to form the boroxine, which may have different reactivity. 2. Use a fresh batch of catalyst or a well-stored, active precatalyst. 3. Use freshly opened anhydrous solvents for each reaction.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Nitrophenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1 or Toluene/water 10:1)[1]

  • Magnetic stir bar

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, 2-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Microwave irradiation (e.g., 120-150 °C) can also be employed to shorten reaction times.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or GC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-nitrobiphenyl product.[1]

Visualization of Key Processes

Suzuki_Miyaura_Catalytic_Cycle Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Ar-Pd(II)-L2-Ar' Ar-Pd(II)-L2-Ar' Ar-Pd(II)-L2-X->Ar-Pd(II)-L2-Ar' Transmetalation Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)-L2-X Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Ar-Pd(II)-L2-X Ar-Pd(II)-L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-L2-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-L2-X

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow cluster_0 Initial Reaction Failure cluster_1 Primary Checks cluster_2 Optimization Strategies cluster_3 Outcome Start Low/No Yield with 2-Nitrophenylboronic Acid Check_Catalyst Is the catalyst system appropriate? (e.g., Pd/Buchwald) Start->Check_Catalyst Check_Conditions Are conditions strictly anerobic and anhydrous? Start->Check_Conditions Change_Ligand Screen bulky, electron-rich ligands (SPhos, XPhos, NHCs) Check_Catalyst->Change_Ligand No Change_Base Test milder bases (K3PO4, K2CO3) Check_Conditions->Change_Base Yes Change_Ligand->Change_Base Optimize_Temp Vary temperature and monitor for proto-deboronation Change_Base->Optimize_Temp Protect_Boronic_Acid Consider using a boronate ester (pinacol, MIDA) Success Successful Coupling Protect_Boronic_Acid->Success Optimize_Temp->Protect_Boronic_Acid

Caption: A logical workflow for troubleshooting difficult couplings.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Unknown. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]

  • Unknown. (n.d.).
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Unknown. (n.d.). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Borys, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2246. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Unknown. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

Sources

Navigating Steric Challenges in the Synthesis of 4-(2-Nitrophenyl)benzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(2-nitrophenyl)benzoic acid, a key building block in medicinal chemistry and materials science, often presents a significant challenge due to steric hindrance. The bulky ortho-nitro group can impede the crucial carbon-carbon bond formation, leading to low yields and reaction failures. This technical support center provides a comprehensive resource for troubleshooting common issues and offers advanced strategies to overcome these steric barriers, ensuring successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize 4-(2-nitrophenyl)benzoic acid is giving very low to no yield. What are the likely causes?

A1: The primary culprit is often steric hindrance from the ortho-nitro group on the phenylboronic acid or the aryl halide. This steric bulk can significantly slow down or prevent the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1] Additionally, the electron-withdrawing nature of the nitro group can deactivate the aryl halide towards oxidative addition.[2][3] Other common issues include catalyst deactivation, improper base selection, and suboptimal solvent choice.[4]

Q2: I'm observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling is often a sign of slow transmetalation, allowing the boronic acid to react with itself. This can be exacerbated by the presence of oxygen, which can also lead to catalyst decomposition.[4] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are thoroughly degassed.[4] Employing bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway over homocoupling.[5]

Q3: Can the nitro group itself interfere with the palladium catalyst?

A3: Yes, nitroarenes can be challenging substrates in palladium-catalyzed cross-coupling reactions.[6][7] The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition. In some cases, under harsh reaction conditions, reduction of the nitro group can also occur. However, with the appropriate choice of catalyst and reaction conditions, the C-NO2 bond can be selectively cleaved in a denitrative coupling, although this is a different reaction pathway.[6][7][8] For the synthesis of 4-(2-nitrophenyl)benzoic acid, the goal is to form the C-C bond without affecting the nitro group.

Q4: Are there alternative coupling methods to the Suzuki-Miyaura reaction for this synthesis?

A4: While the Suzuki-Miyaura reaction is popular, other cross-coupling reactions can be effective for sterically hindered substrates. The Stille coupling, which uses organotin reagents, and the Negishi coupling, employing organozinc reagents, are viable alternatives.[9][10] These methods can sometimes tolerate sterically demanding partners better than the Suzuki reaction, although they come with their own challenges, such as the toxicity of organotin compounds.[9][10]

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides a systematic approach to troubleshooting and optimizing the synthesis of 4-(2-nitrophenyl)benzoic acid, focusing on the common Suzuki-Miyaura coupling pathway.

Issue 1: Low or No Product Formation

Root Cause Analysis:

  • Inefficient Oxidative Addition: The electron-withdrawing nitro group can make the aryl halide less reactive.

  • Slow Transmetalation: Steric clash between the ortho-nitro group and the palladium complex hinders the transfer of the aryl group from the boron atom.

  • Difficult Reductive Elimination: The bulky substituents on the palladium intermediate can make the final bond-forming step energetically unfavorable.

Solutions & Protocols:

  • Catalyst and Ligand Selection: This is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Utilize Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) are designed to promote both oxidative addition and reductive elimination for sterically demanding substrates.[11] N-heterocyclic carbenes (NHCs) are also highly effective for coupling sterically hindered aryl chlorides.[12][13]

    • Employ Pre-formed Catalysts: Using air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and improve reproducibility.[4]

  • Base and Solvent Optimization:

    • Base Selection: The choice of base is crucial for activating the boronic acid. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[14]

    • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Often, a mixture with water is employed to help dissolve the base.[4][14] For substrates prone to protodeboronation, anhydrous conditions may be necessary.[4]

Issue 2: Protodeboronation of the Boronic Acid

Root Cause Analysis:

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is often promoted by strong bases in the presence of a proton source (like water).

Solutions & Protocols:

  • Use Milder Bases: Consider switching to potassium fluoride (KF) or using anhydrous conditions with a base like K₃PO₄.[4]

  • Anhydrous Conditions: Meticulously dry all reagents and solvents and perform the reaction under a rigorously inert atmosphere.[4]

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.[15]

Advanced Strategies and Experimental Protocols

For particularly challenging syntheses of 4-(2-nitrophenyl)benzoic acid, the following advanced strategies and detailed protocols can be employed.

Strategy 1: Ligand and Catalyst Screening

A systematic screening of different palladium catalysts and ligands is often the most effective way to identify optimal reaction conditions.

Experimental Protocol: Small-Scale Catalyst/Ligand Screening

  • Setup: In an array of small reaction vials, each equipped with a stir bar, add 4-carboxyphenylboronic acid (1.2 equiv.) and 1-bromo-2-nitrobenzene (1.0 equiv.).

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen.

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specific ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃). A typical catalyst loading is 1-2 mol% Pd and a Pd:ligand ratio of 1:2.

  • Base and Solvent: Add a solution of a base (e.g., K₃PO₄, 2.0 equiv.) in a degassed solvent system (e.g., dioxane/water 10:1).

  • Reaction: Heat the vials to a set temperature (e.g., 80-100 °C) and monitor the reactions by LC-MS or TLC.

  • Analysis: Compare the conversion to the desired product across the different conditions to identify the optimal catalyst/ligand combination.

Data Summary: Catalyst Performance in Sterically Hindered Couplings
Catalyst SystemLigand TypeTypical SubstratesKey Advantages
Pd(OAc)₂ / SPhosBuchwald Biaryl PhosphineSterically hindered aryl chlorides/bromidesHigh activity, promotes reductive elimination.[11]
XPhos Pd G3Buchwald Biaryl PhosphineChallenging aryl chlorides, electron-rich anilinesAir-stable precatalyst, high efficiency.[4]
Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)Sterically hindered aryl chloridesExcellent for unactivated aryl chlorides.
PdCl₂(dppf)Bidentate PhosphineGeneral Suzuki couplingsLess effective for highly hindered substrates.
Visualizing the Challenge: Steric Hindrance in the Catalytic Cycle

Steric_Hindrance cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Steric Hindrance Impact Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-Ar' ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2->RedElim Hindrance1 Bulky ortho-nitro group hinders approach of boronic acid. Hindrance1->Transmetalation Hindrance2 Bulky groups on Pd disfavor the transition state for elimination. Hindrance2->RedElim

Caption: Impact of steric hindrance on the Suzuki-Miyaura cycle.

Strategy 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields in sterically hindered couplings by providing rapid and uniform heating.[9]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagents: In a microwave reaction vessel, combine 1-chloro-2-nitrobenzene (1.0 equiv.), 4-carboxyphenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (3.0 equiv.).[1]

  • Solvent: Add a degassed solvent mixture, such as methanol/water (4:1).[1]

  • Microwave Conditions: Seal the vessel and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

  • Workup and Analysis: After cooling, work up the reaction mixture and analyze the yield of 4-(2-nitrophenyl)benzoic acid.

Logical Flow for Troubleshooting

Troubleshooting_Flowchart Start Low Yield of 4-(2-nitrophenyl)benzoic acid Check_Catalyst Is the catalyst system optimized for sterically hindered substrates? Start->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) and use a robust precatalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions (base, solvent, temp.) fully optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Try stronger bases (K₃PO₄, Cs₂CO₃). Consider anhydrous conditions or microwave heating. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are side reactions like homocoupling or protodeboronation prevalent? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Mitigate_Side_Reactions Ensure inert atmosphere. Use boronic esters or anhydrous conditions. Check_Side_Reactions->Mitigate_Side_Reactions Yes Consider_Alternatives Consider alternative cross-coupling reactions (Stille, Negishi). Check_Side_Reactions->Consider_Alternatives No Mitigate_Side_Reactions->Consider_Alternatives

Sources

Technical Support Center: Isolating Pure 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(2-nitrophenyl)benzoic acid. It is structured as a series of troubleshooting questions and answers to address specific challenges that may arise during the experimental work-up procedure.

Troubleshooting Guide: Common Issues in the Isolation of 4-(2-Nitrophenyl)benzoic Acid

This section addresses frequent problems encountered after the synthesis of 4-(2-nitrophenyl)benzoic acid, which is often prepared via Suzuki-Miyaura coupling.[1][2][3]

Q1: After my Suzuki-Miyaura coupling reaction, I have a complex mixture. What are the likely impurities and how do I begin the purification process?

A1: The crude product from a Suzuki-Miyaura coupling typically contains a variety of impurities.[4] These can include:

  • Starting Materials: Unreacted 2-halobenzoic acid and 2-nitrophenylboronic acid.

  • Catalyst Residues: Residual palladium catalyst and phosphine ligands.[4]

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two molecules of the same starting material.[5]

  • Solvent and Base: Residual reaction solvent and the base used in the coupling reaction.

The initial and most effective step to tackle this complex mixture is an acid-base extraction .[6][7][8] This technique leverages the acidic nature of the carboxylic acid group on your target molecule to separate it from neutral and basic impurities.[9]

Experimental Protocols & Methodologies

Protocol 1: Comprehensive Acid-Base Extraction

This protocol is designed to selectively isolate the acidic product, 4-(2-nitrophenyl)benzoic acid, from the crude reaction mixture.

Underlying Principle: 4-(2-Nitrophenyl)benzoic acid, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[7][8] This salt will move into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the pure acid.[9][10]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.[11]

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][8]

    • Expert Tip: Add the basic solution cautiously as CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your product. Drain and collect the aqueous layer.

  • Back-Extraction (Optional but Recommended): To maximize recovery, wash the organic layer again with a fresh portion of sodium bicarbonate solution. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a dilute acid, such as 1 M HCl, until the solution is acidic (pH ~2).[7] This will cause the 4-(2-nitrophenyl)benzoic acid to precipitate out of the solution.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid, preferably in a vacuum oven.

Frequently Asked Questions (FAQs)

Q2: My product has an intense yellow or brownish color even after acid-base extraction. What causes this and how can I remove it?

A2: A persistent color is often due to residual nitro-aromatic impurities or trace amounts of palladium catalyst.[4] While acid-base extraction is effective, some highly colored organic impurities may carry over. In this case, recrystallization is the recommended next step.

Protocol 2: Recrystallization for Decolorization and Final Purification

Underlying Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.[12] The goal is to find a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Step-by-Step Procedure:

  • Solvent Selection: Test various solvents to find an appropriate one. Common choices for compounds like this include ethanol, methanol, or a mixture of ethanol and water.[13]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude, colored product until it just dissolves.[12][14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.[12]

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[14]

  • Drying: Dry the crystals thoroughly.

Q3: I am struggling to separate my product from unreacted 2-nitrophenylboronic acid using chromatography. Why is this happening and what can I do?

A3: Boronic acids can sometimes co-elute with the desired product in normal-phase silica gel chromatography due to similar polarities.[15] If acid-base extraction was not fully effective, this can be a challenge.

Troubleshooting Chromatography:

  • Solvent System Modification: Try adding a small amount of acetic acid to your mobile phase (e.g., ethyl acetate/hexanes with 0.1% acetic acid). This can help to suppress the ionization of the carboxylic acid and may improve separation.[15]

  • Alternative of Derivatization: A more advanced technique involves converting the carboxylic acid to its methyl ester. The ester is less polar and will likely have a different retention time than the boronic acid, allowing for easier separation by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[15]

Data Summary Table

Purification StepKey ParameterRecommended Value/SolventExpected Outcome
Acid-Base Extraction BaseSaturated aq. NaHCO₃Separation of acidic product from neutral/basic impurities.
Acid for Precipitation1 M HClPrecipitation of pure 4-(2-nitrophenyl)benzoic acid.
Recrystallization Solvent SystemEthanol/WaterRemoval of colored impurities and enhancement of purity.
Column Chromatography Mobile Phase Modifier0.1% Acetic AcidImproved separation from boronic acid impurities.

Workflow Visualization

Below is a diagram illustrating the comprehensive work-up and purification procedure for isolating pure 4-(2-nitrophenyl)benzoic acid.

Workup_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Final Purification Crude_Mixture Crude Reaction Mixture (Post-Suzuki Coupling) Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Precipitation Acidification & Precipitation Acid_Base_Extraction->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization If colored Pure_Product Pure 4-(2-Nitrophenyl)benzoic Acid Filtration1->Pure_Product If pure Filtration2 Filtration & Drying Recrystallization->Filtration2 Filtration2->Pure_Product

Caption: Work-up and purification workflow for 4-(2-nitrophenyl)benzoic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • cdn.vanderbilt.edu. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • ResearchGate. (2024, May). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]

  • Molbase. (n.d.). 2-(4-Nitrophenyl)benzoic acid. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-nitrophenyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US2567126A - Process for preparing 4, 4'-nitrophenyl benzoic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Carbazole Formation from 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the carbazole nucleus represents a foundational step in the creation of numerous biologically active compounds and advanced materials. The intramolecular cyclization of 2-nitrobiphenyl derivatives is a cornerstone of this synthesis. This guide provides an in-depth comparison of methodologies for the formation of 9H-carbazole-3-carboxylic acid from its precursor, 4-(2-nitrophenyl)benzoic acid, with a critical focus on the validation and characterization of the final product.

The conversion of 4-(2-nitrophenyl)benzoic acid to 9H-carbazole-3-carboxylic acid is a classic example of a reductive cyclization. The selection of a synthetic route depends on factors such as desired yield, functional group tolerance, scalability, and the availability of reagents and equipment. Here, we compare the preeminent stoichiometric method with a modern catalytic alternative.

Comparison of Synthetic Methodologies

Two primary strategies for the reductive cyclization of 2-nitrobiphenyls are the Cadogan reaction using stoichiometric phosphines and catalytic methods employing transition metals.

FeatureMethod A: Modified Cadogan Reaction Method B: Catalytic Reductive Cyclization
Reagents Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃)Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Phenanthroline), CO surrogate (e.g., Phenyl formate)
Mechanism Deoxygenation of the nitro group by the phosphine reagent to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization.[1][2][3]Palladium-catalyzed deoxygenative cyclization using carbon monoxide (generated in situ) as the reductant.[4][5]
Typical Conditions High temperature (reflux in high-boiling solvents like o-dichlorobenzene).[6][7]Elevated temperature (e.g., 160 °C in DMF), often in a sealed vessel.[4]
Advantages Robust, well-established, and tolerates a broad range of functional groups.[1][2] The reaction is often clean, with the primary byproduct being the corresponding phosphine oxide, which can be easily removed.[2][7]More atom-economical (catalytic vs. stoichiometric reductant). Avoids the use of large excesses of phosphorus reagents.[4]
Disadvantages Requires a stoichiometric or greater amount of the phosphorus reagent, generating significant waste (phosphine oxide).[7] High reaction temperatures may not be suitable for sensitive substrates.May require careful optimization of catalyst, ligand, and base.[4] The use of a sealed pressure tube may be necessary.[4]
Yields Generally good to excellent (75-99% reported for various substrates).[6]Often provides higher yields than previously reported methods using pressurized CO.[4]

Mechanistic Insight: The Cadogan Cyclization

The Cadogan reaction is the most common method for this transformation.[7] Its efficacy stems from the ability of trivalent phosphorus compounds to deoxygenate the nitro group. This process is believed to proceed through a nitrene intermediate, which then undergoes an electrophilic attack on the adjacent phenyl ring to form the new five-membered ring of the carbazole core.[8] The choice of a high-boiling solvent is critical, as temperature is a key factor governing the reaction's extent and rate.[2][7]

Cadogan_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Key Intermediate cluster_product Product SM 4-(2-Nitrophenyl)benzoic Acid Nitrene Nitrene Intermediate SM->Nitrene Deoxygenation High Temp (Δ) Reagent Triphenylphosphine (PPh3) Product 9H-Carbazole-3-carboxylic Acid Nitrene->Product Intramolecular Cyclization Byproduct Triphenylphosphine Oxide (OPPh3)

Caption: General mechanism of the Cadogan reductive cyclization.

Experimental Protocols & Validation Workflow

A self-validating protocol is essential for scientific integrity. The following workflow integrates synthesis with rigorous analytical confirmation.

Protocol 1: Synthesis via Modified Cadogan Reaction

This protocol is adapted from established procedures for the reductive cyclization of 2-nitrobiphenyls.[2][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(2-nitrophenyl)benzoic acid (1.0 equiv) and triphenylphosphine (2.5 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene (o-DCB) (approx. 2 mL per mmol of the nitro compound) under a nitrogen atmosphere.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored.

  • Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under high vacuum.

    • The crude residue contains the desired carbazole product and triphenylphosphine oxide.

  • Purification: Purify the residue by column chromatography on silica gel. Alternatively, precipitate the triphenylphosphine oxide by slurrying the residue with a non-polar solvent like hexanes, followed by filtration. The filtrate containing the product can then be concentrated and, if necessary, further purified by chromatography or recrystallization.[2][6]

Protocol 2: Product Validation and Characterization

Validation confirms the identity and purity of the synthesized 9H-carbazole-3-carboxylic acid.

  • Chromatographic Purity:

    • TLC: Use a suitable eluent system (e.g., ethyl acetate/hexane) to confirm the presence of a single spot corresponding to the product, distinct from the starting material.

    • HPLC: For quantitative purity analysis, dissolve a sample in a suitable solvent (e.g., acetonitrile/water) and analyze using a C18 column with UV detection. Purity should be >95% for most applications.

  • Spectroscopic Identification:

    • FT-IR Spectroscopy: Acquire an infrared spectrum of the product. Key diagnostic peaks include the disappearance of the characteristic nitro group stretches (approx. 1520 and 1340 cm⁻¹) from the starting material and the appearance of a sharp N-H stretch (approx. 3400 cm⁻¹) characteristic of the carbazole ring.[9][10] The carboxylic acid O-H and C=O stretches will also be present.

    • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via ESI). The observed molecular ion peak (M-H)⁻ should correspond to the calculated mass of 9H-carbazole-3-carboxylic acid (C₁₃H₉NO₂), which is 211.06 g/mol .[10]

    • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

      • ¹H NMR: Expect to see the disappearance of the complex multiplets of the two separate phenyl rings of the starting material. Key signals for the product include a singlet for the carbazole N-H proton (typically downfield, >11 ppm), and a distinct set of aromatic protons.[10] The proton at position 4 (adjacent to the carboxylic acid) is often a characteristic singlet around 8.8 ppm.[10]

      • ¹³C NMR: The spectrum should show 13 distinct carbon signals (or fewer if symmetry exists). The signal for the carboxylic acid carbonyl carbon will be present (around 168 ppm).[10]

workflow cluster_synthesis Synthesis cluster_validation Validation start 4-(2-Nitrophenyl)benzoic Acid + PPh3 in o-DCB reflux Heat to Reflux under N2 start->reflux workup Cool, Concentrate, and Purify reflux->workup product Purified Product: 9H-Carbazole-3-carboxylic Acid workup->product tlc_hplc TLC / HPLC (Purity Check) product->tlc_hplc ftir FT-IR (Functional Group ID) product->ftir ms Mass Spec (Molecular Weight) product->ms nmr 1H & 13C NMR (Structure Elucidation) product->nmr final Validated Product tlc_hplc->final ftir->final ms->final nmr->final

Caption: Experimental workflow from synthesis to final validated product.

Conclusion

The reductive cyclization of 4-(2-nitrophenyl)benzoic acid is a reliable method for producing 9H-carbazole-3-carboxylic acid. While the modified Cadogan reaction offers a robust and well-documented path, emerging catalytic methods present more sustainable alternatives. Independent of the synthetic route chosen, a rigorous, multi-technique validation process is non-negotiable. By integrating chromatographic and spectroscopic analyses (NMR, FT-IR, MS) as described, researchers can ensure the structural integrity and purity of their target carbazole, providing a solid foundation for subsequent research and development.

References

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. [Link]

  • Joule, J. A., & Smith, K. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. PubMed, 70(13), 5014-9. [Link]

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. American Chemical Society. [Link]

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. [Link]

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(13), 5014-5019. [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2018). Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. AIR Unimi. [Link]

  • Söderberg, B. C. G. (2018). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. Sci-Hub. [Link]

  • Li, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. PMC - NIH. [Link]

  • Reddy, G. M., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Reddy, G. M., et al. (2015). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]

  • De Borggraeve, W. M., et al. (2010). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. [Link]

  • Kaur, M., & Kumar, R. (2022). Synthesis of 9H-Carbazole based carboxylic acids. ResearchGate. [Link]

  • Ladeira, S., et al. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega. [Link]

  • Murillo, E. A. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2021). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. ResearchGate. [Link]

  • Helm, R. V., et al. (1961). Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy. Analytical Chemistry. [Link]

  • Kaur, M., & Kumar, R. (2022). A general scheme on Cadogan cyclization. ResearchGate. [Link]

  • Unknown. (2016). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Slideshare. [Link]

  • Beaupré, S., & Leclerc, M. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705-11. [Link]

  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH. [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Wikipedia. [Link]

Sources

A Comparative Analysis of Ortho-Nitrobenzoic Acids in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast arsenal of chemical building blocks, nitrobenzoic acids stand out for their utility, with the positional isomerism of the nitro group profoundly influencing reactivity. This guide provides an in-depth comparative analysis of ortho-nitrobenzoic acid and its derivatives, offering field-proven insights into their unique chemical behavior and strategic applications, particularly in the development of pharmaceuticals and agrochemicals.

The "Ortho Effect": Unraveling Unique Acidity and Reactivity

The defining characteristic of ortho-nitrobenzoic acid (2-nitrobenzoic acid) is the adjacent positioning of the electron-withdrawing nitro (–NO₂) group and the carboxylic acid (–COOH) group. This arrangement gives rise to a phenomenon known as the "ortho effect," a combination of steric and electronic factors that distinguishes it from its meta and para isomers.

The steric hindrance between the two bulky adjacent groups forces the carboxylic acid group out of the plane of the benzene ring.[1][2] This disruption in planarity inhibits resonance between the carboxyl group and the aromatic ring, facilitating the release of the acidic proton (H⁺) and making o-nitrobenzoic acid a significantly stronger acid than its isomers and even benzoic acid itself.[1][2] The strong inductive effect of the nearby nitro group further withdraws electron density, stabilizing the resulting carboxylate anion.[1][3]

This enhanced acidity and unique stereoelectronic environment are not mere chemical curiosities; they are pivotal in dictating the compound's reactivity and its role in complex synthetic pathways.

Data Presentation: Physicochemical Properties of Nitrobenzoic Acid Isomers

The distinct properties of the three isomers, stemming from the position of the nitro group, are summarized below. These differences are crucial for practical considerations such as solvent selection, reaction conditions, and purification strategies.

PropertyOrtho (2-Nitrobenzoic Acid) Meta (3-Nitrobenzoic Acid) Para (4-Nitrobenzoic Acid)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
Appearance Yellowish-white crystals[4][5]Off-white to yellowish-white crystals[5]Pale yellow crystalline solid[5]
Melting Point (°C) 146–148[4][5][6]139–141[5]237–242[5]
pKa (in water) ~2.17[4][5]~3.47[7]~3.41[7]
Water Solubility ~6.8–7.8 g/L[5]~0.24 g/100 mL (15 °C)[5]<0.1 g/100 mL (26 °C)[5]

Data compiled from multiple sources.[4][5][7]

Strategic Synthesis of Nitrobenzoic Acid Isomers

The choice of synthetic route to access each isomer is a direct consequence of the directing effects of the substituents on the benzene ring. Understanding these pathways is fundamental for any researcher planning to utilize these reagents.

  • Ortho and Para-Nitrobenzoic Acid: The carboxylic acid group is a meta-director for electrophilic aromatic substitution.[5] Therefore, direct nitration of benzoic acid is an inefficient method for producing the ortho or para isomers. The preferred and industrially established method is the oxidation of the corresponding nitrotoluene precursors (2-nitrotoluene and 4-nitrotoluene, respectively).[4][5][8][9]

  • Meta-Nitrobenzoic Acid: Conversely, the direct nitration of benzoic acid or methyl benzoate (followed by hydrolysis) efficiently yields the meta isomer as the major product, aligning with the directing effect of the carboxyl group.[5]

This distinction in synthetic accessibility is a primary consideration in the cost and availability of each isomer for large-scale applications.

Comparative synthesis routes for nitrobenzoic acid isomers.

Core Applications in High-Value Synthesis

The true value of ortho-nitrobenzoic acids is realized in their application as versatile intermediates. The two functional groups can be manipulated independently or used in concert to construct complex molecular architectures.

A. Agrochemicals: Building Blocks for Crop Protection

Ortho-nitrobenzoic acid and its derivatives are indispensable starting materials for a range of modern agrochemicals.[10][11]

  • Diamide Insecticides: 2-nitro-3-methylbenzoic acid is a critical precursor for blockbuster insecticides such as chlorantraniliprole and cyantraniliprole. These compounds exhibit high efficacy against pests while showing low toxicity to non-target organisms.[10]

  • Herbicides: Substituted derivatives like 2-nitro-4-methylsulfonylbenzoic acid serve as key intermediates in the synthesis of selective herbicides, including mesotrione, used for controlling broadleaf weeds.[10]

B. Pharmaceuticals: Precursors to Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry heavily relies on ortho-nitrobenzoic acid as a foundational scaffold.[6][11] A pivotal transformation is the reduction of the nitro group to an amine, yielding anthranilic acid (2-aminobenzoic acid).[6][9] Anthranilic acid itself is a precursor to a multitude of pharmaceutical agents and dyes. This two-step sequence from 2-nitrotoluene represents a powerful strategy for introducing a vicinal amino-carboxyl motif onto an aromatic ring.

Key synthetic utility of ortho-nitrobenzoic acid.
C. Heterocyclic Chemistry

The proximity of the nitro and carboxylic acid functionalities in ortho-nitrobenzoic acid enables intramolecular cyclization reactions, providing elegant routes to various nitrogen-containing heterocyclic systems. While nitroalkenes are widely used in heterocycle synthesis, the aromatic nitro group in these acids offers a distinct pathway, often involving initial reduction followed by cyclization.[12]

Experimental Protocols: A Self-Validating System

The following protocols are provided as trusted, field-validated methods. The causality behind each step is explained to ensure reproducibility and a deeper understanding of the transformation.

Protocol 1: Synthesis of ortho-Nitrobenzoic Acid via Oxidation of 2-Nitrotoluene

This procedure is adapted from established industrial methods and provides a reliable laboratory-scale synthesis.

Rationale: This protocol uses a strong oxidizing agent (potassium permanganate or nitric acid) to convert the methyl group of 2-nitrotoluene into a carboxylic acid.[4][8][9] The reaction is performed under conditions that preserve the nitro group.

Materials:

  • 2-Nitrotoluene

  • Potassium Permanganate (KMnO₄) or concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Charge Reagents: To the flask, add 2-nitrotoluene and a solution of the oxidizing agent (e.g., aqueous KMnO₄). Causality: The choice of oxidant and solvent system is critical for reaction efficiency and safety.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color (if used). Causality: Refluxing provides the necessary activation energy for the oxidation of the relatively stable methyl group.

  • Workup (for KMnO₄): Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl until precipitation of the product is complete. Causality: The product, o-nitrobenzoic acid, is soluble in its basic salt form but precipitates in its acidic form.

  • Isolation & Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified yellowish-white crystals. The melting point should be sharp, around 146-148°C, confirming purity.[4][6]

Protocol 2: Reduction of ortho-Nitrobenzoic Acid to Anthranilic Acid

Rationale: This protocol utilizes catalytic hydrogenation, a clean and efficient method for the selective reduction of an aromatic nitro group to an amine without affecting the carboxylic acid.

Materials:

  • ortho-Nitrobenzoic Acid

  • Palladium on Carbon (Pd/C, 5-10% catalyst)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite or filter aid

Step-by-Step Methodology:

  • Setup: Charge a pressure-safe reaction vessel with ortho-nitrobenzoic acid and the solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is pyrophoric and must be handled with care. An inert atmosphere prevents premature reaction or fire.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature. Causality: Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas, which is crucial for the reaction rate.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can be monitored by the pressure gauge on the apparatus.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality: Celite prevents the fine catalyst particles from passing through the filter paper.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield crude anthranilic acid. The product can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

Ortho-nitrobenzoic acid is more than just an isomer; its unique electronic and steric properties, a direct result of the "ortho effect," make it a highly valuable and strategic reagent.[2] Its role as a precursor to essential APIs like anthranilic acid and as a cornerstone in the synthesis of high-performance agrochemicals underscores its importance.[6][10] While its synthesis requires a different approach compared to its meta isomer, the reactivity it offers provides synthetic chemists with powerful tools for molecular construction. As the demand for more complex and efficient synthetic routes in drug discovery and materials science grows, the strategic application of purposefully designed building blocks like ortho-nitrobenzoic acid will continue to be a key driver of innovation.

References

  • Benchchem. Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols. [URL: https://www.benchchem.com/application-notes/2-nitrobenzoic-acid-in-agrochemical-synthesis]
  • Benchchem. 2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry. [URL: https://www.benchchem.com/product/bcp020817]
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-2-nitrobenzoic-acid-in-modern-pharmaceutical-synthesis-158732.html]
  • Grokipedia. 2-Nitrobenzoic acid. [URL: https://www.grokipedia.org/2-nitrobenzoic-acid]
  • Sihauli Chemicals Private Limited. Ortho nitrobenzoic acid (2-nitrobenzoic acid). [URL: https://www.sihaulichemicals.com/product/ortho-nitrobenzoic-acid-2-nitrobenzoic-acid/]
  • Echemi. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. [URL: https://www.echemi.com/community/what-is-the-acidic-trend-of-benzoic-acid-and-meta-para-ortho-nitrobenzoic-acid_mjart2203151035_1025.html]
  • Ningbo Inno Pharmchem Co., Ltd. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [URL: https://www.inno-pharmchem.
  • askIITians. pls someone answer, why is o-nitrobenzoic more acid than p-nitrobenzo. [URL: https://www.askiitians.com/forums/organic-chemistry/pls-someone-answer-why-is-o-nitrobenzoic-more-ac_110688.htm]
  • Benchchem. A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/application-notes/nitrobenzoic-acid-isomers-comparison]
  • Wikipedia. 2-Nitrobenzoic acid. [URL: https://en.wikipedia.org/wiki/2-Nitrobenzoic_acid]
  • Allen. Arrange o-nitro, p-nitro, m-nitró benzoic acids in increasing acid strength. [URL: https://www.allen.ac.in/doubts-solutions/arrange-o-nitro-p-nitro-m-nitro-benzoic-acids-in-increasing-acid-strength-jee-main-2021-25-jul-shift-2-637955581160420421]
  • Testbook. Following is the list of four acids, Select correct sequence. [URL: https://testbook.com/question-answer/following-is-the-list-of-four-acids-select-corre--60f64c6776334023c72a8e80]
  • Organic Syntheses. p-NITROBENZOIC ACID. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0394]
  • PubChem. 2-Nitrobenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11087]
  • Chemistry Stack Exchange. Acidic strength of para substituted benzoic acids. [URL: https://chemistry.stackexchange.com/questions/30018/acidic-strength-of-para-substituted-benzoic-acids]
  • Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. [URL: https://www.quora.com/What-is-the-acidic-trend-of-benzoic-acid-and-meta-para-ortho-nitrobenzoic-acid]
  • Google Patents. Antagonists medicine intermediates o-nitrobenzoic acid synthesis method. [URL: https://patents.google.
  • PrepChem.com. Synthesis of o-nitrobenzoic acid. [URL: https://www.prepchem.com/synthesis-of-o-nitrobenzoic-acid/]
  • RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra06812h]
  • ScienceDirect. The synthesis of O/S-heterocycles starting from β-nitrostyrenes: A recent update. [URL: https://www.sciencedirect.com/science/article/pii/S004040202300891X]
  • ResearchGate. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [URL: https://www.researchgate.net/publication/259972355_Direct_synthesis_of_p-nitrobenzoic_acid_and_benzoic_acids_from_benzyl_ketones_and_acetophenones_using_the_CANHOAc_system]
  • ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review. [URL: https://www.researchgate.

Sources

Beyond the Cadogan Cyclization: A Comparative Guide to Modern Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The carbazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and biological activities. For decades, the Cadogan cyclization of 2-nitrobiphenyls, often derived from precursors like 4-(2-nitrophenyl)benzoic acid, has been a workhorse for its synthesis. However, the often harsh conditions, including the use of stoichiometric and pyrophoric phosphite reagents at high temperatures, have driven the development of milder, more efficient, and functional-group-tolerant alternatives.

This guide provides a comparative analysis of modern synthetic strategies for accessing the carbazole nucleus, moving beyond the classical Cadogan approach. We will delve into the mechanistic underpinnings of each method, providing field-proven insights into experimental choices and presenting supporting data to empower you in selecting the optimal synthetic route for your target carbazole.

The Classical Approach: A Baseline for Comparison

The Cadogan reductive cyclization typically involves the deoxygenation of a 2-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, at elevated temperatures. The reaction is thought to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization.

While effective, this method can suffer from several drawbacks:

  • High Temperatures: Often requiring temperatures exceeding 150 °C.[1]

  • Stoichiometric Reagents: The use of large excesses of phosphine reagents can complicate purification.[1]

  • Limited Functional Group Tolerance: The harsh conditions can be incompatible with sensitive functional groups.

A modified Cadogan reaction using triphenylphosphine in higher boiling solvents has been shown to improve yields and product purity.[1]

Modern Alternatives: A New Era in Carbazole Synthesis

The limitations of the Cadogan cyclization have spurred the development of a diverse array of innovative methods. Here, we compare some of the most prominent and practical alternatives.

Palladium-Catalyzed C-H Activation and Amination

Palladium catalysis has revolutionized the synthesis of complex aromatic systems, and carbazoles are no exception. These methods often involve the intramolecular C-H amination of N-substituted 2-aminobiphenyls or related precursors, offering a more direct and atom-economical approach.[2][3]

Reaction Mechanism: The mechanism typically involves the formation of a palladacycle intermediate via C-H activation, followed by reductive elimination to form the C-N bond of the carbazole ring.[2]

Experimental Protocol: Synthesis of N-Acetylcarbazole

A mixture of 2-acetaminobiphenyl (1.0 mmol), Pd(OAc)₂ (10 mol%), and an oxidant such as Cu(OAc)₂ (2.0 equiv) in a suitable solvent like toluene is heated at 120 °C for 24 hours.[3] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

G cluster_0 Catalytic Cycle 2-Aminobiphenyl 2-Aminobiphenyl Palladacycle Palladacycle 2-Aminobiphenyl->Palladacycle Pd(II), -H+ Carbazole Carbazole Palladacycle->Carbazole Reductive Elimination Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidant

Copper-Catalyzed Double N-Arylation

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a cost-effective alternative to palladium-based systems. The double N-arylation of primary amines with 2,2'-dihalobiphenyls provides a direct route to N-substituted carbazoles.[4][5]

Reaction Mechanism: The reaction is believed to proceed through a sequence of oxidative addition of the copper catalyst to the C-X bond, followed by coordination of the amine and subsequent reductive elimination to form the C-N bonds. The use of a bidentate ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often crucial for facilitating the catalytic cycle.[5]

Experimental Protocol: Synthesis of N-Aryl Carbazoles

A mixture of a primary amine (1.2 mmol), 2,2'-dibromobiphenyl (1.0 mmol), CuI (10 mol%), a ligand like DMEDA (20 mol%), and a base such as K₂CO₃ (2.0 mmol) in a solvent like DMF is heated under an inert atmosphere. Reaction temperatures and times vary depending on the substrates. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.

G cluster_0 Catalytic Cycle Cu(I) Cu(I) Intermediate_A Intermediate_A Cu(I)->Intermediate_A 2,2'-Dibromobiphenyl Oxidative Addition Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Amine, Base -HX Intermediate_C Intermediate_C Intermediate_B->Intermediate_C Reductive Elimination Carbazole Carbazole Intermediate_C->Carbazole Intramolecular C-N Coupling

Graebe-Ullmann Synthesis

A classic thermal or photochemical method, the Graebe-Ullmann synthesis involves the decomposition of 1-aryl-1,2,3-benzotriazoles. This reaction proceeds via the extrusion of nitrogen gas to form a diradical intermediate that cyclizes to the carbazole.[6][7]

Reaction Mechanism: The key step is the homolytic cleavage of the N-N and N-C bonds in the benzotriazole upon heating or irradiation, leading to the formation of a diradical species which then undergoes intramolecular cyclization.[6]

Experimental Protocol: Synthesis of 1H-Benzo[a]carbazole

1-(Naphthalen-1-yl)-1H-benzo[d][2][6][8]triazole is heated, either neat or in a high-boiling solvent like paraffin oil, to a temperature of 300-360 °C.[6] The evolution of nitrogen gas is observed. The reaction is maintained at this temperature until gas evolution ceases. After cooling, the product is purified, often by sublimation or crystallization.

G 1-Aryl-1,2,3-benzotriazole 1-Aryl-1,2,3-benzotriazole Diradical Intermediate Diradical Intermediate 1-Aryl-1,2,3-benzotriazole->Diradical Intermediate Δ or hν - N₂ Carbazole Carbazole Diradical Intermediate->Carbazole Intramolecular Cyclization

Borsche–Drechsel Cyclization

This acid-catalyzed cyclization of cyclohexanone arylhydrazones is a special case of the Fischer indole synthesis and provides a route to tetrahydrocarbazoles, which can then be aromatized to carbazoles.[9][10]

Reaction Mechanism: The reaction proceeds through the formation of a hydrazone, which tautomerizes to an enamine. Under acidic conditions, this undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the tetrahydrocarbazole ring system.[9]

Experimental Protocol: Synthesis of Tetrahydrocarbazole

A mixture of an arylhydrazine and cyclohexanone is refluxed in a suitable solvent, often with an acid catalyst like sulfuric acid or polyphosphoric acid. After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted and purified. Dehydrogenation to the corresponding carbazole can be achieved using reagents such as palladium on carbon or chloranil.

G Arylhydrazine + Cyclohexanone Arylhydrazine + Cyclohexanone Hydrazone Hydrazone Arylhydrazine + Cyclohexanone->Hydrazone Condensation Enamine Enamine Hydrazone->Enamine Tautomerization Intermediate Intermediate Enamine->Intermediate [6][6]-Sigmatropic Rearrangement Tetrahydrocarbazole Tetrahydrocarbazole Intermediate->Tetrahydrocarbazole Cyclization - NH₃ Carbazole Carbazole Tetrahydrocarbazole->Carbazole Oxidation

Visible-Light-Mediated Synthesis

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions. The synthesis of carbazoles can be achieved through visible-light-induced intramolecular C-H amination of sulfilimines or the cyclization of 2-azidobiphenyls.[11][12]

Reaction Mechanism: In the case of sulfilimines, visible light irradiation is thought to generate a nitrene intermediate that undergoes intramolecular C-H insertion.[11] For 2-azidobiphenyls, photoexcitation leads to the extrusion of nitrogen and formation of a singlet nitrene, which then cyclizes.[12]

Experimental Protocol: Photocatalytic Synthesis from Sulfilimines

A solution of the aryl sulfilimine in a suitable solvent like THF is irradiated with blue LEDs at room temperature.[11] The reaction is monitored by TLC, and upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

G Aryl Sulfilimine Aryl Sulfilimine Excited State Excited State Aryl Sulfilimine->Excited State Visible Light (hν) Nitrene Intermediate Nitrene Intermediate Excited State->Nitrene Intermediate Intersystem Crossing Carbazole Carbazole Nitrene Intermediate->Carbazole Intramolecular C-H Insertion

Comparative Performance Data

The following table summarizes the key performance indicators for the discussed synthetic methods, providing a basis for comparison.

MethodCatalyst/ReagentTemperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Cadogan Cyclization PPh₃ or P(OEt)₃150-2202-24 h40-90[1]Well-established, readily available reagents.High temperatures, stoichiometric pyrophoric reagents, limited functional group tolerance.
Pd-Catalyzed C-H Amination Pd(OAc)₂, Oxidant100-12012-24 h60-95[3]High functional group tolerance, atom economy.Requires expensive palladium catalyst and an oxidant.
Cu-Catalyzed Double N-Arylation CuI, Ligand100-14012-48 h50-90[4][5]Cost-effective copper catalyst.Can require longer reaction times and specific ligands.
Graebe-Ullmann Synthesis Thermal or Photochemical300-360 (thermal)1-3 h70-95[6]High yields, no catalyst required.Very high temperatures, potential for side reactions.
Borsche–Drechsel Cyclization Acid CatalystReflux2-12 h60-85 (for THC)Readily available starting materials.Two-step process (cyclization then oxidation), acidic conditions.
Visible-Light-Mediated Photocatalyst or LightRoom Temperature1-12 h70-98[11][12]Extremely mild conditions, high yields.Requires specialized photochemical setup, substrate synthesis can be multi-step.

Conclusion

The synthesis of carbazoles has evolved significantly from the classical Cadogan cyclization. Modern methods, particularly those employing transition-metal catalysis and photocatalysis, offer milder reaction conditions, broader functional group tolerance, and often higher efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides a solid foundation for researchers to make informed decisions and navigate the diverse landscape of carbazole synthesis.

References

  • Palladium-Catalyzed C-H Activation/C-N Bond Formation in the Synthesis of Carbazoles. J. Org. Chem.2005 , 70 (13), 5014–5019. [Link]

  • Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. J. Chem. Soc. C1969 , 2379-2382. [Link]

  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. J. Org. Chem.2005 , 70 (13), 5014–5019. [Link]

  • Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC Adv.2022 , 12, 25555-25559. [Link]

  • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angew. Chem. Int. Ed.2020 , 59, 12342-12346. [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 205-212.
  • Borsche-Drechsel cyclization. In Name Reactions; Li, J. J., Ed.; Springer, 2006.
  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. Request PDF. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). Request PDF. [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein J. Org. Chem.2016 , 12, 2470–2476. [Link]

  • Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. RSC Adv.2022 , 12, 25555-25559. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules2021 , 26(11), 3292. [Link]

  • A visible-light-mediated synthesis of carbazoles. Semantic Scholar. [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. [Link]

  • 2-phenylindazole. Organic Syntheses Procedure. [Link]

  • the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. Ask this paper | Bohrium. [Link]

  • Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. J. Chem. Soc. C1969 , 2379-2382. [Link]

  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE. YouTube. [Link]

  • Double N-arylation of Primary Amines: Carbazole Synthesis From 2,2'-biphenyldiols. J. Org. Chem.2005 , 70 (2), 413–419. [Link]

  • Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles. Catal. Sci. Technol.2022 , 12, 198-204. [Link]

  • Visible-light-driven Cadogan reaction. ChemRxiv. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Org. Commun.2013 , 6(1), 16-45. [Link]

  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. Request PDF. [Link]

  • Cu( i )-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. Request PDF. [Link]

  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Request PDF. [Link]

  • Borsche-Drechsel Cyclization. Merck Index. [Link]

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. J. Am. Chem. Soc.2005 , 127 (41), 14560–14561. [Link]

  • The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Request PDF. [Link]

  • Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chem.2016 , 18, 2642-2646. [Link]

  • Borsche‐Drechsel cyclization. Request PDF. [Link]

  • Synthesis of carbazole via Graebe‐Ullmann reaction. Request PDF. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein J. Org. Chem.2023 , 19, 76-83. [Link]

  • Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Arkivoc2018 , 2019 (part i), 299-323. [Link]

Sources

A Comparative Guide to the HPLC Purification and Analysis of 4-(2-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

In the realms of pharmaceutical development and materials science, the isomeric purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 4-(2-Nitrophenyl)benzoic acid is a key building block whose utility is directly proportional to its purity. The presence of isomers or process-related impurities can drastically alter downstream reaction outcomes and the toxicological profile of final products. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the analysis and purification of such small molecules, offering unparalleled precision and resolution.[1]

This guide provides an in-depth, experience-driven comparison of methodologies for the purification and analysis of 4-(2-nitrophenyl)benzoic acid. We will dissect a primary reversed-phase HPLC (RP-HPLC) protocol, explaining the scientific rationale behind each parameter, and compare its performance against flash chromatography, a common alternative. The objective is to equip researchers with the knowledge to not only replicate these methods but also to strategically adapt them to their specific project goals, whether they be maximizing purity, yield, or throughput.[2]

Foundational Knowledge: Physicochemical Properties

A successful separation strategy begins with a thorough understanding of the target molecule's properties. 4-(2-Nitrophenyl)benzoic acid is an aromatic carboxylic acid. Its key characteristics dictate the optimal chromatographic conditions.

  • Acidity (pKa): As a benzoic acid derivative, the molecule is acidic. The pKa of benzoic acid is approximately 4.2.[3] The presence of a strongly electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) by stabilizing the carboxylate conjugate base.[3][4] For instance, 4-nitrobenzoic acid has a pKa of 3.41.[3] This acidity is the most critical factor for RP-HPLC method development, as controlling the ionization state of the carboxyl group is essential for achieving good retention and peak shape.[5][6]

  • Polarity and Solubility: The molecule possesses both non-polar (biphenyl structure) and polar (carboxylic acid, nitro group) functionalities. This amphiphilic nature makes it suitable for reversed-phase chromatography, where a non-polar stationary phase is used.[7] Sample solubility in the mobile phase must always be verified before scaling up to preparative purification to prevent precipitation on the column and instrument.[2]

  • UV Absorbance: The aromatic rings and the nitro group are strong chromophores, making UV-Vis detection an ideal and highly sensitive method for analysis.[1]

Primary Method: High-Resolution Preparative RP-HPLC

Preparative HPLC is the method of choice when the primary goal is to achieve the highest possible purity (>98%), especially for final compounds or challenging separations.[8] This protocol is designed for high-resolution separation of 4-(2-nitrophenyl)benzoic acid from its isomers and closely related impurities.

Rationale for Method Design

The core principle of this method is ion suppression . By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH).[5][6] This uncharged state increases the molecule's hydrophobicity, leading to stronger interaction with the non-polar C18 stationary phase, resulting in longer retention, improved peak shape, and enhanced resolution.[7][9]

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobicity, which provides excellent retention for aromatic compounds.[7]

  • Mobile Phase: A gradient of water and acetonitrile is used. Acetonitrile is a common organic modifier that provides good dissolving power for the analyte and lower viscosity than methanol, leading to better efficiency.[10] Formic acid (0.1%) is the acidifier of choice as it is effective at lowering the pH and is volatile, making it compatible with mass spectrometry (MS) and simplifying sample recovery via evaporation.[10]

  • Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, is employed to ensure that impurities with different polarities are eluted effectively and that the main peak is sharp and well-resolved.[7]

Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude 4-(2-nitrophenyl)benzoic acid in a minimal amount of Dimethyl Sulfoxide (DMSO) or a mixture of acetonitrile/water that mirrors the initial mobile phase conditions to ensure solubility. Filter the sample through a 0.45 µm syringe filter.

  • Analytical Scouting (Method Development): Before scaling up, develop and optimize the method on an analytical scale (e.g., 4.6 mm ID column).[2][11]

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: Start with a shallow gradient, for example, 30-70% B over 20 minutes, to clearly resolve the target peak from impurities.

  • Scaling to Preparative: Once the analytical method provides adequate separation, scale the method to a preparative column (e.g., 20 x 250 mm). The flow rate and injection volume are scaled geometrically based on the column dimensions.[2]

  • Purification & Fraction Collection: Perform the purification on the preparative system. Collect fractions corresponding to the target peak, which is identified based on the retention time from the analytical run. Use UV signal thresholds to trigger fraction collection.[2]

  • Analysis and Evaporation: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the analytical HPLC system. Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Workflow Visualization

The following diagram outlines the key stages of the preparative HPLC purification process.

HPLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Processing SamplePrep Sample Dissolution & Filtration MethodDev Analytical Method Development (Scouting) SamplePrep->MethodDev Scaling Scale-Up to Preparative Column MethodDev->Scaling Injection Inject Crude Sample Scaling->Injection Purification Gradient Elution & UV Detection Injection->Purification Collection Fraction Collection Purification->Collection Analysis Purity Analysis of Fractions Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Isolated Pure Compound Evaporation->FinalProduct

Caption: Workflow for preparative HPLC purification.

Comparative Analysis: Preparative HPLC vs. Flash Chromatography

While preparative HPLC excels at achieving high purity, it is not always the most practical choice, especially for purifying intermediates in early-stage synthesis where large quantities are needed and 95-98% purity may be sufficient.[8] In these cases, automated flash chromatography is a strong alternative.[8][12]

Flash chromatography operates on the same principles of separation but uses larger particle size stationary phases (typically >20 µm) and lower pressures (50-200 psi) compared to HPLC's small particles (3-10 µm) and high pressures (up to 6000 psi).[11][12][13]

The table below provides a direct comparison of the two techniques for the purification of 4-(2-nitrophenyl)benzoic acid.

Performance MetricPreparative HPLCFlash ChromatographyRationale & Justification
Purity Achievable Very High (>99%)Good to High (90-98%)HPLC's smaller particles and higher pressures provide superior separation efficiency and resolution.[13][14]
Sample Throughput LowHighFlash chromatography runs are significantly faster (often <30 minutes) and can handle much larger sample loads (grams vs. milligrams).[8][13]
Resolution ExcellentModerateThe lower efficiency of flash columns results in broader peaks and reduced ability to separate closely eluting impurities.[12]
Solvent Consumption Moderate to HighVery HighWhile HPLC flow rates are lower, the larger columns and faster flow rates used in flash chromatography typically consume larger total volumes of solvent.[12]
Cost (Capital) HighModerateHPLC systems are complex instruments with sophisticated pumps and detectors, making them more expensive than flash systems.[13][14]
Cost (Consumables) HighLowPreparative HPLC columns are expensive, whereas flash cartridges are often considered disposable and are relatively inexpensive.[11][14]
Typical Use Case Final product purification, challenging isomer separations, reference standard generation.Intermediate purification, removal of major impurities from crude reaction mixtures.[8]

Decision Guide: Selecting the Right Purification Strategy

The choice between preparative HPLC and flash chromatography is a strategic one, balancing the trade-offs between purity, throughput, and cost.[2] The following decision tree can guide researchers to the most appropriate technique based on their project's specific needs.

Decision_Tree Start What is the primary purification goal? Purity Highest Possible Purity (>99%) for Final Product or Reference Standard Start->Purity Purity Throughput Bulk Purification (>1g) of an Intermediate with Acceptable Purity (~95%) Start->Throughput Throughput UseHPLC Use Preparative HPLC Purity->UseHPLC Complex Is the mixture highly complex with closely eluting isomers? Throughput->Complex UseFlash Use Flash Chromatography Complex->UseFlash No FlashFirst Consider a two-step approach: 1. Flash Chromatography (Bulk removal) 2. Prep HPLC (Final polishing) Complex->FlashFirst Yes FlashFirst->UseHPLC

Caption: Decision tree for purification method selection.

In many cases, a hybrid approach is most effective. Flash chromatography can be used as a rapid first pass to remove the bulk of impurities, followed by a final polishing step with preparative HPLC to achieve the desired high purity for a smaller amount of material.[12][14]

Conclusion

The successful purification and analysis of 4-(2-nitrophenyl)benzoic acid is a testament to the power of modern liquid chromatography. By leveraging a fundamental understanding of the molecule's acidic nature, a robust and high-resolution RP-HPLC method can be developed using an acidified mobile phase to suppress ionization. This method stands as the gold standard for achieving the highest levels of purity.

However, scientific integrity demands a pragmatic approach. For applications requiring larger quantities of material where absolute purity is secondary to throughput, flash chromatography presents a faster and more cost-effective alternative. The optimal strategy is not a one-size-fits-all solution but rather a tailored approach based on a clear definition of the project's goals—be it purity, yield, or speed. By using the frameworks presented in this guide, researchers can make informed, data-driven decisions to achieve their purification objectives efficiently and effectively.

References

  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC.

  • Almanac, P. Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.

  • Hawach. HPLC vs Flash Chromatography: Purity and Recovery Compared.

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Biotage. Can reversed-phase flash chromatography compete with prep-HPLC?.

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.

  • Welch Materials, Inc. Comparing Flash Chromatography and HPLC: A Comprehensive Guide.

  • Chromatography Today. Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.

  • ResearchGate. Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries.

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography.

  • Moravek. Exploring the Role of pH in HPLC Separation.

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.

  • Biotage. Prep HPLC vs. reversed-phase flash chromatography: How to choose?.

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules.

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.

  • Semantic Scholar. Chromatographic separations of aromatic carboxylic acids.

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid.

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.

  • PubChem. 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoic acid.

  • SIELC Technologies. HPLC Separation of Carboxylic Acids.

  • BenchChem. 2-(4-nitrophenyl)benzoic acid CAS number and identifiers.

  • BenchChem. A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid.

  • ChemicalBook. 4-(2-Nitrophenyl)benzoic acid Product Description.

  • PubChem. 2-(4-Nitrophenyl)benzoic acid.

  • Filo. pKa of benzoic acid in 4.2 while that of 4-nitro benzoic acid in 3.41. Ex...

  • ACS Publications. Quantifying acidity in heterogeneous systems: biphasic pKa values.

  • NIST. Benzoic acid, 4-nitro-.

  • Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?.

Sources

Introduction: The Central Role of the Catalyst in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Comparing the Efficiency of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its widespread adoption in pharmaceuticals, fine chemicals, and materials science is a testament to its reliability, mild reaction conditions, and tolerance of a broad range of functional groups.[2][3] The success of this transformation, however, is critically dependent on the heart of the reaction: the palladium catalyst.

The catalytic cycle, broadly understood to involve oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the choice of palladium source and, more importantly, the ancillary ligands that coordinate to the metal center.[4] These ligands are not mere spectators; they actively modulate the catalyst's electronic and steric properties, thereby dictating its activity, stability, and substrate scope. Selecting the optimal catalyst system is therefore a crucial decision that can mean the difference between a low-yielding, sluggish reaction and a rapid, high-purity transformation.

This guide provides a comparative analysis of major classes of palladium catalysts, offering field-proven insights and experimental data to aid researchers in navigating the complex landscape of catalyst selection for the Suzuki-Miyaura coupling.

The Catalytic Cycle: A Framework for Comparison

To understand catalyst efficiency, one must first understand the fundamental steps of the Suzuki-Miyaura reaction. The choice of ligand directly impacts the kinetics of each step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add R¹-X pdi_complex R¹-Pd(II)L_n-X (Aryl-Palladium Complex) ox_add->pdi_complex transmetal Transmetalation pdi_complex->transmetal [R²B(OH)₃]⁻ r1_pd_r2 R¹-Pd(II)L_n-R² (Diaryl-Palladium Complex) transmetal->r1_pd_r2 base_act R²B(OH)₂ + Base → [R²B(OH)₃]⁻ red_elim Reductive Elimination r1_pd_r2->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The initial step where the aryl halide (R¹-X) adds to the Pd(0) center. Electron-rich, bulky ligands accelerate this often rate-limiting step, particularly for less reactive aryl chlorides.[3][5]

  • Transmetalation: The transfer of the organic group (R²) from the organoboron species to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step where the coupled product (R¹-R²) is formed, regenerating the active Pd(0) catalyst. This step is also promoted by sterically bulky ligands.[5]

The efficiency of a catalyst is a measure of how effectively it facilitates this cycle, quantified by metrics like Turnover Number (TON) and Turnover Frequency (TOF).

A Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst is dictated by the specific substrates, desired reaction conditions (temperature, time), and economic factors like catalyst loading. We will compare four principal classes of catalysts.

Palladium Catalysts with Phosphine Ligands

Phosphine ligands are the most established and widely used class for Suzuki-Miyaura coupling.[6] Their efficacy is governed by a combination of steric and electronic properties.[5]

Expertise & Causality: Bulky, electron-donating phosphine ligands enhance catalytic activity for several reasons. Steric bulk promotes the formation of coordinatively unsaturated, highly reactive 14-electron Pd(0) species (L-Pd) and facilitates the final reductive elimination step.[5] Strong electron donation increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide.[7]

This has led to the development of sophisticated "Buchwald ligands," such as SPhos and XPhos, which are particularly effective for challenging substrates like sterically hindered aryl halides and unactivated aryl chlorides.[3][8]

Comparative Performance of Phosphine Ligands

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-BromopyridinePhenylboronic Acid3.0K₂CO₃Toluene/H₂O801285[9]
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic Acid1.0 (Pd)K₃PO₄TolueneRT298[5]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic Acid0.5 (Pd)K₃PO₄Toluene1000.599[8]
Pd₂(dba)₃ / tBu₃P4-ChloroanisolePhenylboronic Acid1.0 (Pd)Cs₂CO₃Dioxane801898[6]

As the data shows, moving from the traditional Pd(PPh₃)₄ to catalyst systems employing bulky, electron-rich biaryl phosphines like SPhos and XPhos allows for significantly lower catalyst loadings, milder conditions (even room temperature), and faster reaction times, especially with challenging aryl chlorides.[5][8]

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.

Comparative Performance of NHC-Based Catalysts

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PEPPSI-IPr3-BromopyridinePhenylboronic Acid0.5Cs₂CO₃t-AmylOH100298[9]
Pd(OAc)₂ / IPr4-ChloroacetophenonePhenylboronic Acid0.05K₃PO₄Dioxane80398[2]
Pd(OAc)₂ / SIMesChloroaryl triflatePhenylboronic Acid2.0K₃PO₄Dioxane801290 (at OTf)[10]
Pd(OAc)₂ / SIPrChloroaryl triflatePhenylboronic Acid2.0K₃PO₄Dioxane8012>95 (at Cl)[10]

The data highlights the exceptional activity of NHC-based catalysts, enabling catalyst loadings as low as 0.05 mol%.[2] Furthermore, the steric and electronic properties of NHC ligands can be fine-tuned to control chemoselectivity, as demonstrated by the selective coupling at either a C-Cl or C-OTf bond using SIPr versus SIMes ligands.[10]

Palladacycle Precatalysts

Palladacycles are a class of highly active and stable precatalysts where the ligand is bound to the palladium center through both a donor atom and a metalated carbon.

Expertise & Causality: These complexes are considered "pre-activated" because they readily generate the active Pd(0) species under reaction conditions. Their high thermal stability and longevity make them ideal candidates for large-scale industrial processes and recycling protocols.[2] Herrmann's catalyst is a well-known example that has demonstrated high activity.

Comparative Performance of Palladacycle Catalysts

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Herrmann's Catalyst4-ChlorotoluenePhenylboronic Acid0.01K₂CO₃Xylene1302066[2]
Imine Palladacycle 74-BromotoluenePhenylboronic Acid1.0Na₂CO₃Toluene110298[2]
Palladacycle 4Aryl BromidePhenylboronic Acid0.02K₂CO₃WaterRT2-3up to 99[11]

Palladacycles can achieve extremely high turnover numbers, with loadings as low as 0.01-0.02 mol%, making them economically attractive for industrial applications.[2][11] Their ability to function efficiently in green solvents like water further enhances their appeal.[11]

Heterogeneous Palladium Catalysts (Pd/C, Pd Nanoparticles)

Heterogeneous catalysts offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for recycling.

Expertise & Causality: These catalysts typically consist of palladium nanoparticles (PdNPs) supported on materials like activated carbon, graphene, or nanodiamonds.[12][13][14] Their high surface-area-to-volume ratio provides a large number of active sites.[13] However, a long-standing debate exists regarding the true catalytic species: do the nanoparticles themselves act as the catalyst, or do they serve as a reservoir for leaching soluble, molecular palladium species that perform the catalysis in solution?[15][16] Evidence suggests that for Suzuki coupling, a leaching-redeposition mechanism is often at play.[15] The catalytic activity can be highly dependent on nanoparticle size, shape, and the nature of the support.[15][17]

Comparative Performance of Heterogeneous Catalysts

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd/C (3 wt%)4-BromoanisolePhenylboronic Acid0.1K₂CO₃Ethanol/Water780.599[13]
PdNPs@PAAryl BromidePhenylboronic Acid0.03K₂CO₃Water804up to 99[12]
Pd/rNDsAryl BromidePhenylboronic Acid0.5K₂CO₃Water80198[14]

Heterogeneous catalysts demonstrate excellent yields with low catalyst loadings and offer the crucial advantage of recyclability, with some systems being reused multiple times without significant loss of activity.[12][14] This makes them highly suitable for sustainable and cost-effective chemical manufacturing.

Experimental Design and Protocols

A systematic approach is essential for reliably comparing catalyst performance for a new application.

Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Substrates (Aryl Halide, Boronic Acid) B Select Diverse Catalysts (e.g., Pd/SPhos, PEPPSI-IPr, Pd/C) A->B C Standardized Reaction Conditions (Solvent, Base, Temp, Time) B->C D Run Parallel Reactions (Small Scale) C->D E Analyze Yield/Purity (LC-MS, GC-MS) D->E F Identify Top 1-2 'Hit' Catalysts E->F Select Best Performers G Optimize Parameters - Catalyst Loading - Base/Solvent - Temperature F->G H Kinetics Study (Time Course Analysis) G->H I Confirm Optimal Conditions H->I J Scale-Up Reaction I->J Validate at Scale K Verify Yield & Purity J->K L Final Protocol Selection K->L

Caption: A systematic workflow for selecting and optimizing a palladium catalyst.

Representative Experimental Protocol 1: Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)

This protocol is adapted for the coupling of an aryl chloride, a challenging substrate class where modern phosphine ligands excel.[5]

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 3 mL of dry, degassed toluene via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Experimental Protocol 2: NHC-Based Catalyst (PEPPSI-IPr)

This protocol is suitable for heteroaryl couplings, where PEPPSI catalysts are known to be highly effective.[9]

  • Vessel Preparation: To a dry vial equipped with a stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add PEPPSI-IPr (3.4 mg, 0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add 4 mL of t-amyl alcohol. The use of an inert atmosphere is recommended but often not strictly necessary due to the stability of the precatalyst.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography to isolate the desired biaryl product.

Conclusion and Strategic Catalyst Selection

The efficiency of a palladium catalyst in Suzuki-Miyaura coupling is not an intrinsic property but rather a function of the interplay between the ligand, substrate, and reaction conditions.

  • For routine couplings of aryl iodides and bromides, traditional catalysts like Pd(PPh₃)₄ or simple Pd/C may suffice.

  • For challenging aryl chlorides or sterically hindered substrates, advanced bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are the catalysts of choice, often providing unparalleled activity.[3][8]

  • When high thermal stability, speed, and very low catalyst loadings are paramount, especially with heteroaryl substrates, NHC-based systems like PEPPSI-IPr offer a significant advantage.[9]

  • For large-scale industrial processes where catalyst cost, separation, and recyclability are critical drivers, heterogeneous Pd NP catalysts or highly active palladacycles present the most economically and environmentally sustainable options.[2][18]

The continuous development of new ligands and catalytic systems ensures that the Suzuki-Miyaura reaction will remain an indispensable tool for chemists. By understanding the fundamental principles that govern catalyst efficiency, researchers can make informed decisions to accelerate discovery and optimize the synthesis of complex molecules.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem,
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett,
  • Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)
  • Internal catalytic effect of bulky NHC ligands in Suzuki-Miyaura cross-coupling reaction.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts,
  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research,
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich,
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega,
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem,
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry,
  • Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI,
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com,
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Organic Letters,
  • Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. MDPI,
  • Suzuki reaction. Wikipedia,
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry,
  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry.
  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters,

Sources

A Comparative Guide to the Reactivity of 4-(2-Nitrophenyl)benzoic Acid and 4-(3-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle yet profound differences between constitutional isomers can dictate the success of a synthetic route or the biological activity of a molecule. This guide provides an in-depth, objective comparison of the chemical reactivity of two such isomers: 4-(2-nitrophenyl)benzoic acid and 4-(3-nitrophenyl)benzoic acid. By examining their electronic and steric properties, we aim to provide a predictive framework for their behavior in key chemical transformations, supported by experimental data and detailed protocols.

Molecular Structure: The Foundation of Differential Reactivity

The core difference between these two molecules lies in the placement of the strongly electron-withdrawing nitro group (–NO₂) relative to the biphenyl linkage and the carboxylic acid (–COOH) group. This positional variance significantly alters the electronic distribution and steric environment of each molecule, directly influencing their reactivity.

  • 4-(2-Nitrophenyl)benzoic Acid (The ortho Isomer): The nitro group is positioned on the adjacent phenyl ring at the ortho position relative to the point of attachment. This proximity introduces significant steric hindrance, which can force the two phenyl rings out of planarity. This disruption of coplanarity has significant consequences for the molecule's electronic properties.

  • 4-(3-Nitrophenyl)benzoic Acid (The meta Isomer): The nitro group is at the meta position. This placement minimizes direct steric clashes with the other phenyl ring, allowing for greater rotational freedom and a potentially more planar conformation compared to the ortho isomer.

The interplay of inductive and resonance effects of the nitro group is central to understanding the reactivity of these compounds. The nitro group exerts a strong electron-withdrawing effect through both induction (–I) and resonance (–M). However, the efficacy of the resonance effect is highly dependent on the planarity of the system.

Comparative Reactivity Analysis

The structural distinctions manifest in several key areas of chemical reactivity, including the acidity of the carboxylic acid and the reactivity of the nitro group itself.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion, thereby increasing acidity (lowering the pKa).

The "ortho effect" is a well-documented phenomenon where ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the substituent's electronic nature.[1][2] This is often attributed to steric inhibition of resonance.[1] In the case of 4-(2-nitrophenyl)benzoic acid, the bulky ortho-nitro group can force the carboxylic acid group out of the plane of its attached benzene ring.[1] This twisting disrupts the resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity.[1]

Conversely, in 4-(3-nitrophenyl)benzoic acid, the meta-nitro group exerts its electron-withdrawing inductive effect to stabilize the carboxylate, but it cannot delocalize the negative charge through resonance as effectively as a para-substituent.[3]

CompoundPredicted pKaRationale
Benzoic Acid ~4.20[4]Baseline reference.
4-(2-Nitrophenyl)benzoic Acid < 4.00Expected to be the stronger acid due to the combined influence of the ortho effect and the strong inductive withdrawal of the nitro group.
4-(3-Nitrophenyl)benzoic Acid ~4.00[5]Stronger than benzoic acid due to the inductive effect of the nitro group, but likely weaker than the ortho isomer.

Expert Insight: The increased acidity of the ortho isomer is a critical consideration in reactions involving deprotonation, such as in salt formation or when using the carboxylate as a nucleophile. The choice of base and reaction conditions must be tailored accordingly.

The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other advanced materials.[6] This reduction is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

The reactivity in this context is governed by the accessibility of the nitro group to the catalyst surface or the reducing agent.

  • 4-(2-Nitrophenyl)benzoic Acid: The ortho positioning of the nitro group results in significant steric shielding by the adjacent benzoic acid moiety. This steric hindrance can impede the approach of the reducing agent or limit the adsorption of the molecule onto a heterogeneous catalyst surface, potentially leading to slower reaction rates or requiring more forcing conditions.

  • 4. (3-Nitrophenyl)benzoic Acid: The meta position of the nitro group is significantly more sterically accessible. Consequently, its reduction is generally expected to proceed more readily under standard conditions compared to the ortho isomer.

Experimental Protocol: Comparative Catalytic Reduction of Nitro Groups

This protocol provides a framework for experimentally verifying the predicted difference in reactivity for the reduction of the nitro group. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To compare the rate of reduction of 4-(2-nitrophenyl)benzoic acid and 4-(3-nitrophenyl)benzoic acid to their corresponding amines via catalytic hydrogenation.

Materials:

  • 4-(2-nitrophenyl)benzoic acid

  • 4-(3-nitrophenyl)benzoic acid

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH), ACS grade

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • TLC plates (silica gel) and developing chamber

  • Ethyl acetate/Hexanes solvent system for TLC

Procedure:

  • Reaction Setup: In two separate, identical round bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of 4-(2-nitrophenyl)benzoic acid and 4-(3-nitrophenyl)benzoic acid in an equal volume of methanol (e.g., 20 mL).

  • Catalyst Addition: To each flask, add 10% Pd/C catalyst (e.g., 5 mol%).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to each flask. Purge the flasks by evacuating and refilling with hydrogen three times.

  • Reaction Monitoring: Vigorously stir both reactions at room temperature. At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture, filter it through a small plug of celite to remove the catalyst, and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The starting materials (nitro compounds) will have a different Rf value than the products (amino compounds).

  • Data Interpretation: Compare the disappearance of the starting material spot and the appearance of the product spot for both reactions over time. The reaction that shows a faster conversion to the product is the more reactive isomer under these conditions. It is anticipated that the 4-(3-nitrophenyl)benzoic acid will react faster.

Workflow for Comparative Reduction

G cluster_ortho Ortho Isomer Reaction cluster_meta Meta Isomer Reaction ortho_start Dissolve 4-(2-nitrophenyl)benzoic acid in MeOH ortho_cat Add 10% Pd/C ortho_start->ortho_cat ortho_h2 Introduce H₂ Atmosphere ortho_cat->ortho_h2 ortho_react Stir at RT ortho_h2->ortho_react ortho_sample Sample at t=x ortho_react->ortho_sample analysis TLC / LC-MS Analysis ortho_sample->analysis meta_start Dissolve 4-(3-nitrophenyl)benzoic acid in MeOH meta_cat Add 10% Pd/C meta_start->meta_cat meta_h2 Introduce H₂ Atmosphere meta_cat->meta_h2 meta_react Stir at RT meta_h2->meta_react meta_sample Sample at t=x meta_react->meta_sample meta_sample->analysis compare Compare Reaction Rates analysis->compare

Caption: Comparative experimental workflow for the catalytic reduction.

Conclusion and Practical Implications

The positional isomerism in 4-(nitrophenyl)benzoic acids gives rise to distinct reactivity profiles rooted in fundamental electronic and steric effects.

  • 4-(2-Nitrophenyl)benzoic Acid: Is expected to be the stronger acid due to the ortho effect. However, its nitro group is less reactive towards reduction due to significant steric hindrance.

  • 4-(3-Nitrophenyl)benzoic Acid: Is a moderately strong acid whose nitro group is sterically accessible and thus more readily reduced .

For drug development professionals and synthetic chemists, these differences are paramount. When designing a synthetic route, if a rapid and efficient reduction of the nitro group is required, the meta isomer is the superior starting material. Conversely, if a reaction requires a more acidic carboxyl group or if steric bulk around the nitro-functionalized ring is desired to direct reactivity elsewhere, the ortho isomer may be the preferred choice. Understanding these nuances allows for more rational and efficient molecular design and synthesis.

References

  • ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters.
  • MDPI. (n.d.). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent.
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from

  • ResearchGate. (n.d.). Analysis of the Reduction of 4-Nitrophenol Catalyzed by Para-Mercaptobenzoic Acid Capped Magic Number Gold Clusters.
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • ChemicalBook. (2025). 4-(3-Nitrophenyl)benzoic acid | 5737-85-9.
  • ACS Publications. (n.d.). Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol from a Joint Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation.
  • Wikipedia. (n.d.). Ortho effect.
  • MDPI. (n.d.). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives.
  • Filo. (2026). pKa of benzoic acid in 4.2 while that of 4-nitro benzoic acid in 3.41. Ex...
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?.

Sources

A Comparative Guide to Greener Alternatives for Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous anticancer, anti-inflammatory, and antibacterial agents, as well as materials for organic light-emitting diodes (OLEDs).[1][2] Historically, the Cadogan reaction, a reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents like triphenylphosphine or triethyl phosphite, has been a cornerstone for its synthesis. However, this reaction often requires high temperatures, stoichiometric amounts of hazardous reagents, and suffers from poor atom economy, presenting significant environmental and safety concerns.[3][4][5]

This guide provides a comprehensive comparison of modern, greener alternatives to the Cadogan reaction. We will delve into the mechanistic underpinnings, performance data, and detailed protocols for leading methodologies, empowering researchers to select the most sustainable and efficient path for their synthetic targets.

The Limitations of the Cadogan Reaction

The classical Cadogan reaction proceeds through the deoxygenation of a nitro group to a reactive nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond. While effective, its drawbacks are significant in the context of modern green chemistry principles:

  • Harsh Conditions: Typically requires high boiling point solvents and temperatures often exceeding 150 °C.

  • Hazardous Reagents: Utilizes stoichiometric or excess trivalent phosphorus compounds, which are toxic. The byproduct, a phosphine oxide, also contributes to waste.

  • Poor Atom Economy: The generation of phosphine oxide as a major byproduct significantly lowers the overall atom economy.

  • Limited Functional Group Tolerance: The harsh conditions can be incompatible with sensitive functional groups on the substrate.

These limitations necessitate the adoption of more sustainable synthetic strategies.

Greener Synthetic Strategies: A Comparative Analysis

We will now explore several leading greener alternatives, comparing their mechanisms, performance, and practical application.

Transition-Metal-Catalyzed C-H Amination

One of the most powerful modern strategies for forming carbazoles is the intramolecular C-H amination of 2-aminobiphenyls or their N-protected derivatives. This approach excels in atom economy by directly forming the C-N bond without the need for pre-functionalized starting materials. Palladium and copper catalysts are the most prominent in this field.

Causality Behind the Method: This strategy leverages the ability of transition metals, particularly palladium, to activate otherwise inert C-H bonds. By using a directing group (like an amide or amine), the catalyst is brought into proximity of the target C-H bond, enabling a highly regioselective cyclization. This avoids the high-energy, often unselective, nitrene intermediate of the Cadogan reaction.[6][7]

Mechanism: Palladium-Catalyzed Tandem C-H Functionalization/Amide Arylation

The catalytic cycle, as proposed by Buchwald and colleagues, involves the initial coordination of the N-protected 2-aminobiphenyl to a Pd(II) catalyst.[6][7] This is followed by a directed C-H activation (ortho-palladation) to form a six-membered palladacycle. Reductive elimination then forges the crucial C-N bond, yielding the carbazole product and a Pd(0) species. A co-oxidant, such as Cu(OAc)₂ under an oxygen atmosphere, is required to regenerate the active Pd(II) catalyst, thus closing the catalytic loop.[6][7]

G cluster_cycle Pd(II)/Pd(0) Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle  C-H Activation (Directed Palladation) Product_Release Palladacycle->Product_Release Reductive Elimination Pd(0) Pd(0) Pd(0)->Pd(II)  Reoxidation (e.g., Cu(OAc)₂, O₂) Product_Release->Pd(0) Carbazole Product Substrate 2-Aminobiphenyl Derivative Substrate->Pd(II) Coordination G Start 2'-Halo-[1,1'-biphenyl]-2-amine Anion Amide Anion Start->Anion + Base (t-BuOK) RadicalAnion Radical Anion Anion->RadicalAnion hv (light) - e⁻ ArylRadical σ-Aryl Radical RadicalAnion->ArylRadical - Halide⁻ CarbazoleRadicalAnion Carbazole Radical Anion ArylRadical->CarbazoleRadicalAnion Intramolecular Cyclization Product Carbazole Product CarbazoleRadicalAnion->Product + e⁻ (to propagate chain) G PumpA Pump A Phenylhydrazine in Solvent Mixer T-Mixer PumpA->Mixer PumpB Pump B Cyclohexanone in Solvent PumpB->Mixer Reactor Heated Reactor Packed with Acid Catalyst (e.g., Amberlite® IR 120 H) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Sources

A Spectroscopic Showdown: Distinguishing Isomers of 4-(Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the world of pharmaceutical development and materials science, the precise identification of molecular isomers is not just a matter of academic curiosity—it is a critical determinant of a compound's efficacy, safety, and functionality. The subtle shift of a single functional group can dramatically alter a molecule's properties. This guide provides a comprehensive spectroscopic comparison of three isomers of 4-(nitrophenyl)benzoic acid: 4-(2-nitrophenyl)benzoic acid, 4-(3-nitrophenyl)benzoic acid, and 4-(4-nitrophenyl)benzoic acid. Through an in-depth analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we will elucidate the key distinguishing features that arise from the varied placement of the nitro group.

The Structural Isomers at a Glance

The foundational structure for our compounds of interest is the biphenyl scaffold, with a carboxylic acid group at the 4-position of one phenyl ring and a nitro group at the 2-, 3-, or 4-position of the second phenyl ring. This seemingly minor positional variance introduces significant electronic and steric differences, which are elegantly captured by various spectroscopic techniques.

Caption: Molecular structures of the ortho, meta, and para isomers of 4-(nitrophenyl)benzoic acid.

Infrared (IR) Spectroscopy: A Tale of Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of the nitro group influences the electronic environment of the carboxylic acid and the aromatic rings, leading to subtle but measurable shifts in their characteristic absorption bands.

Key Differentiating IR Absorptions:

Functional Group4-(2-nitrophenyl)benzoic acid (ortho)4-(3-nitrophenyl)benzoic acid (meta)4-(4-nitrophenyl)benzoic acid (para)Rationale for Differences
O-H Stretch (Carboxylic Acid) Broad, ~2500-3300 cm⁻¹Broad, ~2500-3300 cm⁻¹Broad, ~2500-3300 cm⁻¹The broadness is due to hydrogen bonding. Steric hindrance in the ortho isomer may slightly alter the hydrogen bonding network compared to the meta and para isomers.
C=O Stretch (Carboxylic Acid) ~1700-1720 cm⁻¹~1690-1710 cm⁻¹~1680-1700 cm⁻¹The electron-withdrawing nitro group influences the carbonyl bond strength. The effect is most pronounced in the para position due to direct resonance, leading to a lower stretching frequency.
N-O Asymmetric Stretch ~1520-1540 cm⁻¹~1525-1545 cm⁻¹~1515-1535 cm⁻¹The electronic coupling between the nitro group and the rest of the molecule affects this vibration.
N-O Symmetric Stretch ~1340-1360 cm⁻¹~1345-1365 cm⁻¹~1335-1355 cm⁻¹Similar to the asymmetric stretch, the position is sensitive to the electronic environment.
C-H Out-of-Plane Bending ~740-760 cm⁻¹ (ortho)~730-770 cm⁻¹ (meta), ~800-840 cm⁻¹ (para-like)~840-860 cm⁻¹ (para)The substitution pattern on the aromatic rings gives rise to characteristic "oop" bending vibrations, which can be a powerful diagnostic tool.

Experimental Protocol: Acquiring IR Spectra of Solid Samples

A common and effective method for obtaining high-quality IR spectra of solid organic compounds is the thin solid film technique.[1][2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-(nitrophenyl)benzoic acid isomer in a few drops of a volatile solvent such as methylene chloride or acetone.[1]

  • Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range, typically 4000-400 cm⁻¹.

Caption: Workflow for preparing a solid sample for IR spectroscopy using the thin film method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a clear distinction between the isomers.

¹H NMR Spectroscopy

The position of the nitro group dramatically influences the chemical shifts and splitting patterns of the aromatic protons.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

Proton Environment4-(2-nitrophenyl)benzoic acid (ortho)4-(3-nitrophenyl)benzoic acid (meta)4-(4-nitrophenyl)benzoic acid (para)Rationale for Differences
Carboxylic Acid (-COOH) ~13.0 (broad s)~13.1 (broad s)~13.2 (broad s)The acidic proton is typically a broad singlet at a high chemical shift.[3][4]
Protons on Benzoic Acid Ring ~8.1 (d), ~7.8 (d)~8.2 (d), ~7.9 (d)~8.3 (d), ~8.0 (d)The electron-withdrawing effect of the nitrophenyl group deshields these protons. The effect is modulated by the position of the nitro group.
Protons on Nitrophenyl Ring Complex multiplet ~7.6-8.2Complex multiplet ~7.7-8.5Two doublets ~8.3 and ~7.9The ortho isomer will show the most complex pattern due to restricted rotation and varied environments. The para isomer will exhibit a simpler, more symmetrical pattern of two doublets. The meta isomer's pattern will be of intermediate complexity.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

Carbon Environment4-(2-nitrophenyl)benzoic acid (ortho)4-(3-nitrophenyl)benzoic acid (meta)4-(4-nitrophenyl)benzoic acid (para)Rationale for Differences
Carboxylic Acid (C=O) ~167~166~165The electron density at the carbonyl carbon is influenced by the nitro group's position.
Ipso-Carbons (C-COOH & C-NO₂) ~130-150~130-150~130-150These carbons, directly attached to the substituents, will have distinct chemical shifts based on the isomer.
Other Aromatic Carbons ~120-140~120-140~120-140The specific chemical shifts will vary depending on the electronic and steric environment of each carbon atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Caption: General workflow for acquiring NMR spectra.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For all three isomers, the molecular ion peak (M⁺) will be observed at the same m/z value, confirming their identical molecular formula (C₁₃H₉NO₄) and molecular weight (243.21 g/mol ).[5] The key to differentiation lies in the fragmentation patterns.

Expected Fragmentation Patterns (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 243

  • Loss of -OH (M-17): m/z = 226

  • Loss of -NO₂ (M-46): m/z = 197

  • Loss of -COOH (M-45): m/z = 198

  • Characteristic Nitroaromatic Fragments: Peaks corresponding to the loss of NO (M-30) and O (M-16) from the nitro group may also be observed.[6]

While the major fragments will be common to all isomers, the relative intensities of these fragments can differ due to the stability of the resulting ions, which is influenced by the position of the nitro group. For instance, the ortho isomer may exhibit unique fragmentation pathways due to intramolecular interactions between the nitro and carboxylic acid groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The position of the nitro group affects the extent of conjugation and the energy of the π → π* and n → π* transitions.

Predicted UV-Vis Absorption Maxima (λ_max) in Methanol:

IsomerExpected λ_max (nm)Rationale for Differences
4-(2-nitrophenyl)benzoic acid (ortho) Shorter wavelengthSteric hindrance between the ortho-nitro group and the adjacent phenyl ring can disrupt coplanarity, reducing conjugation and leading to a hypsochromic (blue) shift.[7]
4-(3-nitrophenyl)benzoic acid (meta) Intermediate wavelengthThe meta-nitro group has a less direct electronic communication with the rest of the molecule compared to the para isomer.
4-(4-nitrophenyl)benzoic acid (para) Longest wavelengthThe para-nitro group allows for maximum electronic delocalization through resonance along the long axis of the molecule, resulting in a bathochromic (red) shift.

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a dilute solution of the 4-(nitrophenyl)benzoic acid isomer in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The comprehensive spectroscopic analysis of 4-(nitrophenyl)benzoic acid isomers demonstrates that while they share the same molecular formula, their distinct structural arrangements give rise to a unique set of spectroscopic fingerprints. IR spectroscopy provides valuable information on functional groups and substitution patterns. NMR spectroscopy offers an unparalleled view of the chemical environment of each proton and carbon atom. Mass spectrometry confirms the molecular weight and reveals subtle differences in fragmentation. Finally, UV-Vis spectroscopy sheds light on the electronic properties of these isomers. By employing a combination of these powerful analytical techniques, researchers can confidently distinguish between the ortho, meta, and para isomers, ensuring the use of the correct compound for their specific application.

References

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • National Center for Biotechnology Information. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • MIT OpenCourseWare. APPENDIX 2. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • ResearchGate. Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • Digital Repository of University of Baghdad. Synthesis, Characterization of p-Nitrophenyl azo-β-Naphthyl- (4-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer. [Link]

  • PubMed. The ultraviolet absorption spectra of some chlorinated biphenyls. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 9. [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • YouTube. How to prepare an IR sample. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • PubChem. Benzoic acid, 4-nitrophenyl ester. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • ResearchGate. How to prepare IR samples?. [Link]

  • YouTube. Spectroscopy of Carboxylic Acids. [Link]

  • Organic Syntheses. p-NITROBENZOIC ACID. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • ACS Publications. Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. Biphenyl - UV/Visible spectrum. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(2-Nitrophenyl)benzoic Acid by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous confirmation of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and therapeutic safety. For a molecule like 4-(2-nitrophenyl)benzoic acid, a versatile intermediate in organic synthesis, ensuring its chemical integrity is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for purity assessment, grounded in the principles of scientific integrity.

The Central Role of Purity in Synthesis

The synthesis of biaryl compounds such as 4-(2-nitrophenyl)benzoic acid often involves cross-coupling reactions, which can lead to a variety of side products and the persistence of starting materials.[1] For instance, in a Suzuki coupling, homocoupling of the boronic acid starting material can occur. In an Ullmann condensation, residual starting halides and dehalogenated byproducts are common impurities.[1] The presence of these impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and the pharmacological profile of a final active pharmaceutical ingredient (API). Therefore, a robust analytical method to quantify the purity of the synthesized 4-(2-nitrophenyl)benzoic acid is indispensable.

Why NMR is a Superior Tool for Purity Assessment

While techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis are valuable, NMR spectroscopy, particularly quantitative NMR (qNMR), offers a more comprehensive and direct measure of purity.[2][3] Unlike chromatography, which relies on the response factor of a detector that can vary between analytes, NMR signal intensity is directly proportional to the number of nuclei being observed.[4][5] This fundamental principle allows for a more absolute quantification of the main compound and its impurities without the need for extensive calibration curves for each potential contaminant.[6]

Key Advantages of NMR for Purity Determination:
  • Universal Detection: NMR is sensitive to all proton-containing molecules in the sample, providing a holistic view of the sample's composition.[3]

  • Structural Information: Beyond quantification, NMR provides detailed structural information that can help identify unknown impurities.[7][8]

  • Non-destructive: The sample can be recovered after analysis, which is particularly important when working with valuable or limited quantities of material.[8]

  • Orthogonal Technique: NMR provides data based on a different physical principle than chromatography, making it an excellent orthogonal method for cross-validation of purity results.[9][10]

A Practical Workflow for Purity Assessment by ¹H NMR

The following protocol outlines the key steps for determining the purity of synthesized 4-(2-nitrophenyl)benzoic acid using ¹H NMR. The causality behind each step is explained to provide a deeper understanding of the experimental design.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep_sample 1. Accurately weigh the sample (approx. 10-20 mg) add_solvent 2. Dissolve in a deuterated solvent (e.g., DMSO-d6) prep_sample->add_solvent add_standard 3. Add a known amount of an internal standard (e.g., maleic acid) add_solvent->add_standard vortex 4. Ensure complete dissolution add_standard->vortex setup_nmr 5. Set up the NMR experiment vortex->setup_nmr set_params 6. Key Parameters: - Relaxation delay (D1) ≥ 5T1 - Sufficient number of scans (e.g., 16) setup_nmr->set_params acquire_fid 7. Acquire the Free Induction Decay (FID) set_params->acquire_fid fourier 8. Fourier Transform the FID acquire_fid->fourier phase_correct 9. Phase and baseline correct the spectrum fourier->phase_correct integrate 10. Integrate signals of the analyte and internal standard phase_correct->integrate calculate 11. Calculate purity based on integral ratios integrate->calculate

Caption: Workflow for quantitative ¹H NMR analysis.

Causality in Experimental Choices:
  • Solvent Selection (DMSO-d6): Dimethyl sulfoxide-d6 is an excellent choice as it readily dissolves both the analyte and many common organic impurities. Its residual proton signal appears around 2.50 ppm, which typically does not overlap with the aromatic signals of interest.

  • Internal Standard (Maleic Acid): A good internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.[11] Maleic acid, with its sharp singlet for the olefinic protons, is a suitable choice. It is also non-volatile and stable.

  • Relaxation Delay (D1): Setting a long relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T1) of any proton being quantified is crucial for accurate integration.[12] This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal intensity directly proportional to the number of protons.

Interpreting the NMR Spectrum of 4-(2-Nitrophenyl)benzoic Acid

A high-purity ¹H NMR spectrum of 4-(2-nitrophenyl)benzoic acid in DMSO-d6 is expected to exhibit a complex series of multiplets in the aromatic region (approximately 7.4-8.4 ppm). The carboxylic acid proton will likely appear as a broad singlet at a much lower field, often above 10 ppm.[13]

G spectrum Analyte Signals Impurity Signals Internal Standard Signal Integration of Analyte Signal Integration of Impurity Signals Integration of Standard Signal purity Purity (%)

Caption: Relationship between NMR spectral data and purity determination.

Expected ¹H and ¹³C NMR Data:

While a definitive spectrum is instrument and solvent-dependent, general expectations for the chemical shifts can be predicted based on the structure and known data for similar compounds.

¹H NMR (DMSO-d6, 400 MHz):

  • Aromatic Protons: Complex multiplets between δ 7.4 and 8.4 ppm. The protons on the nitrophenyl ring and the benzoic acid ring will show distinct splitting patterns.

  • Carboxylic Acid Proton: A broad singlet typically above δ 10 ppm.

¹³C NMR (DMSO-d6, 100 MHz):

  • Carboxylic Carbon: Around δ 167 ppm.

  • Aromatic Carbons: Multiple signals between δ 120 and 150 ppm. The carbon bearing the nitro group will be significantly downfield.[14]

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-faceted approach to purity assessment is often the most rigorous.

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Nuclear spin in a magnetic fieldQuantitative without response factors, provides structural information, non-destructive.[4][5][8]Lower sensitivity than HPLC, potential for signal overlap, higher initial instrument cost.[12][15]
HPLC Differential partitioning between a mobile and stationary phaseHigh sensitivity, excellent for separating complex mixtures, widely available.[10]Requires specific reference standards for each impurity for accurate quantification, detector response can vary.[15]
Melting Point Temperature at which a solid becomes a liquidSimple, rapid, and inexpensive.Insensitive to small amounts of impurities, not quantitative.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesExtremely sensitive, provides molecular weight information.Not inherently quantitative without an isotopic internal standard, can suffer from ion suppression effects.

Conclusion

For the rigorous assessment of the purity of synthesized 4-(2-nitrophenyl)benzoic acid, ¹H NMR spectroscopy stands out as a superior technique due to its inherent quantitative nature and the wealth of structural information it provides.[3][4] While other methods like HPLC offer complementary data and higher sensitivity, NMR provides a direct and reliable measure of molar purity. By understanding the principles behind the NMR experiment and carefully selecting experimental parameters, researchers can confidently and accurately determine the purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2- and 4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Unknown Source. (2017).
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4, 4'-nitrophenyl benzoic acid.
  • Patsnap Eureka. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Nitrophenyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-nitrophenyl)benzoic acid, a biaryl carboxylic acid with applications in synthetic and medicinal chemistry. Our focus is to instill a culture of safety and environmental responsibility by not just outlining procedures, but by explaining the scientific rationale behind them, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile: Why Aromatic Nitro Compounds Demand Respect

4-(2-Nitrophenyl)benzoic acid belongs to the class of aromatic nitro compounds, a group of chemicals known for their energetic properties and potential toxicity.[1][2][3] The nitro group (NO2) is a strong electron-withdrawing group, which can render the molecule susceptible to rapid decomposition, particularly when heated or subjected to shock.[1][2] While not all nitro compounds are explosive, many, especially dinitro and trinitro derivatives, have explosive potential.[2]

Furthermore, aromatic nitro compounds can pose significant health risks. Systemic effects may include methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, and cyanosis (a blue discoloration of the blood). Some aromatic amines and their derivatives, which can be formed from the reduction of nitro compounds, are considered carcinogenic.[4] Therefore, treating 4-(2-nitrophenyl)benzoic acid with a high degree of caution is paramount.

Core Principles of Disposal: A Proactive Approach to Safety

The fundamental principle for the disposal of 4-(2-nitrophenyl)benzoic acid is to avoid uncontrolled release into the environment and to mitigate any potential for hazardous reactions. This involves a multi-step process that begins with proper segregation and ends with compliant disposal through a certified hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain. [1][2] Doing so could lead to reactions with plumbing materials, such as copper or iron, potentially forming explosive metal salts.[1][2]

Immediate Safety and Spill Management

In the event of a small spill, the primary actions are to control the spill and ensure the safety of laboratory personnel.

Step-by-Step Spill Control Protocol:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][2]

  • Ensure Ventilation: If possible and safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Wear Appropriate Personal Protective Equipment (PPE): This includes, at a minimum, a laboratory coat, safety spectacles, and chemical-resistant gloves (e.g., butyl rubber).[1] For larger spills, respiratory protection may be necessary.[1]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spilled solid.[5]

  • Collect the Spilled Material: Carefully sweep or scoop the contained material into a designated, clearly labeled hazardous waste container.[6] Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention if Necessary: In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[7][8] If inhaled, move to fresh air.[7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-(2-nitrophenyl)benzoic acid waste should be a planned and documented process. The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste Stream (Solid vs. Contaminated Materials) B 2. Select Appropriate Waste Container (Clearly Labeled, Sealable) A->B C 3. Wear Required PPE (Gloves, Goggles, Lab Coat) B->C D 4. Transfer Waste into Container (Minimize Dust Generation) C->D E 5. Securely Seal the Container D->E F 6. Store in a Designated Hazardous Waste Accumulation Area E->F G 7. Maintain Segregation from Incompatible Materials F->G H 8. Arrange for Pickup by a Licensed Hazardous Waste Contractor G->H I 9. Complete Waste Manifest Documentation H->I

Caption: A logical workflow for the safe disposal of 4-(2-nitrophenyl)benzoic acid.

Detailed Protocol for Waste Collection and Disposal
  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired 4-(2-nitrophenyl)benzoic acid should be collected as solid hazardous waste.

    • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste. Do not mix this waste with general laboratory trash.

  • Container Selection and Labeling:

    • Use a robust, sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(2-nitrophenyl)benzoic acid," and the associated hazards (e.g., "Toxic," "Irritant").[2][5]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the waste, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]

  • Waste Transfer:

    • Carefully transfer the solid waste and contaminated materials into the designated hazardous waste container.

    • If transferring a powder, do so in a fume hood to minimize the risk of inhalation and dust generation.

  • Container Sealing and Storage:

    • Securely seal the container to prevent any leaks or spills.

    • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat and sources of ignition.[10]

    • Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[11][12]

  • Final Disposal:

    • The disposal of 4-(2-nitrophenyl)benzoic acid must be handled by a licensed and certified hazardous waste disposal contractor.[2] Your institution's Environmental Health and Safety (EHS) department will have established procedures for arranging waste pickup.

    • Do not attempt to treat the chemical waste yourself unless you are specifically trained and equipped to do so. Chemical decomposition methods for nitro compounds are available but should only be performed by experts due to the potential for explosive reactions.[2]

Quantitative Data Summary

PropertyValue/InformationImplication for Disposal
Molecular Formula C₁₃H₉NO₄[13][14]Indicates the presence of a nitro group, a key feature for hazard assessment.
Molecular Weight 243.21 g/mol [13][14]
Physical State Solid[9]Can exist as a dust, requiring measures to prevent inhalation.[9]
Melting Point 250 °C[15]High melting point suggests stability at room temperature.
Boiling Point 434.3±28.0 °C (Predicted)[15]Decomposes on heating, producing toxic fumes including nitrogen oxides.[11]
Solubility Poor in water[11]Do not dispose of down the drain.
Reactivity Reacts with strong bases, reducing agents, and strong oxidants.[11]Requires segregation from incompatible materials during storage and disposal.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of 4-(2-nitrophenyl)benzoic acid is not merely a regulatory hurdle; it is a critical component of responsible scientific practice. By understanding the chemical's inherent hazards and adhering to a systematic, well-documented disposal workflow, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety is inextricably linked to the integrity of our scientific endeavors. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your location and facilities.

References

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • European Chemicals Agency (ECHA). Nitrobenzene - Registration Dossier. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • PubChem. 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoic acid. [Link]

  • University of Cyprus. LABORATORY HEALTH & SAFETY RULES. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET - 4-nitro benzoic acid 99%. [Link]

  • Reddit. 2-nitrophenol waste. [Link]

  • Chemius. nitro razredčilo. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • PubChem. 2-(4-Nitrophenyl)benzoic acid. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 1684 - 4-NITROBENZOIC ACID. [Link]

  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(2-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(2-nitrophenyl)benzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—containing both a nitroaromatic group and a benzoic acid moiety—allows us to establish a robust safety protocol based on data from closely related analogues. The guidance herein is built on the principles of risk mitigation and is grounded in established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA).

The primary hazards associated with structurally similar compounds like 4-nitrobenzoic acid and benzoic acid derivatives include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation from airborne dust.[1][2][3] Furthermore, certain nitroaromatic compounds are suspected of causing long-term health effects such as genetic defects or cancer.[4] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of laboratory procedure.

Hazard Assessment and Corresponding Protection

A thorough hazard assessment is the cornerstone of any laboratory safety plan.[5] For 4-(2-nitrophenyl)benzoic acid, the assessment identifies risks through three primary routes of exposure: dermal contact, ocular contact, and inhalation.

  • Dermal (Skin) Exposure: Aromatic carboxylic acids are known skin irritants.[6][7] Prolonged or repeated contact can lead to redness, inflammation, and drying or cracking of the skin.[8]

  • Ocular (Eye) Exposure: The crystalline nature of this compound poses a significant risk from airborne particles. Analogous compounds are classified as causing serious eye irritation or damage.[2][9]

  • Inhalation (Respiratory) Exposure: Fine powders can easily become airborne during weighing and transfer, leading to irritation of the nose, throat, and lungs.[1][8]

Based on this assessment, a multi-layered PPE approach is mandatory to create a reliable barrier against these hazards.[10][11]

Core Directive: Essential PPE for Handling

All handling of 4-(2-nitrophenyl)benzoic acid, regardless of scale, must be conducted within a certified chemical fume hood to control inhalation exposure.[12] The following PPE is the minimum required standard.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[13] They must provide a complete seal around the eyes to protect against dust, splashes, and vapors.[14]

    • Face Shield: When handling larger quantities (>5 grams) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a face shield must be worn in addition to safety goggles.[12][13]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation for providing a barrier against incidental contact and splashes.[7][14] Given the potential for skin irritation, users should inspect gloves for any signs of degradation before each use.[15]

    • Double Gloving: For procedures involving significant quantities or prolonged handling, double-gloving is a best practice to increase protection against potential tears and permeation.[13] Contaminated gloves must be removed and disposed of immediately as hazardous waste, followed by hand washing before donning a new pair.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is essential to protect skin and personal clothing from spills and splashes.[12][14]

    • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[13][16]

Operational Protocols: PPE for Specific Tasks

The level of PPE required may be adjusted based on the specific procedure and the scale of the operation. The following table summarizes recommended PPE for common laboratory tasks.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) AnySafety GogglesSingle Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation < 100 mLSafety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation > 100 mLGoggles & Face ShieldDouble Nitrile GlovesLab Coat, ApronChemical Fume Hood
Running Reaction AnySafety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Waste Disposal AnySafety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Step-by-Step Guidance for PPE Use
  • Donning Sequence:

    • Perform hand hygiene.

    • Don lab coat and ensure it is fully buttoned.

    • Don safety goggles.

    • Don face shield (if required).

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and using it to peel off the second glove. Dispose of in a hazardous waste container.

    • Remove the lab coat by rolling it away from the body and ensuring the contaminated exterior does not touch your clothes.

    • Remove the face shield (if used).

    • Remove the inner pair of gloves using the same technique as before.

    • Remove safety goggles.

    • Perform thorough hand hygiene.

Emergency Procedures and Disposal

In the event of accidental exposure, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8][17] All PPE used while handling 4-(2-nitrophenyl)benzoic acid, including gloves, weighing papers, and contaminated paper towels, must be disposed of in a clearly labeled, sealed hazardous waste container for incineration.[12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 4-(2-nitrophenyl)benzoic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task-Specific Assessment cluster_final Final Check Start Task: Handle 4-(2-nitrophenyl)benzoic Acid FumeHood Work in Certified Chemical Fume Hood? Start->FumeHood Stop STOP. Do Not Proceed. FumeHood->Stop No BasePPE Minimum PPE: - Lab Coat (buttoned) - Safety Goggles - Nitrile Gloves FumeHood->BasePPE Yes TaskType What is the task? BasePPE->TaskType Weighing Weighing Solid TaskType->Weighing Weighing Solution Preparing Solution TaskType->Solution Solution Prep Reaction Reaction / Work-up TaskType->Reaction Reaction FinalCheck Final PPE Assembled. Proceed with Caution. Weighing->FinalCheck SplashRisk High Splash Risk? (e.g., >100mL) Solution->SplashRisk AddDoubleGloves ADD Double Gloves Reaction->AddDoubleGloves AddFaceShield ADD Face Shield SplashRisk->AddFaceShield Yes SplashRisk->FinalCheck No AddFaceShield->AddDoubleGloves AddDoubleGloves->FinalCheck

Caption: PPE Selection Workflow Diagram

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington Environmental Health & Safety.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Techiescientist. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-Nitrobenzoic acid.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet - 2-Nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet - 4-Nitrophenyl benzoate.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Ing. Petr Švec - PENTA s.r.o. (2024, April 24). Benzoic acid Safety Data Sheet.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 4-Nitrophenylacetic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • Fisher Scientific. (2009, September 8). Safety Data Sheet - 2-Hydroxy-4-nitrobenzoic acid.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • ChemicalBook. (n.d.). 4-Nitrobenzoic acid - Safety Data Sheet.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • BenchChem. (2025). Personal protective equipment for handling 2-(4-Nitrophenyl)benzoic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.